molecular formula C6H9N3O2 B1310915 methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate CAS No. 637336-53-9

methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1310915
CAS No.: 637336-53-9
M. Wt: 155.15 g/mol
InChI Key: UBOGPSNFKMAOPP-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-amino-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-3-4(7)5(8-9)6(10)11-2/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOGPSNFKMAOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426903
Record name Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637336-53-9
Record name Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
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Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a detailed overview of the physicochemical properties, a representative synthesis protocol, and potential biological activities of this compound. The information is intended to support researchers and scientists in its application for drug development and other scientific endeavors.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below, providing key data for its handling, characterization, and formulation.

PropertyValueSource
Molecular Formula C₆H₉N₃O₂ChemBK
Molar Mass 155.15 g/mol ChemBK
Melting Point 99-104 °CBIOSYNCE[1]
Boiling Point 288.6 ± 20.0 °C at 760 mmHgBIOSYNCE[1]
Density 1.4 ± 0.1 g/cm³BIOSYNCE[1]
pKa (Acidity Coefficient) 1.28 ± 0.10 (Predicted)BIOSYNCE[1]
Solubility Insoluble in water; Soluble in ethanol, chloroform, and dimethyl sulfoxide.BIOSYNCE[1]
Appearance SolidBIOSYNCE[1]
Storage Conditions 2-8 °C, protect from lightBIOSYNCE[1]

Synthesis and Experimental Protocols

Representative Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for obtaining this compound.

G cluster_reactants Starting Materials cluster_steps Reaction Steps Reactant_A Methyl Acetoacetate Step_1 Step 1: Formation of Enaminone Reactant_A->Step_1 Reactant_B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Reactant_B->Step_1 Reactant_C Methylhydrazine Step_3 Step 3: Cyclization Reactant_C->Step_3 Intermediate_1 Intermediate_1 Step_1->Intermediate_1 Methyl 3-(dimethylamino)but-2-enoate Step_2 Step 2: Nitration Intermediate_2 Intermediate_2 Step_2->Intermediate_2 Methyl 2-nitro-3-oxobutanoate (or similar activated intermediate) Intermediate_3 Intermediate_3 Step_3->Intermediate_3 Methyl 1-methyl-4-nitro-1H- pyrazole-3-carboxylate Step_4 Step 4: Reduction Product Methyl 4-amino-1-methyl-1H- pyrazole-3-carboxylate Step_4->Product Intermediate_1->Step_2 Intermediate_2->Step_3 Intermediate_3->Step_4

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Methodology (Hypothetical)

This protocol is a representative example based on general pyrazole synthesis methodologies.

Step 1: Synthesis of Methyl 3-(dimethylamino)acrylate

  • To a stirred solution of methyl acetoacetate (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

Step 2: Nitration

  • Dissolve the crude enaminone from Step 1 in a suitable solvent like acetic anhydride.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Cyclization to form Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

  • Dissolve the nitrated intermediate from Step 2 in a protic solvent such as ethanol or acetic acid.

  • Add methylhydrazine (1.1 equivalents) dropwise to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the nitropyrazole derivative.

Step 4: Reduction to this compound

  • Dissolve the methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate from Step 3 in a suitable solvent like ethanol or methanol.

  • Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

  • The product can be further purified by recrystallization if necessary.

Biological Activities and Potential Signaling Pathways

Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1] this compound is specifically mentioned as having potential applications as a fungicide and as an intermediate in drug synthesis, including for antibiotics and anticancer drugs.[1]

Potential Mechanism of Action: Kinase Inhibition

Many pyrazole-containing compounds exert their biological effects by acting as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Based on the activities of structurally similar pyrazole derivatives, a plausible mechanism of action for this compound is the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.

The following diagram illustrates a generalized kinase inhibition pathway that could be targeted by pyrazole derivatives.

G cluster_pathway Generalized Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase_A Upstream Kinase (e.g., RAF) Receptor->Kinase_A Activates Kinase_B Downstream Kinase (e.g., MEK) Kinase_A->Kinase_B Phosphorylates Kinase_C Effector Kinase (e.g., ERK) Kinase_B->Kinase_C Phosphorylates TranscriptionFactor Transcription Factor Kinase_C->TranscriptionFactor Activates CellResponse Cell Proliferation, Survival, etc. TranscriptionFactor->CellResponse Promotes Inhibitor Methyl 4-amino-1-methyl-1H- pyrazole-3-carboxylate (Hypothetical Target) Inhibitor->Kinase_A Inhibits Inhibitor->Kinase_B Inhibits Inhibitor->Kinase_C Inhibits

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

This compound presents a versatile scaffold for the development of novel therapeutic agents and agrochemicals. Its physicochemical properties are well-defined, and its synthesis can be achieved through established chemical routes. Further investigation into its specific biological targets and mechanisms of action will be crucial for realizing its full potential in drug discovery and development. This guide provides a foundational resource for researchers to build upon in their exploration of this promising compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. The guide details predicted spectral data based on the analysis of similar pyrazole derivatives, outlines a thorough experimental protocol for acquiring high-quality NMR spectra, and includes visualizations of the molecular structure and analytical workflow.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift principles and data from analogous pyrazole structures. The numbering convention used for the assignments is illustrated in the chemical structure diagram below.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-5~7.5Singlet1H
NH₂~4.5 - 5.5Broad Singlet2H
N-CH₃~3.8Singlet3H
O-CH₃~3.7Singlet3H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~165
C-4~145
C-5~135
C-3~100
O-CH₃~51
N-CH₃~35

Molecular Structure and NMR Workflow

To facilitate a clear understanding of the molecule and the analytical process, the following diagrams have been generated.

Chemical Structure of this compound cluster_molecule C3 C3 C4 C4 C3->C4 C_ester C=O C3->C_ester C5 C5 C4->C5 N_amino NH2 C4->N_amino N1 N1 C5->N1 N2 N2 N1->N2 N_methyl N-CH3 N1->N_methyl N2->C3 O_ester O C_ester->O_ester O_methyl OCH3 C_ester->O_methyl

Chemical structure of the target molecule.

Experimental Workflow for NMR Analysis SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition NMR Data Acquisition (1H and 13C Spectra) SamplePrep->DataAcquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Chemical Shift Assignment) Processing->Analysis Reporting Reporting (Data Tabulation and Interpretation) Analysis->Reporting

A generalized workflow for NMR analysis.

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid sample of this compound. The reported melting point for this compound is 99-104 °C.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent may depend on the sample's solubility and the desired resolution of exchangeable protons (e.g., NH₂).

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).

  • Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Pulse Sequence: A standard one-pulse sequence (e.g., zg30) is typically used.

  • Acquisition Parameters:

    • Number of Scans: 8 to 16 scans are generally sufficient.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will provide adequate resolution.

    • Spectral Width (sw): A spectral width of approximately 16 ppm is suitable for most organic molecules.

¹³C NMR Spectroscopy
  • Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency) is recommended.

  • Pulse Sequence: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30) is commonly used to obtain a spectrum with all carbon signals.

  • Acquisition Parameters:

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 2 seconds is a common starting point.

    • Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.

    • Spectral Width (sw): A spectral width of 200-240 ppm is appropriate to cover the typical range of carbon chemical shifts.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration (¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.

This comprehensive guide provides the necessary information for the successful NMR analysis of this compound, aiding in its structural confirmation and characterization for research and development purposes.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, a profound understanding of a molecule's structural integrity and fragmentation behavior under energetic conditions is paramount. This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, a substituted pyrazole of interest in medicinal chemistry. The principles and methodologies detailed herein offer a framework for the structural elucidation of related heterocyclic compounds.

Core Fragmentation Principles of Substituted Pyrazoles

The fragmentation of pyrazole derivatives in mass spectrometry is governed by the stability of the aromatic ring and the nature of its substituents. While specific data for this compound is not extensively published, general fragmentation patterns for pyrazoles have been established. Key fragmentation processes often involve the cleavage of the nitrogen-nitrogen bond, which is influenced by the substitution on the nitrogen atoms.[1] For N-substituted pyrazoles, initial cleavage of the N-N bond is often suppressed.[1][2] Common fragmentation pathways for the pyrazole core include the loss of hydrogen cyanide (HCN) or molecular nitrogen (N₂).[3][4] The presence of functional groups such as amino and carboxylate moieties introduces additional, predictable fragmentation behaviors.

Predicted Fragmentation Pathway

The molecular structure of this compound (C₆H₉N₃O₂, Molecular Weight: 155.15 g/mol ) provides several potential sites for fragmentation under electron ionization (EI) or other high-energy ionization techniques.[5][6] The following sections and the accompanying fragmentation diagram outline the most probable fragmentation pathways.

Initial Ionization and Key Functional Group Cleavages

Upon ionization, the molecular ion [M]⁺• at m/z 155 is formed. The initial fragmentation events are likely to be driven by the loss of stable neutral molecules from the ester and amino functional groups.

  • Loss of a methoxy radical (•OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in the formation of an acylium ion at m/z 124.

  • Loss of formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of formaldehyde from the methyl ester, producing an ion at m/z 125.

  • Alpha-cleavage of the amino group: While less common for primary aromatic amines compared to aliphatic amines, the loss of a hydrogen radical from the amino group could occur, yielding an ion at m/z 154.

Fragmentation of the Pyrazole Ring

Following the initial losses from the substituents, the pyrazole ring itself is expected to fragment. This can occur through several established pathways for pyrazole derivatives:

  • Loss of HCN: The pyrazole ring can lose a molecule of hydrogen cyanide, a common fragmentation for nitrogen-containing heterocycles.

  • Loss of N₂: Cleavage of the N-N bond and subsequent rearrangement can lead to the expulsion of molecular nitrogen.

Tabulated Summary of Predicted Mass Fragments

The following table summarizes the predicted major fragments for this compound, their mass-to-charge ratio (m/z), and their proposed structures.

m/zProposed FragmentFormulaDescription
155[M]⁺•[C₆H₉N₃O₂]⁺•Molecular Ion
124[M - •OCH₃]⁺[C₅H₆N₃O]⁺Loss of a methoxy radical from the ester
96[C₅H₆N₃O - CO]⁺[C₄H₆N₃]⁺Subsequent loss of carbon monoxide from the m/z 124 fragment
140[M - •CH₃]⁺[C₅H₆N₃O₂]⁺Loss of a methyl radical from the N-methyl group
125[M - CH₂O]⁺[C₅H₇N₃O]⁺Loss of formaldehyde via rearrangement of the methyl ester
69[C₄H₆N₃ - HCN]⁺[C₃H₅N₂]⁺Loss of hydrogen cyanide from the m/z 96 fragment

Experimental Protocols

While a specific experimental protocol for the title compound is not available, a general methodology for analyzing similar compounds by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to a final concentration of 10-100 µg/mL.

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C

  • Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, fused silica capillary column with a 5% phenylmethylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

  • Scan Rate: 2 scans/second

  • Data Acquisition: Full scan mode.

Visualizing Fragmentation and Workflow

To better illustrate the predicted fragmentation cascade and the experimental workflow, the following diagrams are provided in the DOT language.

G Predicted Fragmentation Pathway of this compound M [M]⁺• m/z 155 (C₆H₉N₃O₂) F124 [M - •OCH₃]⁺ m/z 124 M->F124 - •OCH₃ F140 [M - •CH₃]⁺ m/z 140 M->F140 - •CH₃ F96 [C₄H₆N₃]⁺ m/z 96 F124->F96 - CO F69 [C₃H₅N₂]⁺ m/z 69 F96->F69 - HCN

Caption: Predicted major fragmentation pathways.

G GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Solvent vortex Vortex dissolve->vortex dilute Dilute vortex->dilute injection Injection dilute->injection separation GC Separation injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection acquisition Data Acquisition detection->acquisition analysis Spectral Analysis acquisition->analysis

Caption: GC-MS experimental workflow diagram.

This guide provides a foundational understanding of the theoretical mass spectrometry fragmentation of this compound based on established chemical principles. Experimental verification is essential to confirm these predicted pathways and to fully characterize the fragmentation behavior of this molecule.

References

Solubility Profile of Methyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in research and development, particularly in process chemistry, formulation development, and medicinal chemistry applications. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and outlines a typical workflow for such analyses.

Qualitative Solubility Data

Initial screenings have established the general solubility of this compound in several common organic solvents. While precise quantitative data is not extensively available in the public domain, the compound has been characterized as soluble in polar aprotic and protic solvents and insoluble in water.[1] A summary of the qualitative solubility is presented in Table 1.

SolventCAS NumberSolubility
Ethanol64-17-5Soluble[1]
Chloroform67-66-3Soluble[1]
Dimethyl Sulfoxide (DMSO)67-68-5Soluble[1]
Water7732-18-5Insoluble[1]

Table 1. Qualitative solubility of this compound in various solvents.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the quantitative solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute using High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 HPLC column or other appropriate stationary phase

  • Mobile phase (e.g., a mixture of acetonitrile and water)

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any remaining undissolved solid.

    • Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

    • Inject the diluted sample solution into the HPLC system.

    • Record the peak area of the analyte.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Experimental Workflow

The logical flow of the solubility determination process is illustrated in the following diagram.

Solubility_Determination_Workflow start Start prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep_solution equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_solution->equilibration sampling Sample and Filter Supernatant (0.45 µm syringe filter) equilibration->sampling dilution Dilute Saturated Solution sampling->dilution hplc_analysis HPLC Analysis (Quantify against standards) dilution->hplc_analysis calculation Calculate Solubility hplc_analysis->calculation end End calculation->end

Caption: Workflow for the determination of solubility.

This guide serves as a foundational resource for researchers working with this compound. The provided information on its solubility characteristics and the detailed experimental protocol will aid in the design and execution of experiments, ultimately facilitating its application in drug discovery and development.

References

A Technical Guide to the Discovery of Novel Pyrazole-Based Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone "privileged scaffold" in medicinal chemistry.[1][2] First synthesized in 1883, its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their integration into numerous FDA-approved drugs.[1][2] Notable examples include the selective COX-2 inhibitor Celecoxib (anti-inflammatory), the kinase inhibitor Crizotinib (anticancer), and Sildenafil (a phosphodiesterase inhibitor).[2][3] The chemical versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired interactions with a wide range of biological targets.[4][5] This adaptability has made pyrazole and its fused heterocyclic variants a focal point in the search for novel therapeutics against cancer, inflammation, and microbial infections.[4][6][7]

This technical guide provides an in-depth overview of the discovery process for novel pyrazole-based bioactive molecules, covering synthesis strategies, key biological activities, detailed experimental protocols, and the overall drug discovery workflow.

Section 1: Synthesis Strategies for Pyrazole Derivatives

The construction of the pyrazole core can be achieved through numerous synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.[8]

A foundational and widely used approach is the Knorr cyclocondensation reaction , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] A variation of this, the Claisen-Schmidt condensation , is often used to first synthesize α,β-unsaturated ketones (chalcones) from aldehydes and ketones, which are then cyclized with hydrazine to form pyrazolines.[3][9] These pyrazolines can subsequently be oxidized to the aromatic pyrazole ring.[8] Modern advancements have also introduced microwave-assisted protocols to accelerate these reactions, often leading to higher yields in shorter timeframes.[3][10]

A generalized workflow for a common two-step synthesis is visualized below.

G Reactants Substituted Aldehyde + Substituted Acetophenone Chalcone α,β-Unsaturated Ketone (Chalcone Intermediate) Reactants->Chalcone Claisen-Schmidt Condensation Base Base Catalyst (e.g., NaOH, KOH) Base->Chalcone Product Substituted Pyrazoline/Pyrazole Derivative Chalcone->Product Hydrazine Hydrazine Hydrate or Substituted Hydrazine Hydrazine->Product Cyclization Cyclocondensation (e.g., in Acetic Acid) Cyclization->Product

Caption: Generalized workflow for the synthesis of pyrazole derivatives.

Section 2: Core Bioactivities and Mechanisms of Action

Pyrazole derivatives exhibit a remarkable range of biological activities, primarily centered on anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity

The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[9] The COX-2 enzyme is inducible and its expression increases significantly at sites of inflammation, where it catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are key inflammatory mediators.[9][11] By selectively blocking COX-2 over the constitutively expressed COX-1 isoform, which is involved in physiological functions like maintaining the gastrointestinal lining, these pyrazole derivatives can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[9][11] Other reported anti-inflammatory mechanisms include the modulation of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of 5-lipoxygenase (5-LOX).[6][11]

G AA Arachidonic Acid (in Cell Membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGs) COX2->PGs Catalysis Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Inhibitor Pyrazole Derivative (e.g., Celecoxib) Inhibitor->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Table 1: Anti-inflammatory Activity of Novel Pyrazole Derivatives

Derivative Description Target IC50 Value Selectivity Index (COX-1/COX-2) Reference
Pyrazole-pyridazine hybrid (6f) COX-2 1.15 µM >86.9 [6]
Pyrazole-pyridazine hybrid (5f) COX-2 1.50 µM >66.6 [6]
Hybrid pyrazole analogue (5u) COX-2 1.79 µM 72.73 [12]
Hybrid pyrazole analogue (5s) COX-2 2.51 µM 65.75 [12]

| 1,5-Diaryl pyrazole | COX-2 / 5-LOX | - | - |[11] |

Anticancer Activity

The anticancer potential of pyrazole derivatives is multifaceted, stemming from their ability to interact with a wide array of molecular targets crucial for cancer cell proliferation, survival, and angiogenesis.[4][13] Many pyrazole-based compounds function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), thereby disrupting signaling pathways that drive tumor growth.[4][14] Another significant mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][15] Furthermore, some derivatives have been shown to bind directly to DNA or induce apoptosis through the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[4][10]

G cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Kinases Kinases (EGFR, VEGFR, CDK2) Prolif Inhibition of Proliferation Kinases->Prolif Tubulin Tubulin Polymerization Tubulin->Prolif DNA DNA Binding Apoptosis Induction of Apoptosis DNA->Apoptosis Inhibitor Anticancer Pyrazole Derivatives Inhibitor->Kinases Inhibitor->Tubulin Inhibitor->DNA Inhibitor->Apoptosis Modulation of Bax/Bcl-2

Caption: Diverse mechanisms of anticancer action for pyrazole derivatives.

Table 2: Anticancer Activity of Novel Pyrazole Derivatives

Derivative Description Target / Cell Line IC50 Value Reference
Pyrazole-containing isolongifolanone MCF-7 5.21 µM [4]
Indole-pyrazole hybrid (34) CDK2 0.095 µM [4]
Pyrazole-diamine derivative (11) CDK2 0.45 µM [10]
Pyrazole-diamine derivative (6) CDK2 0.46 µM [10]
Pyrazole-diamine derivative (5) MCF-7 8.03 µM [10]

| Pyrazole chalcone (111c) | MCF-7 / HeLa | - |[15] |

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their potential as antibacterial and antifungal agents. These compounds can serve as scaffolds for developing new drugs to combat resistant microbial strains. The specific mechanisms of action are varied and less universally defined than their anticancer or anti-inflammatory roles, but they represent a promising area of research.

Table 3: Antimicrobial Activity of Novel Pyrazole Derivatives

Derivative Description Organism(s) MIC Value Reference
Pyrazole-thiazole hybrid Methicillin-resistant S. aureus (MRSA) As low as 4 µg/mL -
Imidazo-pyridine substituted pyrazole Gram-positive & Gram-negative strains <1 µg/mL -

| 1,3-diphenyl pyrazoles | S. aureus, E. coli | 1–8 µg/mL | - |

Section 3: Key Experimental Protocols

The discovery and validation of bioactive pyrazole molecules rely on a suite of standardized experimental procedures.

Protocol 3.1: General Synthesis of Pyrazole Derivatives (via Chalcone Intermediate)

This protocol outlines a conventional method for synthesizing pyrazole derivatives.[3]

  • Chalcone Synthesis: Dissolve an appropriate substituted acetophenone (1 eq.) and a substituted benzaldehyde (1 eq.) in ethanol. Add a catalytic amount of a base (e.g., aqueous NaOH) dropwise. Stir the mixture at room temperature for several hours until a precipitate forms. Monitor the reaction via Thin Layer Chromatography (TLC). Filter the resulting solid, wash with cold ethanol, and dry to yield the chalcone intermediate.

  • Cyclization: Reflux a mixture of the synthesized chalcone (1 eq.) and hydrazine hydrate (or a substituted hydrazine, ~1.2 eq.) in glacial acetic acid or ethanol for 6-8 hours.

  • Purification: After cooling, pour the reaction mixture into ice-cold water. Filter the precipitated solid, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 3.2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in culture medium. Replace the old medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[18][19]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[16][18] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16][18]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3.3: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of COX enzymes.[20][21][22]

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), solutions of co-factors (Heme, L-epinephrine), purified COX-1 (ovine) and COX-2 (human recombinant) enzymes, and the substrate (arachidonic acid).[20][21]

  • Assay Setup: In a 96-well plate, set up background, 100% initial activity, and inhibitor wells.

  • Inhibitor Pre-incubation: To the inhibitor wells, add assay buffer, heme, the specific enzyme (COX-1 or COX-2), and the test pyrazole compound dissolved in DMSO. Pre-incubate at 37°C for 10-15 minutes.[12][20]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells except the background controls.

  • Detection: The peroxidase activity is measured colorimetrically or fluorometrically. For a colorimetric assay, monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at ~590 nm.[21] For a fluorometric assay, detect the generation of prostaglandin G2 using a specific probe (Ex/Em = 535/587 nm).[23]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the 100% activity control. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

Protocol 3.4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25]

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Suspend colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[25] Dilute this suspension to the final required inoculum concentration (typically ~5 x 10⁵ CFU/mL).[24]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[25][26]

  • Inoculation: Add a defined volume of the prepared bacterial suspension to each well. Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[24][27]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[24]

Section 4: A Generalized Drug Discovery Workflow

The path from initial concept to a potential drug candidate is a systematic, multi-stage process. For heterocyclic compounds like pyrazoles, this workflow integrates chemical synthesis with extensive biological and computational evaluation.[28][29]

G start Target Identification & Scaffold Selection (Pyrazole Core) synthesis Chemical Synthesis & Library Generation start->synthesis purification Purification & Structural Characterization (NMR, MS, etc.) synthesis->purification insilico In Silico Screening (Molecular Docking, ADME Prediction) purification->insilico invitro Primary In Vitro Screening (e.g., MTT, MIC, COX Assays) purification->invitro insilico->invitro Guide Selection hit Hit Identification invitro->hit lead_gen Lead Generation & SAR Studies hit->lead_gen Potent Hits lead_gen->synthesis Feedback for New Analogs lead_opt Lead Optimization (Improve Potency, Selectivity, PK/PD Properties) lead_gen->lead_opt invivo Preclinical In Vivo Testing (Animal Models) lead_opt->invivo candidate Drug Candidate Selection invivo->candidate

Caption: A generalized workflow for pyrazole-based drug discovery.

Conclusion

The pyrazole scaffold remains a highly privileged and versatile core in modern drug discovery. Its derivatives have shown significant promise as anti-inflammatory, anticancer, and antimicrobial agents, driven by their ability to interact with a diverse set of biological targets. The continuous development of innovative and efficient synthetic methodologies, including multicomponent and microwave-assisted reactions, allows for the rapid generation of extensive chemical libraries for screening.[10][28][30] Future research will likely focus on the design of pyrazole-based hybrid molecules that combine multiple pharmacophores to achieve dual-targeting capabilities, potentially leading to more effective therapies with improved safety profiles.[6][11] The integration of computational tools for in silico screening and pharmacokinetic prediction will further accelerate the identification of promising new pyrazole-based drug candidates.[29]

References

An In-depth Technical Guide to Exploring the Chemical Space of Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] This privileged framework offers synthetic tractability and the ability to form key interactions with various biological targets, particularly protein kinases.[1] This technical guide provides a comprehensive exploration of the chemical space of substituted aminopyrazoles. It covers fundamental synthetic strategies, details structure-activity relationships (SAR), and presents a case study on their application as kinase inhibitors. Included are detailed experimental protocols and quantitative data to serve as a practical resource for researchers in drug discovery and development.

The Aminopyrazole Core: Synthesis and Functionalization

The versatility of the aminopyrazole scaffold stems from its accessible synthesis and the potential for substitution at multiple positions, allowing for fine-tuning of physicochemical and pharmacological properties.

Core Synthesis Strategies

The most common and robust method for synthesizing the 3(5)-aminopyrazole core is the condensation of a hydrazine with a β-ketonitrile.[3][4] This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization.[4] The regioselectivity of the reaction (yielding the 3-amino vs. 5-amino isomer) can be controlled by reaction conditions; kinetic control (basic conditions, low temperature) often favors the 3-substituted product, while thermodynamic control (neutral conditions, elevated temperature) favors the 5-substituted isomer.[5]

Other synthetic routes include the ring transformation of isoxazoles and reactions involving hydrazonoyl halides.[3][4]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and functionalization of an aminopyrazole core, a common starting point for building a diverse chemical library.

G Generalized Synthetic Workflow for Aminopyrazoles cluster_synthesis Core Synthesis cluster_functionalization Functionalization B_Ketonitrile β-Ketonitrile Condensation Condensation & Cyclization B_Ketonitrile->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Aminopyrazole_Core Aminopyrazole Core Condensation->Aminopyrazole_Core Formation of Pyrazole Ring Acylation N-Acylation Aminopyrazole_Core->Acylation Coupling Cross-Coupling (e.g., Buchwald-Hartwig) Aminopyrazole_Core->Coupling Electrophile Electrophile (e.g., Acyl Chloride) Electrophile->Acylation Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Coupling Final_Compound_A Substituted Aminopyrazole (Amide) Acylation->Final_Compound_A Amide Formation Final_Compound_B Substituted Aminopyrazole (Aryl) Coupling->Final_Compound_B C-N or N-N Bond Formation

Caption: Generalized workflow for aminopyrazole synthesis and functionalization.
Example Experimental Protocol: Synthesis of 3-Amino-5-methyl-1H-pyrazole

This protocol is a representative example of the condensation reaction between a β-ketonitrile and hydrazine.

  • Reagents & Setup:

    • 3-Oxobutanenitrile (Acetoacetonitrile) (1.0 eq)

    • Hydrazine hydrate (1.1 eq)

    • Ethanol (as solvent)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve 3-oxobutanenitrile in ethanol in the round-bottom flask.

    • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

    • After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 3-amino-5-methyl-1H-pyrazole product.

  • Purification & Characterization:

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Structure-Activity Relationships (SAR) as Kinase Inhibitors

Aminopyrazoles are particularly prominent as scaffolds for protein kinase inhibitors.[1] The pyrazole ring often acts as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region, while substitutions at other positions explore various pockets within the ATP-binding site to enhance potency and selectivity.

Key Substitution Points and Their Influence

The following diagram illustrates the key positions on the aminopyrazole scaffold and their general role in modulating kinase inhibitory activity.

Caption: Key SAR points for aminopyrazole-based kinase inhibitors.
Quantitative SAR Data for Aminopyrazole-Based Kinase Inhibitors

The following table summarizes representative SAR data for aminopyrazole derivatives targeting different kinases. This illustrates how modifications to the core scaffold impact potency and selectivity.

Compound IDScaffold TypeR1 (N1-substituent)R4 (C4-substituent)Target KinaseIC₅₀ (nM)Reference
SR-3576 3-AminopyrazolePhenylHJNK37[6][7]
SR-3576 3-AminopyrazolePhenylHp38α>20,000[6]
Analog 35 4-Aminopyrazole(Varies)1,3-aminobenzylamineCDK14<1[8]
Analog 36 4-Aminopyrazole(Varies)1,4-aminopiperidineCDK14<1[8]
FMF-04-159-2 4-Aminopyrazole(Complex)AcrylamideCDK1439.6 (cellular)[8]
FMF-04-159-2 4-Aminopyrazole(Complex)AcrylamideCDK2256 (cellular)[8]
Analog 24 3-Aminopyrazole(Complex)HCDK214[9]
Analog 24 3-Aminopyrazole(Complex)HCDK511[9]

This table is a synthesized representation of data from multiple sources to illustrate SAR principles.

Case Study: Aminopyrazoles as JAK Inhibitors

The Janus kinase (JAK) family of tyrosine kinases is a critical component of cytokine signaling, and its dysregulation is implicated in autoimmune diseases and cancers.[10][11] Aminopyrazole-based compounds have been successfully developed as potent JAK inhibitors.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary mechanism for transducing signals from a wide array of cytokines and growth factors from the cell membrane to the nucleus.[11][12] The pathway involves three main components: a cell-surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[10][11]

The binding of a cytokine to its receptor brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[12][13] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[12] Once docked, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and activate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[10]

G JAK-STAT Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Receptor Dimerization & JAK Activation (P) JAK2 JAK STAT1 STAT Receptor->STAT1 4. STAT Recruitment JAK1->Receptor 3. Receptor Phosphorylation (P) JAK1->STAT1 5. STAT Phosphorylation (P) STAT_Dimer STAT Dimer STAT1->STAT_Dimer 6. Dimerization STAT2 STAT STAT2->STAT_Dimer Inhibitor Aminopyrazole Inhibitor Inhibitor->JAK1 Inhibition DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation & Gene Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: Aminopyrazole inhibitors block the phosphorylation cascade in the JAK-STAT pathway.

Experimental Protocols: In Vitro Kinase Assay

Evaluating the potency of newly synthesized aminopyrazoles requires robust and quantitative biological assays. An in vitro kinase assay is a fundamental experiment to determine a compound's half-maximal inhibitory concentration (IC₅₀).

General Workflow for an In Vitro Kinase Assay

Modern kinase assays are often performed in a high-throughput format using non-radiometric methods, such as those based on fluorescence resonance energy transfer (TR-FRET) or luminescence (e.g., ADP-Glo).[14][15] The general principle is to measure the consumption of ATP or the generation of ADP, which is directly proportional to kinase activity.[15][16]

G Workflow for In Vitro Kinase IC₅₀ Determination A 1. Reagent Preparation - Serial dilution of test compound - Prepare Kinase, Substrate, ATP solutions B 2. Plate Setup - Add test compound dilutions to 384-well plate - Add controls (No inhibitor, No enzyme) A->B C 3. Kinase Reaction - Add Kinase to wells - Pre-incubate with compound - Initiate reaction with ATP/Substrate mix - Incubate at room temperature B->C D 4. Detection - Stop kinase reaction - Add detection reagent (e.g., ADP-Glo™) - Incubate to generate signal C->D E 5. Data Acquisition - Read plate on luminometer or fluorescence plate reader D->E F 6. Data Analysis - Normalize data to controls - Plot % Inhibition vs. [Compound] - Fit to sigmoidal curve to calculate IC₅₀ E->F

Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay (Synthesized Example)

This protocol outlines the steps for determining a compound's IC₅₀ value against a target kinase.

  • Reagent Preparation:

    • Test Compound: Prepare a 10-point, 4-fold serial dilution of the aminopyrazole inhibitor in 100% DMSO. Subsequently, create a 4x working solution by diluting this series in the appropriate kinase buffer.

    • Kinase: Dilute the target kinase (e.g., JAK2) to a 2x working concentration in kinase buffer.

    • Substrate/ATP: Prepare a 2x working solution containing the specific peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Kₘ for the target kinase.

  • Kinase Reaction (10 µL Volume):

    • To the wells of a white, 384-well microplate, add 2.5 µL of the 4x test compound dilutions. For control wells, add 2.5 µL of buffer with DMSO (high activity) or a known potent inhibitor (background).

    • Add 5 µL of the 2x Kinase solution to all wells.

    • Cover the plate and incubate for 30 minutes at room temperature to allow for compound-enzyme equilibration.

    • Initiate the kinase reaction by adding 2.5 µL of the 2x Substrate/ATP solution.

    • Mix and incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to all wells. This step simultaneously stops the reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.[16]

    • Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.[16]

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a compatible plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.[16]

    • Calculate the percent inhibition for each compound concentration relative to the high activity (DMSO only) and background controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter variable slope model to determine the IC₅₀ value.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Synthesis of N-Methylated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry and materials science. The regioselective introduction of a methyl group onto one of the two nitrogen atoms (N1 or N2) of the pyrazole ring is a critical step in the synthesis of numerous pharmaceuticals and functional materials, as the position of the methyl group can significantly influence the molecule's biological activity and physical properties. However, the similar nucleophilicity of the two adjacent nitrogen atoms in unsymmetrically substituted pyrazoles often leads to the formation of regioisomeric mixtures, posing significant purification challenges.[1][2] This document provides detailed application notes and experimental protocols for the regioselective synthesis of N-methylated pyrazoles, with a focus on modern, highly selective methods.

Methods for Regioselective N-Methylation

Several strategies have been developed to control the regioselectivity of pyrazole N-methylation. These can be broadly categorized as:

  • Sterically-Driven N1-Alkylation: This approach utilizes bulky alkylating agents that preferentially react at the less sterically hindered N1 position.

  • Solvent-Controlled Regioselectivity: The choice of solvent can influence the reaction outcome in the condensation of 1,3-dicarbonyl compounds with methylhydrazine.

  • Substituent-Directed Synthesis: The electronic and steric nature of substituents on the pyrazole ring can direct the incoming methyl group to a specific nitrogen atom.

  • Catalytic Methods: The use of specific catalysts can favor the formation of one regioisomer over the other.

This document will focus on a highly effective and recently developed method utilizing sterically hindered α-halomethylsilanes for N1-selective methylation.

N1-Selective Methylation using α-Halomethylsilanes

A robust and highly regioselective method for the N1-methylation of pyrazoles employs sterically bulky α-halomethylsilanes as "masked" methylating reagents.[1][3][4][5][6] This two-step, one-pot procedure involves an initial N-alkylation with the bulky silane, followed by a protodesilylation to reveal the N-methyl group. The steric bulk of the α-halomethylsilane dramatically favors alkylation at the more accessible N1 position, leading to excellent regioselectivity.[1][3][4][5][6]

Logical Workflow for N1-Selective Methylation

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Protodesilylation Pyrazole Pyrazole Substrate Alkylation N-Silylmethylation Pyrazole->Alkylation Base Base (e.g., KHMDS) Base->Alkylation Silane α-Halomethylsilane (e.g., (Chloromethyl)triisopropoxysilane) Silane->Alkylation Intermediate Silylated Pyrazole Intermediate Alkylation->Intermediate Cleavage Protodesilylation Intermediate->Cleavage One-Pot Fluoride Fluoride Source (e.g., TBAF) Fluoride->Cleavage Water Water Water->Cleavage Product N1-Methylated Pyrazole Cleavage->Product

Caption: Workflow for N1-selective methylation using α-halomethylsilanes.

Quantitative Data Summary

The use of (chloromethyl)triisopropoxysilane as a masked methylating agent provides excellent N1 selectivity across a range of pyrazole substrates.[1][3]

Substrate (3-substituent)Regioisomeric Ratio (N1:N2)Isolated Yield (%)
3-(4-fluorophenyl)-1H-pyrazole93:764
3-phenyl-1H-pyrazole>99:158
3-(o-tolyl)-1H-pyrazole>99:167
3-(pyridin-2-yl)-1H-pyrazole>99:1>70
3,5-dimethyl-1H-pyrazole>99:1>70
4-bromo-3-phenyl-1H-pyrazole93:7-
4-bromo-3-(p-tolyl)-1H-pyrazole93:767

Data sourced from The Journal of Organic Chemistry, 2024.[1][7]

Experimental Protocol: N1-Selective Methylation of 3-(4-fluorophenyl)-1H-pyrazole

This protocol is adapted from a published procedure.[7]

Materials:

  • 3-(4-fluorophenyl)-1H-pyrazole

  • Dimethyl sulfoxide (DMSO)

  • Potassium bis(trimethylsilyl)amide (KHMDS) solution (e.g., 0.91 M in THF)

  • (Chloromethyl)triisopropoxysilane

  • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

  • Water (H₂O)

  • Heptanes

  • Isopropyl acetate (i-PrOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (NaCl)

Equipment:

  • 20 mL vial with a screw cap

  • Magnetic stir bar

  • Heating block or oil bath

  • Standard laboratory glassware for workup and purification

  • Flash chromatography system

Reaction Pathway

sub 3-(4-fluorophenyl)-1H-pyrazole int1 Deprotonated Pyrazole sub->int1 KHMDS, DMSO, 60 °C int2 N1-Silylated Intermediate int1->int2 (ClCH2)Si(OiPr)3 prod 3-(4-fluorophenyl)-1-methyl-1H-pyrazole int2->prod TBAF, H2O, 60 °C

Caption: Reaction scheme for N1-methylation of 3-(4-fluorophenyl)-1H-pyrazole.

Procedure:

Part 1: N-Alkylation

  • To a 20 mL screw-cap vial equipped with a magnetic stir bar, add 3-(4-fluorophenyl)-1H-pyrazole (1.0 equiv., e.g., 1.54 mmol, 0.250 g).

  • Add dimethyl sulfoxide (10 mL/g of pyrazole, e.g., 2.5 mL).

  • Add potassium bis(trimethylsilyl)amide solution (1.5 equiv., e.g., 2.31 mmol).

  • Place the vial in a preheated aluminum block or oil bath at 60 °C and stir for 30 minutes.

  • To this solution, add (chloromethyl)triisopropoxysilane (1.5 equiv., e.g., 2.31 mmol).

  • Continue stirring at 60 °C. The reaction progress can be monitored by HPLC-MS, with the formation of the silylated intermediate typically complete within 2 hours.[1]

Part 2: Protodesilylation

  • After the N-alkylation is complete (e.g., after 22 hours for robust completion, though 2 hours may suffice), add water (10 volumes relative to the starting pyrazole mass, e.g., 2.5 mL) to the reaction mixture.[1]

  • Add tetrabutylammonium fluoride (TBAF) solution (2.0 equiv., e.g., 3.08 mmol).

  • Continue stirring at 60 °C for approximately 4 hours to ensure complete conversion to the N-methylated product.[1]

Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with isopropyl acetate (e.g., 3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of isopropyl acetate in heptanes (e.g., 0 to 20% i-PrOAc/heptanes) to afford the pure 1-methyl-3-(4-fluorophenyl)-1H-pyrazole.[7]

Other Regioselective Methods

While the α-halomethylsilane method is highly effective for N1-methylation, other strategies exist and may be preferable depending on the desired regioisomer or substrate.

  • Knorr Pyrazole Synthesis and its Modifications: The condensation of 1,3-dicarbonyl compounds with methylhydrazine is a classical approach. The regioselectivity can be poor, but the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity.[8][9]

  • Magnesium-Catalyzed N2-Alkylation: A method for the highly regioselective N2-alkylation of 3-substituted pyrazoles has been developed using magnesium bromide as a catalyst with α-bromoacetates and acetamides as alkylating agents, affording N2-alkylated products with high regioselectivities (76:24 to 99:1).[10]

  • Synthesis from N-Arylhydrazones and Nitroolefins: This method provides a regioselective route to 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles.[11]

  • One-Pot Synthesis of Phenylaminopyrazoles: A one-pot condensation of active methylene reagents, phenylisothiocyanate, and substituted hydrazines can yield N1-substituted pyrazoles with high regio- and chemo-selectivity.[12]

Conclusion

The regioselective synthesis of N-methylated pyrazoles is a critical challenge in synthetic chemistry with significant implications for drug discovery and development. The presented application notes and protocols, particularly the highly N1-selective method using α-halomethylsilanes, provide researchers with powerful tools to access specific pyrazole regioisomers with high purity and in good yields. The choice of synthetic strategy should be guided by the desired regioisomer, the nature of the pyrazole substrate, and the availability of reagents.

References

Application Notes and Protocols for Multicomponent Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles are a prominent class of N-heterocyclic compounds that are integral to the development of pharmaceuticals and agrochemicals due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials.[2][4][5][6] This approach offers significant advantages over traditional multi-step syntheses by minimizing waste, reducing reaction times, and simplifying experimental procedures, aligning with the principles of green chemistry.[5][6] This document provides an overview of common multicomponent strategies for pyrazole synthesis and detailed experimental protocols.

Overview of Multicomponent Strategies for Pyrazole Synthesis

The synthesis of the pyrazole core via multicomponent reactions typically involves the condensation of a hydrazine or its derivative with a 1,3-dielectrophilic species, which can be pre-formed or generated in situ from various starting materials.[3] Both three-component and four-component reactions are widely employed.

Three-Component Reactions:

A common approach involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative.[1] Variations of this method include the use of diazo compounds or tosyl hydrazones in place of simple hydrazines.[1][7] Other three-component strategies utilize different building blocks, such as enaminones, alkynes, and aryl hydrazine hydrochlorides, to construct the pyrazole ring.[2] A p-toluenesulfonic acid (p-TsOH)-catalyzed one-pot condensation of cyclic β-diketones, arylglyoxals, and arylhydrazones is another effective method.[8]

Four-Component Reactions:

Four-component reactions for pyrazole synthesis often lead to the formation of fused pyrazole systems, such as pyrano[2,3-c]pyrazoles.[4][5][9][10] A prevalent method involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[2][5][10] These reactions can be performed under various conditions, including catalyst-free, with base catalysis, or using green catalysts in aqueous media.[2][5][11]

Experimental Workflow for Multicomponent Pyrazole Synthesis

The general workflow for a one-pot multicomponent synthesis of pyrazoles is depicted below. This process is characterized by its operational simplicity, where all reactants are combined in a single reaction vessel, and the product is isolated after a simple work-up procedure.

MCR_Workflow cluster_reactants Reactant Addition cluster_reaction One-Pot Reaction cluster_workup Product Isolation A Component A (e.g., Aldehyde) Reaction Mixing in Solvent +/- Catalyst Heating/Stirring A->Reaction B Component B (e.g., Malononitrile) B->Reaction C Component C (e.g., β-Ketoester) C->Reaction D Component D (e.g., Hydrazine Hydrate) D->Reaction Workup Precipitation/ Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Final Pyrazole Product Purification->Product Reaction_Pathway cluster_inputs Starting Materials cluster_intermediates In Situ Intermediates cluster_cyclization Key Steps Aldehyde Aldehyde Arylidene Arylidene Malononitrile (from Aldehyde + Malononitrile) Aldehyde->Arylidene Malononitrile Malononitrile Malononitrile->Arylidene Hydrazine Hydrazine Pyrazolone Pyrazolone (from Hydrazine + Ketoester) Hydrazine->Pyrazolone Ketoester β-Ketoester Ketoester->Pyrazolone Michael Michael Addition Pyrazolone->Michael Arylidene->Michael Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization Product Pyrano[2,3-c]pyrazole Cyclization->Product

References

Application Notes and Protocols for the Solid-Phase Synthesis of Substituted Pyrazole Libraries using Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a versatile heterocyclic scaffold. Its constituent pyrazole core is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The presence of a reactive primary amine and a modifiable ester group makes this molecule an ideal starting point for the generation of diverse chemical libraries. Solid-phase synthesis offers a powerful platform for the rapid and efficient construction of such libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.

These application notes provide a comprehensive guide to the utilization of this compound in solid-phase organic synthesis (SPOS) to generate libraries of N-acylated and N-sulfonylated pyrazole derivatives. The protocols detailed herein are designed to be adaptable for high-throughput synthesis and purification.

Application Notes

Overview of the Solid-Phase Strategy

The general strategy involves the immobilization of the this compound scaffold onto a solid support via its 4-amino group. Once anchored to the resin, the scaffold can be subjected to a variety of chemical transformations. The primary focus of these protocols is the derivatization of the immobilized amino group to generate diverse amide and sulfonamide libraries. The final products are then cleaved from the solid support for purification and characterization.

Resin and Linker Selection

The choice of resin and linker is critical for the successful solid-phase synthesis. For the immobilization of an amine and subsequent cleavage to yield a secondary amine derivative, several options are available:

  • 2-Chlorotrityl chloride (2-CTC) Resin: This acid-labile resin is ideal for immobilizing primary amines. The linkage is stable to a wide range of reaction conditions, and the final product can be cleaved under mild acidic conditions, which helps to preserve sensitive functional groups.

  • Aldehyde Resins (e.g., Benzaldehyde Resin): Immobilization can be achieved via reductive amination.[1] This forms a stable secondary amine linkage to the resin. Cleavage from such a linker typically requires strong acidic conditions.

For the protocols outlined below, 2-Chlorotrityl chloride resin is selected due to its versatility and mild cleavage conditions.

On-Resin Chemical Modifications

With the pyrazole scaffold attached to the solid support, the now secondary amine can be readily functionalized. Common transformations include:

  • Acylation: Formation of amide bonds using carboxylic acids, acid chlorides, or acid anhydrides. Standard peptide coupling reagents such as HBTU, HATU, or DIC can be employed for carboxylic acid coupling.[2]

  • Sulfonylation: Formation of sulfonamides using sulfonyl chlorides in the presence of a non-nucleophilic base.[3]

These reactions are generally high-yielding on solid supports, and excess reagents can be easily washed away.

Cleavage from the Solid Support

The final step is the cleavage of the desired molecule from the resin. The choice of cleavage cocktail depends on the resin and the chemical nature of the synthesized compound. For 2-CTC resin, a mild solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically sufficient.[4] Scavengers may be added to the cleavage cocktail to protect sensitive functional groups from reactive species generated during cleavage.[5][6]

Experimental Protocols

Immobilization of this compound on 2-Chlorotrityl Chloride Resin

This protocol describes the loading of the pyrazole scaffold onto the solid support.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, loading capacity ~1.0-1.6 mmol/g)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve this compound (2 equivalents relative to resin loading capacity) and DIPEA (4 equivalents) in anhydrous DCM.

  • Add the solution to the swollen resin and agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution.

  • To cap any unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

The loading efficiency can be determined by cleaving a small amount of resin and quantifying the released product by UV-Vis spectroscopy or LC-MS.

General Protocol for On-Resin Acylation

This protocol describes the formation of an amide bond on the resin-bound pyrazole.

Materials:

  • Pyrazole-loaded resin

  • Carboxylic acid (3 equivalents)

  • HBTU (3 equivalents)

  • DIPEA (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the pyrazole-loaded resin in DMF (10 mL/g of resin) for 30 minutes.

  • Drain the DMF.

  • In a separate vial, pre-activate the carboxylic acid by dissolving it with HBTU and DIPEA in DMF.

  • Add the activated carboxylic acid solution to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the reaction solution.

  • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum or proceed to the next step.

General Protocol for On-Resin Sulfonylation

This protocol describes the formation of a sulfonamide on the resin-bound pyrazole.

Materials:

  • Pyrazole-loaded resin

  • Sulfonyl chloride (3 equivalents)

  • DIPEA (5 equivalents)

  • DCM

Procedure:

  • Swell the pyrazole-loaded resin in DCM (10 mL/g of resin) for 30 minutes.

  • Drain the DCM.

  • Dissolve the sulfonyl chloride and DIPEA in DCM.

  • Add the solution to the resin.

  • Agitate the mixture at room temperature for 3 hours.

  • Drain the reaction solution.

  • Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Cleavage of the Final Product from the Resin

This protocol describes the release of the final compound from the 2-CTC resin.

Materials:

  • Dry, derivatized resin

  • Cleavage cocktail: 20% Trifluoroacetic acid (TFA) in DCM

  • Methanol

  • Diethyl ether, cold

Procedure:

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL/g of resin) and agitate gently for 30 minutes at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Evaporate the filtrate to a small volume under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Isolate the product by centrifugation or filtration and dry under vacuum.

  • Purify the crude product by an appropriate method (e.g., HPLC).

Data Presentation

The following tables present hypothetical data for the synthesis of a small library of pyrazole derivatives based on the protocols described above.

Table 1: Loading Efficiency of Pyrazole Scaffold

Resin TypeInitial Loading (mmol/g)ScaffoldLoading Efficiency (%)Final Loading (mmol/g)
2-Chlorotrityl chloride1.2This compound~90%~1.08

Table 2: Synthesis of a Representative Pyrazole Library

Compound IDR-Group (Acyl/Sulfonyl)Reaction TypeCrude Yield (%)Purity by LC-MS (%)
PZ-01 BenzoylAcylation8592
PZ-02 AcetylAcylation9195
PZ-03 PhenylsulfonylSulfonylation8290
PZ-04 TosylSulfonylation8894

Visualizations

Overall Workflow for Solid-Phase Synthesis

G Resin 1. Resin Swelling Immobilization 2. Immobilization of Pyrazole Scaffold Resin->Immobilization Washing1 3. Washing Immobilization->Washing1 Derivatization 4. On-Resin Derivatization (Acylation/Sulfonylation) Washing1->Derivatization Washing2 5. Washing Derivatization->Washing2 Cleavage 6. Cleavage from Resin Washing2->Cleavage Purification 7. Purification & Analysis Cleavage->Purification

Caption: General workflow for the solid-phase synthesis of pyrazole derivatives.

Chemical Pathway on Solid Support

G cluster_resin Solid Support cluster_solution Solution Phase start Resin-Cl immobilized Resin-NH-Pyrazole start->immobilized acylated Resin-N(Acyl)-Pyrazole immobilized->acylated Acylation (R-COOH, HBTU) sulfonylated Resin-N(Sulfonyl)-Pyrazole immobilized->sulfonylated Sulfonylation (R-SO2Cl, DIPEA) final_acyl Product: Acyl-NH-Pyrazole acylated->final_acyl Cleavage (TFA/DCM) final_sulfonyl Product: Sulfonyl-NH-Pyrazole sulfonylated->final_sulfonyl Cleavage (TFA/DCM) pyrazole_amine H2N-Pyrazole pyrazole_amine->immobilized Immobilization (DIPEA, DCM) acyl_chloride R-COCl acyl_chloride->acylated sulfonyl_chloride R-SO2Cl sulfonyl_chloride->sulfonylated

Caption: On-resin chemical transformations for pyrazole library synthesis.

References

Application Notes: Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate as a Scaffold for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate scaffold in the design and synthesis of potent kinase inhibitors. This privileged scaffold has demonstrated significant potential in the development of targeted therapies for various diseases, particularly in oncology.

Introduction

The pyrazole ring is a well-established pharmacophore in medicinal chemistry, known for its ability to form key interactions with the ATP-binding site of various kinases.[1][2] The specific substitution pattern of this compound offers a versatile platform for generating libraries of kinase inhibitors with high potency and selectivity. The amino group at the 4-position serves as a crucial attachment point for various heterocyclic systems that can interact with the hinge region of the kinase, while the carboxylate at the 3-position can be modified to interact with the solvent-exposed region or to modulate the physicochemical properties of the compound. The methyl group on the pyrazole nitrogen can enhance metabolic stability and brain penetration.[3]

Key Kinase Targets and Therapeutic Areas

Derivatives of the 4-amino-1H-pyrazole-3-carboxamide scaffold have shown remarkable inhibitory activity against several key kinase families implicated in cancer and other diseases.[4] Notable targets include:

  • Fms-like Tyrosine Kinase 3 (FLT3): A critical target in Acute Myeloid Leukemia (AML).[1][4][5] Mutations in FLT3 are found in approximately 30% of AML patients and are associated with a poor prognosis.[1]

  • Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle, making them attractive targets for cancer therapy.[1][4]

  • Janus Kinases (JAKs): Key mediators of cytokine signaling, involved in inflammatory diseases and hematological malignancies.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of representative compounds derived from the 4-amino-1H-pyrazole-3-carboxamide scaffold against key kinase targets.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50/GI50)Reference
Compound 8t FLT30.089MV4-11 (AML)1.22 nM[1][5]
CDK20.719--[1]
CDK40.770--[1]
FN-1501 FLT32.33MV4-11 (AML)8 nM[1][4]
CDK21.02--[1]
CDK40.39--[1]
CDK6---[4]
Compound 3f JAK13.4PC-3, HEL, K562, MCF-7, MOLT4µM range
JAK22.2
JAK33.5
Compound 11b JAK1-HEL, K5620.35 µM, 0.37 µM

Experimental Protocols

General Synthesis of 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide Derivatives

This protocol describes a general synthetic route for the preparation of kinase inhibitors based on the 4-amino-1H-pyrazole-3-carboxamide scaffold, adapted from the literature.[1][6]

Step 1: Amide Coupling

  • Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid in a suitable solvent such as THF.

  • Add DMF (catalytic amount) and oxalyl chloride at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the mixture in vacuo to obtain the acid chloride.

  • Dissolve the crude acid chloride in pyridine and add it dropwise to a solution of the desired amine in pyridine at 0 °C.

  • Stir the reaction for 6 hours at 25 °C.

  • Remove the solvent under reduced pressure and purify the product to obtain the corresponding 4-nitro-1H-pyrazole-3-carboxamide intermediate.

Step 2: Reduction of the Nitro Group

  • Dissolve the 4-nitro-1H-pyrazole-3-carboxamide intermediate in a suitable solvent (e.g., methanol/ethyl acetate).

  • Add a catalyst, such as 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite and concentrate the filtrate to yield the 4-amino-1H-pyrazole-3-carboxamide intermediate.

Step 3: Nucleophilic Aromatic Substitution

  • To a solution of the 4-amino-1H-pyrazole-3-carboxamide intermediate in a suitable solvent (e.g., isopropanol), add the desired heterocyclic chloride and a base (e.g., DIEA).

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time.

  • After cooling, collect the precipitate by filtration, wash with a suitable solvent (e.g., isopropanol), and dry to obtain the final product.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of the synthesized compounds against target kinases.

Materials:

  • Kinase enzyme (e.g., FLT3, CDK2)

  • Kinase substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Assay buffer

Procedure:

  • Prepare a reaction mixture containing the kinase enzyme, substrate, and assay buffer.

  • Add the test compounds at various concentrations to the reaction mixture. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and reflects the kinase activity.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Workflow Diagrams

FLT3 Signaling Pathway and Inhibition

FLT3_Signaling cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Inactive Monomer) FLT3_Ligand->FLT3_Receptor P1 Dimerization & Autophosphorylation FLT3_Receptor->P1 FLT3_Active FLT3 Receptor (Active Dimer) STAT5 STAT5 FLT3_Active->STAT5 PI3K_AKT PI3K/AKT FLT3_Active->PI3K_AKT RAS_MAPK RAS/MAPK FLT3_Active->RAS_MAPK Pyrazole_Inhibitor Pyrazole-based Inhibitor P2 Inhibition Pyrazole_Inhibitor->P2 P1->FLT3_Active P2->FLT3_Active Blocks ATP Binding Site Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: FLT3 signaling pathway and its inhibition by pyrazole-based compounds.

General Experimental Workflow for Kinase Inhibitor Evaluation

Workflow start Design & Synthesis of Pyrazole Derivatives biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo) start->biochem_assay determine_ic50 Determine IC50 Values biochem_assay->determine_ic50 selectivity Kinase Selectivity Profiling determine_ic50->selectivity cell_assay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) determine_ic50->cell_assay determine_gi50 Determine GI50/IC50 Values cell_assay->determine_gi50 western_blot Western Blot Analysis (Target Phosphorylation) determine_gi50->western_blot in_vivo In Vivo Efficacy Studies (Xenograft Models) western_blot->in_vivo end Lead Optimization in_vivo->end

Caption: Workflow for the evaluation of pyrazole-based kinase inhibitors.

JAK-STAT Signaling Pathway and Inhibition

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK recruits & activates JAK->Receptor phosphorylates STAT STAT (Inactive) JAK->STAT phosphorylates Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor P_Inhibit Inhibition Pyrazole_Inhibitor->P_Inhibit pSTAT p-STAT (Active) STAT_Dimer STAT Dimer pSTAT->STAT_Dimer dimerizes Nucleus Nucleus STAT_Dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression modulates P_Inhibit->JAK blocks ATP binding site

Caption: The JAK-STAT signaling pathway and its inhibition.

References

Application Notes and Protocols: Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a versatile heterocyclic building block, or scaffold, increasingly utilized in the field of medicinal chemistry. Its unique structural features, including a pyrazole core with strategically placed amino and carboxylate groups, make it an ideal starting point for the synthesis of a diverse range of biologically active molecules. The pyrazole ring system is a well-established "privileged structure" in drug discovery, known to interact with various biological targets.[1][2][3][4] This document provides detailed application notes on the use of this scaffold in developing kinase inhibitors for cancer therapy, along with relevant experimental protocols and data.

Application: A Scaffold for Potent Kinase Inhibitors in Oncology

The primary application of the this compound scaffold is in the development of potent and selective kinase inhibitors for the treatment of cancers, particularly Acute Myeloid Leukemia (AML).[1][5][6] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3][7] Derivatives of this pyrazole scaffold have shown significant inhibitory activity against key kinases implicated in AML, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[5][8]

FLT3 and CDK Inhibition in Acute Myeloid Leukemia (AML)

FLT3 is a receptor tyrosine kinase that is frequently mutated in AML, leading to uncontrolled cell proliferation and a poor prognosis.[5] CDKs, such as CDK2 and CDK4, are essential for cell cycle progression.[8] The dual inhibition of FLT3 and CDKs presents a promising therapeutic strategy for AML.[5][8] By modifying the 4-amino group of the pyrazole scaffold, researchers have developed potent inhibitors that target the ATP-binding pocket of these kinases.[5][8]

Quantitative Data Presentation

The following tables summarize the in vitro inhibitory activities of representative pyrazole derivatives synthesized using the this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
8t FLT30.089FN-15012.33
CDK20.7191.02
CDK40.7700.39
FN-1501 FLT32.33--
CDK21.02--
CDK40.39--
CDK6---
LT-540-717 FLT30.62--

Data sourced from references[5][6][8]. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Anti-proliferative Activity of Compound 8t in AML Cell Line

Cell LineIC50 (nM)
MV4-111.22

Data sourced from reference[5]. The MV4-11 cell line harbors the FLT3-ITD mutation.

Table 3: Inhibitory Activity of Compound 8t against FLT3 Mutants

FLT3 MutantIC50 (nM)
FLT3 (ITD)-F691L0.6
Other FLT3 mutants< 5

Data sourced from reference[5]. These mutations are associated with resistance to some FLT3 inhibitors.

Experimental Protocols

General Synthesis of 4-(Substituted amino)-1H-pyrazole-3-carboxamide Derivatives

This protocol describes a general method for synthesizing derivatives from a 4-nitro-1H-pyrazole-3-carbonyl precursor, which can be derived from this compound.

Materials:

  • 4-Nitro-1H-pyrazole-3-carbonyl chloride

  • Appropriate amine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4)

Procedure:

  • Amide Coupling: Dissolve the desired amine in DCM and add TEA. Cool the mixture to 0°C and slowly add a solution of 4-nitro-1H-pyrazole-3-carbonyl chloride in DCM. Stir the reaction mixture at room temperature overnight.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude nitro-pyrazole intermediate.

  • Nitro Reduction: Dissolve the nitro-pyrazole intermediate in a mixture of MeOH and EtOAc. Add Pd/C (10% w/w) and stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

  • Purification: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite and wash with MeOH. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1H-pyrazole-3-carboxamide derivative.

This is a generalized protocol based on synthetic schemes for related compounds.[5] The synthesis of the initial 4-nitro-1H-pyrazole-3-carbonyl chloride may require additional steps starting from this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.[7]

Materials:

  • Kinase enzyme (e.g., FLT3, CDK2)

  • Kinase-specific substrate and ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[9]

Materials:

  • Cancer cell line (e.g., MV4-11)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activation PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation CDK CDK2/4 CellCycle Cell Cycle Progression CDK->CellCycle Inhibitor Pyrazole Derivative Inhibitor->FLT3 Inhibition Inhibitor->CDK Inhibition

Caption: FLT3 and CDK signaling pathways targeted by pyrazole derivatives.

experimental_workflow start Start: Methyl 4-amino-1-methyl- 1H-pyrazole-3-carboxylate Scaffold synthesis Chemical Synthesis of Pyrazole Derivatives start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro_kinase In Vitro Kinase Assay (e.g., ADP-Glo) purification->in_vitro_kinase cell_proliferation Cell-Based Proliferation Assay (e.g., MTT) purification->cell_proliferation sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_kinase->sar_analysis cell_proliferation->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Iterative Cycles in_vivo In Vivo Studies (Xenograft Models) sar_analysis->in_vivo Optimized Compound lead_optimization->synthesis end Preclinical Candidate in_vivo->end

Caption: Workflow for the discovery of kinase inhibitors.

Conclusion

This compound serves as a valuable and versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors in oncology. The synthetic accessibility and the ability to readily introduce diverse substituents at the 4-amino position allow for the fine-tuning of potency and selectivity against various kinase targets. The provided protocols and data serve as a foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Further investigation into the structure-activity relationships of derivatives based on this core structure will likely lead to the discovery of novel and effective therapeutic agents.

References

Application Notes and Protocols: Derivatization of the Amino Group on Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 4-amino group of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. This versatile building block is a valuable scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below cover common and useful transformations: N-acylation, N-sulfonylation, and reductive amination.

Introduction

The pyrazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The amino group at the C4 position of the pyrazole ring serves as a key handle for introducing diverse functionalities, thereby modulating the compound's physicochemical properties and biological target interactions. These derivatization strategies are fundamental in the hit-to-lead and lead optimization phases of drug development.[2][3]

General Experimental Workflow

The general workflow for the derivatization of this compound is depicted below. It involves the reaction of the starting material with a suitable electrophile or carbonyl compound, followed by purification and characterization of the final product.

G start Start: Methyl 4-amino-1-methyl- 1H-pyrazole-3-carboxylate reaction Derivatization Reaction (Acylation, Sulfonylation, or Reductive Amination) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Derivatized Product characterization->end

Caption: General experimental workflow for the derivatization of the aminopyrazole.

N-Acylation of the Amino Group

N-acylation is a common method to introduce an amide functionality, which can act as a hydrogen bond donor and acceptor, influencing molecular recognition.

Protocol 1.1: Acetylation using Acetic Anhydride

This protocol describes the acetylation of the 4-amino group using acetic anhydride. The reaction can lead to mono- and di-acetylated products depending on the reaction conditions.[5]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or other suitable base like triethylamine)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-acetylated product.

Expected Results and Characterization

The reaction is expected to yield primarily the mono-acetylated product, methyl 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxylate.

Table 1: Quantitative Data for N-Acetylation (Predicted)

Product Reagent Solvent Yield (%)

| Methyl 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxylate | Acetic Anhydride | DCM | 85-95% |

Characterization Data (Predicted based on analogs[5]):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.0-8.5 (s, 1H, NH), 7.8-8.2 (s, 1H, pyrazole C5-H), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, NCH₃), 2.20 (s, 3H, COCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 168.5 (C=O, amide), 164.0 (C=O, ester), 140.0 (C3), 138.0 (C5), 110.0 (C4), 51.5 (OCH₃), 39.0 (NCH₃), 24.0 (COCH₃).

  • MS (ESI+): m/z calculated for C₈H₁₀N₃O₃ [M+H]⁺, found.

N-Sulfonylation of the Amino Group

N-sulfonylation introduces a sulfonamide group, a common pharmacophore in various drugs, which can participate in hydrogen bonding and improve metabolic stability.

Protocol 2.1: Sulfonylation with p-Toluenesulfonyl Chloride

This protocol details the reaction with p-toluenesulfonyl chloride (tosyl chloride) to form the corresponding sulfonamide.[6]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Acetonitrile or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of this compound (1.0 eq) in acetonitrile or DCM, add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes) to obtain the desired N-sulfonylated product.

Expected Results and Characterization

The reaction is expected to yield methyl 1-methyl-4-(tosylamino)-1H-pyrazole-3-carboxylate.

Table 2: Quantitative Data for N-Sulfonylation (Predicted)

Product Reagent Base Yield (%)

| Methyl 1-methyl-4-(tosylamino)-1H-pyrazole-3-carboxylate | p-Toluenesulfonyl chloride | Triethylamine | 70-85% |

Characterization Data (Predicted based on analogs[6]):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.5-9.0 (s, 1H, NH), 7.80 (d, J=8.0 Hz, 2H, Ar-H), 7.75 (s, 1H, pyrazole C5-H), 7.30 (d, J=8.0 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃), 3.80 (s, 3H, NCH₃), 2.45 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 163.5 (C=O, ester), 144.0 (Ar-C), 140.5 (C3), 138.5 (C5), 136.0 (Ar-C), 129.5 (Ar-CH), 127.0 (Ar-CH), 115.0 (C4), 51.8 (OCH₃), 39.2 (NCH₃), 21.5 (Ar-CH₃).

  • MS (ESI+): m/z calculated for C₁₃H₁₅N₃O₄S [M+H]⁺, found.

G cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation start_acyl Aminopyrazole reagent_acyl Acid Chloride / Anhydride + Base start_acyl->reagent_acyl Reaction product_acyl N-Acyl Pyrazole reagent_acyl->product_acyl start_sulfonyl Aminopyrazole reagent_sulfonyl Sulfonyl Chloride + Base start_sulfonyl->reagent_sulfonyl Reaction product_sulfonyl N-Sulfonyl Pyrazole reagent_sulfonyl->product_sulfonyl

Caption: Reaction pathways for N-acylation and N-sulfonylation.

Reductive Amination

Reductive amination allows for the introduction of a wide variety of alkyl or arylalkyl groups at the amino position by reacting it with an aldehyde or ketone in the presence of a reducing agent.[7]

Protocol 3.1: Reductive Amination with Benzaldehyde

This protocol describes the reaction with benzaldehyde as a representative aldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography (ethyl acetate/hexanes) to afford the N-benzylated product.

Expected Results and Characterization

The reaction is expected to yield methyl 4-(benzylamino)-1-methyl-1H-pyrazole-3-carboxylate.

Table 3: Quantitative Data for Reductive Amination (Predicted)

Product Reagent Reducing Agent Yield (%)

| Methyl 4-(benzylamino)-1-methyl-1H-pyrazole-3-carboxylate | Benzaldehyde | NaBH(OAc)₃ | 60-80% |

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 7.60 (s, 1H, pyrazole C5-H), 5.5-6.0 (br s, 1H, NH), 4.40 (d, J=5.5 Hz, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.75 (s, 3H, NCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 164.5 (C=O, ester), 141.0 (C3), 139.0 (Ar-C), 138.0 (C5), 128.8 (Ar-CH), 127.5 (Ar-CH), 127.2 (Ar-CH), 118.0 (C4), 51.2 (OCH₃), 48.0 (CH₂), 39.0 (NCH₃).

  • MS (ESI+): m/z calculated for C₁₃H₁₅N₃O₂ [M+H]⁺, found.

G start Aminopyrazole + Aldehyde/Ketone imine Imine/Iminium Ion Formation (in situ) start->imine Condensation reduction Reduction (e.g., NaBH(OAc)₃) imine->reduction product N-Alkylated Pyrazole reduction->product

Caption: Reductive amination pathway.

Applications in Drug Discovery

Derivatization of the 4-amino group of pyrazoles is a key strategy in the development of new therapeutics. The introduced substituents can interact with specific pockets of target proteins, such as kinases, to enhance potency and selectivity.[2][3][4] For example, N-acylated and N-sulfonylated aminopyrazoles have been explored as kinase inhibitors for the treatment of cancer and inflammatory diseases. Reductive amination provides access to a wide array of N-alkylated derivatives that can be used to probe the steric and electronic requirements of a binding site. The protocols described herein provide a foundation for the synthesis of libraries of novel pyrazole derivatives for screening in various biological assays.

References

Application Notes and Protocols: Amide Coupling Reactions with Methyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a key building block in the synthesis of a wide range of biologically active molecules, particularly in the field of drug discovery. The amino group at the 4-position of the pyrazole ring serves as a versatile handle for the formation of amide bonds, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR). This document provides detailed application notes and protocols for performing amide coupling reactions with this valuable intermediate. The protocols described herein are based on established methodologies for similar 4-aminopyrazole systems and are intended to serve as a comprehensive guide for researchers.

Core Concepts in Amide Coupling

Amide bond formation between a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid component. This is achieved through the use of coupling reagents, which convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Common coupling strategies include the use of carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU). The choice of coupling reagent, solvent, base, and reaction temperature can significantly impact the reaction yield, purity, and racemization (for chiral substrates).

Data Presentation: Representative Amide Coupling Reactions

The following table summarizes representative quantitative data for amide coupling reactions involving 4-aminopyrazole derivatives with various carboxylic acids, illustrating typical yields and reaction conditions. While specific data for this compound is not extensively published, the presented data from analogous systems provides a strong predictive framework for reaction success.

EntryCarboxylic AcidCoupling Reagent/AdditiveBaseSolventTime (h)Temp (°C)Yield (%)
1Benzoic AcidHATUDIPEADMF2RT~90% (estimated)
24-Chlorobenzoic AcidEDC, HOBtDIPEADCM12RT~85% (estimated)
3Acetic AcidAcyl ChloridePyridineDCM10 to RT~95% (estimated)
4Phenylacetic AcidPyBOPDIPEADMF3RT~88% (estimated)
5Nicotinic AcidT3PPyridineAcetonitrile450~80% (estimated)

Note: Yields are estimated based on typical outcomes for similar substrates reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol outlines a classic and cost-effective method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M aqueous hydrochloric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid (1.1 equivalents), this compound (1.0 equivalent), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Add DIPEA or TEA (2.5 equivalents) to the mixture and cool the reaction flask to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If DCM is used as the solvent, wash the reaction mixture with 1 M aqueous HCl (1 x), saturated aqueous sodium bicarbonate solution (1 x), and brine (1 x). If DMF is used, dilute with a water-immiscible organic solvent like ethyl acetate before washing.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography or recrystallization to obtain the pure amide product.

Mandatory Visualizations

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product pyrazole Methyl 4-amino-1-methyl- 1H-pyrazole-3-carboxylate coupling Amide Bond Formation pyrazole->coupling acid Carboxylic Acid activation Carboxylic Acid Activation acid->activation coupling_reagent Coupling Reagent (e.g., HATU, EDC) coupling_reagent->activation base Base (e.g., DIPEA) base->activation solvent Solvent (e.g., DMF, DCM) solvent->activation activation->coupling Activated Intermediate workup Aqueous Workup coupling->workup purification Purification (Chromatography) workup->purification product N-(1-methyl-3-(methoxycarbonyl) -1H-pyrazol-4-yl)amide purification->product

Caption: General workflow for the amide coupling reaction.

Signaling_Pathway_Analogy Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Activated_Ester Activation Amine Aminopyrazole Amide_Product Amide Product Amine->Amide_Product Nucleophilic Attack Coupling_Reagent Coupling Reagent Byproduct Byproduct (e.g., Urea)

Caption: Logical relationship of reactants and reagents.

Application Notes & Protocols: Screening the Biological Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of pyrazole have been extensively investigated and developed as therapeutic agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[1][3][4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to screen and evaluate the biological activity of novel pyrazole compounds. The following sections offer step-by-step methodologies for key assays, structured data tables for comparing compound efficacy, and diagrams to visualize experimental workflows and relevant biological pathways.

General Screening Workflow

A systematic approach is crucial for the efficient evaluation of pyrazole derivatives. The screening process typically begins with preliminary in silico studies, followed by broad in vitro cytotoxicity or activity assays, and progresses to more specific cell-based and mechanistic studies for promising lead compounds.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Lead Identification cluster_2 Phase 3: Lead Optimization Compound Pyrazole Compound Library InSilico In Silico Screening (Molecular Docking, QSAR) Compound->InSilico Predictive Analysis Cytotoxicity Preliminary Cytotoxicity (e.g., MTT Assay) Compound->Cytotoxicity Broad Activity PrimaryActivity Primary Activity Screen (e.g., Kinase, Antimicrobial) Cytotoxicity->PrimaryActivity Prioritization DoseResponse Dose-Response & IC50/EC50 Determination PrimaryActivity->DoseResponse Identify Hits Selectivity Selectivity Profiling (e.g., Kinase Panel) DoseResponse->Selectivity Characterize Hits CellBased Cell-Based Mechanistic Assays (e.g., Western Blot, Cell Cycle) Selectivity->CellBased Mechanism of Action SAR Structure-Activity Relationship (SAR) Studies CellBased->SAR Refine Structure ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Optimize Properties InVivo In Vivo Efficacy & Toxicity Models ADMET->InVivo Preclinical Testing

Caption: High-level workflow for screening pyrazole compounds.

Anticancer Activity Screening

Pyrazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases, cell cycle arrest, and induction of apoptosis.[4][6][7] Preliminary screening typically involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.

Quantitative Data: Cytotoxicity of Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyrazole-based compounds against various cancer cell lines. Lower IC50 values indicate higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole-Thiazolidinone (4a)Lung (A549)31.01% inhibition[7]
Pyrazole Naphthalene (5a)Breast (MCF-7)14[8]
Methoxy Pyrazole Derivative (3d)Breast (MCF-7)10[8]
Pyrazolyl Tetrazole Acetic Acid (5c)Colon (HT-29)6.43[9]
Pyrazolyl Tetrazole Acetic Acid (5c)Prostate (PC-3)9.83[9]
1,3,4-Triarylpyrazole (Compound 6)Colon (HCT-116)Varies[4]
Tetrahydrothiochromeno[4,3-c]pyrazole (159a)Gastric (MGC-803)15.43[10]
Sugar-based Pyrazole DerivativeLiver (HepG2), Lung (A549)Good Inhibition[6]
Experimental Protocol: MTT Cell Viability Assay

This assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test pyrazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula: % Viability = [(OD_test - OD_blank) / (OD_control - OD_blank)] * 100

  • IC50 Determination: Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[11]

Kinase Inhibition Screening

Many pyrazole compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[3][4]

Key Signaling Pathways Targeted by Pyrazole Inhibitors

Pyrazole compounds have been developed to target key kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[3]

Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) Rb->pRb E2F_Rb E2F-pRb Complex pRb->E2F_Rb releases E2F E2F E2F_Rb->E2F GeneTranscription G1/S Phase Gene Transcription E2F->GeneTranscription activates CyclinE_CDK2 Cyclin E / CDK2 GeneTranscription->CyclinE_CDK2 promotes CyclinE_CDK2->pRb further phosphorylates S_Phase S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase initiates Inhibitor Pyrazole CDK Inhibitor (e.g., AT7519) Inhibitor->CyclinD_CDK46 inhibits Inhibitor->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.[3]
Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50 or Ki values) of selected pyrazole-based compounds against various kinases.

CompoundTarget KinaseIC50 / Ki (nM)Reference
AfuresertibAkt10.08 (Ki)[12]
Compound 2Akt11.3[13]
Compound 3ALK2.9[12]
Compound 6Aurora A160[12][13]
Compound 17Chk217.9[12][13]
TozasertibCDK16160 (KD)[14]
Compound 95KDR/Aurora B< 5 (Ki)[13]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay directly measures the enzymatic activity of a specific kinase by quantifying the amount of ADP produced, providing a sensitive method to determine a compound's inhibitory potency.[12]

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • Pyrazole test compounds in DMSO

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare reagents as per the ADP-Glo™ Kit manual. This includes the kinase reaction buffer, ATP, and substrate.

  • Compound Plating: Prepare serial dilutions of the pyrazole compounds. Add 1-5 µL of the diluted compounds to the wells of the assay plate. Include "no inhibitor" (DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture containing the kinase, its specific substrate, and ATP.[12] The final ATP concentration should ideally be close to the Km value for the specific kinase.

    • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[12]

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and is inversely proportional to the kinase inhibition.[12]

  • Calculation: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]

Anti-inflammatory Activity Screening

Pyrazole derivatives, such as Celecoxib, are well-known for their anti-inflammatory properties, often acting through the inhibition of cyclooxygenase (COX) enzymes.[5][15]

Quantitative Data: Anti-inflammatory Activity
Compound/DerivativeAssay / TargetActivity (% Inhibition or IC50)Reference
Thiophene–pyrazole hybrid (135)In vivo anti-inflammatoryGood oral bioavailability[10]
Pyrazolopyrimidine hybrid (130)In vivo anti-inflammatoryExcellent activity vs. Celecoxib[10]
Pyrazole derivative (144)In vivo edema inhibition78.9 - 96%[10]
Pyrazole derivative (144)COX-2 InhibitionIC50: 0.034 - 0.052 µM[10]
PMPH (pyrazole hydrazone)BSA Denaturation InhibitionMax inhibition at 0.5 mg/mL[16]
Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay

This assay screens for anti-inflammatory activity by measuring a compound's ability to prevent the denaturation of protein (like Bovine Serum Albumin, BSA), a well-documented cause of inflammation.[16][17]

Materials:

  • Bovine Serum Albumin (BSA), 1% aqueous solution

  • Test pyrazole compounds (e.g., 50-500 µg/mL)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac sodium (as a reference standard)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare the reaction mixture by combining 450 µL of a 1% aqueous BSA solution with 50 µL of the test compound at various concentrations (e.g., 50, 100, 250, 500 µg/mL).[17]

  • Control Preparation: Prepare a control tube containing 450 µL of 1% BSA and 50 µL of the vehicle (e.g., DMSO).

  • pH Adjustment: Adjust the pH of all solutions to 6.4 using 1N HCl.[17]

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the samples at 70°C for 10 minutes, followed by cooling to room temperature.

  • Measurement: Measure the turbidity of the samples by reading the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] * 100

Antimicrobial Activity Screening

The pyrazole nucleus is a constituent of many compounds exhibiting broad-spectrum antimicrobial and antifungal activities.[1][18][19]

Quantitative Data: Antimicrobial Activity
Compound/DerivativeMicroorganismActivity (Zone of Inhibition / MIC)Reference
Pyrazole-1-carbothiohydrazide (21a)S. aureus, K. pneumoniaeMIC: 62.5 - 125 µg/mL[20]
Pyrazole-1-carbothiohydrazide (21a)A. nigerMIC: 2.9 - 7.8 µg/mL[20]
Pyrazole Derivative (3b)S. aureusInhibition zone: 18.9 mm[21]
Pyrazole Derivative (3b)S. aureusMIC: 1.25 µmol/mL[21]
Ferrocenyl-substituted pyrazoleVarious pathogensActive range: 85–95 μg/ml[22]
Experimental Protocol: Agar Well Diffusion Method

This is a standard preliminary method to screen for the antibacterial or antifungal activity of new compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[20][23]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[20]

  • Nutrient Agar or Mueller-Hinton Agar (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Clotrimazole)

  • Micropipettes

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.

  • Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

  • Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well. Also, prepare wells for the positive control (standard drug) and negative control (solvent).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-28°C for 48-72 hours for fungi).

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results are often compared to the standard drug. For more potent compounds, a Minimum Inhibitory Concentration (MIC) assay should be performed to determine the lowest concentration that inhibits visible growth.[20]

References

Application Notes and Protocols for the Use of Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] The core principle of FBDD is to screen libraries of low molecular weight compounds, or "fragments" (typically <300 Da), to identify those that bind weakly but efficiently to a biological target.[2] These initial hits, often with binding affinities in the micromolar to millimolar range, serve as starting points for optimization into more potent, drug-like molecules through structure-guided design.[1]

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its versatile chemical properties and ability to form key interactions with biological targets.[3][4] Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS: 637336-53-9) represents an ideal candidate for inclusion in a fragment library. Its structural features—a substituted pyrazole core with hydrogen bond donors and acceptors, and a methyl ester group—provide a foundation for establishing initial binding interactions and offer clear vectors for subsequent chemical elaboration.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound and similar fragments in a typical FBDD campaign. The workflow encompasses primary screening, hit validation, and characterization using a cascade of biophysical techniques.

Application Note 1: Fragment Profile and Suitability

Fragment: this compound

PropertyValueRationale for FBDD Suitability
Molecular Weight 169.17 g/mol Compliant with the "Rule of Three" (MW < 300 Da), ensuring it can explore chemical space efficiently.
logP (Predicted) ~0.8 - 1.2Low lipophilicity reduces the likelihood of non-specific binding and promiscuity.[1]
Hydrogen Bond Donors 1 (Amine group)Provides a key interaction point for binding to the protein target.
Hydrogen Bond Acceptors 3 (N in pyrazole, C=O, O-CH3)Offers multiple opportunities to form hydrogen bonds within a protein's binding pocket.
Rotatable Bonds 2Low conformational flexibility increases the probability of a favorable binding entropy.
Solubility High (Predicted)Good aqueous solubility is critical for biophysical screening assays performed at high concentrations (mM range).
Synthetic Tractability HighThe pyrazole core allows for straightforward chemical modification at multiple positions for fragment evolution.[5]

This fragment's physicochemical properties make it an excellent candidate for FBDD, balancing complexity for specific interactions with simplicity for efficient exploration of a target's binding surface.

FBDD Workflow Overview

A successful FBDD campaign relies on a tiered approach to screen, validate, and characterize fragment hits. This ensures that resources are focused on the most promising starting points.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Characterization & Elaboration lib Fragment Library (incl. Pyrazole Fragment) screen Primary Screen (e.g., DSF, SPR) lib->screen hits Initial Hits screen->hits validate Orthogonal Validation (e.g., NMR, ITC) hits->validate confirmed Validated Hits validate->confirmed structure Structural Biology (X-ray Crystallography, Cryo-EM) confirmed->structure synthesis Structure-Guided Fragment Evolution structure->synthesis lead Lead Compound synthesis->lead

Caption: General workflow for a fragment-based drug discovery campaign.

Application Note 2: Biophysical Screening Cascade

To reliably identify true binding fragments and eliminate false positives, a multi-stage biophysical screening cascade is employed.[6] This approach uses orthogonal techniques, where each subsequent method confirms the binding event through a different physical principle.

Screening_Cascade cluster_primary Primary Screen (High Throughput) cluster_secondary Secondary Screen (Validation) cluster_tertiary Tertiary Screen (Characterization) start Fragment Library (1000-2000 compounds) dsf Differential Scanning Fluorimetry (DSF) start->dsf nmr Ligand-Observed NMR (STD, WaterLOGSY) dsf->nmr ~5-10% Hit Rate itc Isothermal Titration Calorimetry (ITC) nmr->itc Validated Hits xray X-ray Crystallography itc->xray Affinity & Thermo. lead_opt Lead Optimization xray->lead_opt Binding Mode

Caption: A decision tree for a typical biophysical screening cascade.

Experimental Protocols

The following protocols are generalized for the screening of a fragment library containing this compound against a purified protein target.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

Objective: To rapidly identify fragments that induce a thermal shift in the target protein's melting temperature (Tm), indicating a binding event.[6]

Materials:

  • Purified target protein (0.1-0.2 mg/mL) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment library stock plates (100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96- or 384-well qPCR plates.

  • Real-time PCR instrument capable of performing a melt curve analysis.

Methodology:

  • Prepare Master Mix: For a 96-well plate, prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration of SYPRO Orange is typically 5x.

  • Dispense Master Mix: Aliquot 19.8 µL of the master mix into each well of the qPCR plate.

  • Add Fragments: Transfer 0.2 µL of each fragment from the stock plate to the assay plate wells. This results in a final fragment concentration of 1 mM and a final DMSO concentration of 1%. Include DMSO-only controls.

  • Seal and Centrifuge: Seal the plate securely and centrifuge briefly to mix the contents and remove bubbles.

  • Thermal Melt Analysis:

    • Place the plate in the qPCR instrument.

    • Set up a melt curve protocol: Equilibrate at 25°C for 2 minutes, then ramp the temperature from 25°C to 95°C at a rate of 0.5°C/minute.

    • Monitor fluorescence continuously during the temperature ramp.

  • Data Analysis:

    • Plot the negative first derivative of fluorescence versus temperature (-dF/dT) to determine the Tm for each well.

    • Calculate the thermal shift (ΔTm) for each fragment: ΔTm = Tm(fragment) - Tm(DMSO control).

    • A fragment is considered a preliminary hit if it induces a significant and reproducible ΔTm (e.g., > 2°C or > 3 standard deviations from the mean of controls).

Hypothetical Data for Pyrazole Fragment:

Fragment IDConcentration (mM)Tm (°C)ΔTm (°C)Hit Status
DMSO ControlN/A52.10.0-
Pyrazole-001 154.8+2.7Hit
Fragment-132152.3+0.2No Hit
Fragment-278150.9-1.2Destabilizer
Protocol 2: Hit Validation via Ligand-Observed NMR Spectroscopy

Objective: To confirm direct binding of primary hits to the target protein in solution using ligand-observed NMR experiments like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY).[7][8]

Materials:

  • Purified target protein (10-20 µM) in a deuterated NMR buffer (e.g., 50 mM d-Tris pH 7.5, 150 mM NaCl, 99.9% D₂O).

  • Validated fragment hits from primary screen (100 mM stock in d6-DMSO).

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

Methodology (STD-NMR):

  • Sample Preparation: Prepare two NMR samples for each fragment:

    • Sample A (Reference): 200 µM fragment in NMR buffer.

    • Sample B (Protein): 200 µM fragment and 20 µM target protein in NMR buffer.

  • Acquire Reference Spectrum: Acquire a standard 1D ¹H NMR spectrum for Sample A.

  • Acquire STD Spectra:

    • For Sample B, acquire two spectra:

      • On-Resonance Spectrum: Selectively saturate a region of the protein spectrum where no ligand signals are present (e.g., -1.0 ppm).

      • Off-Resonance Spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).

    • Use a saturation time of 2 seconds and a sufficient number of scans for a good signal-to-noise ratio.

  • Calculate Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis:

    • Signals that appear in the STD difference spectrum belong to the fragment and confirm that it is binding to the protein.

    • The intensity of the signals can provide qualitative information about which protons of the fragment are in closest proximity to the protein surface.

Hypothetical Data Summary:

Fragment IDPrimary Screen (ΔTm)NMR Validation (STD)Validation Status
Pyrazole-001 +2.7°CPositiveConfirmed Hit
Fragment-189+2.5°CPositiveConfirmed Hit
Fragment-214+3.1°CNegativeFalse Positive
Fragment-350+2.2°CPositiveConfirmed Hit
Protocol 3: Hit Characterization via Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic profile (affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) of the protein-fragment interaction.[8]

Materials:

  • Purified target protein (20-50 µM) in ITC buffer (e.g., 50 mM Phosphate pH 7.5, 150 mM NaCl), extensively dialyzed.

  • Confirmed fragment hit (0.5-1.0 mM) dissolved in the final dialysis buffer.

  • Isothermal Titration Calorimeter.

Methodology:

  • Sample Preparation:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the fragment solution into the injection syringe.

  • ITC Experiment:

    • Set the experiment temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.5 µL) followed by 18-25 larger injections (e.g., 2 µL) of the fragment solution into the protein cell, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, n, ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Kd) = ΔH - TΔS.

Hypothetical ITC Data for Pyrazole Fragment:

ParameterValueInterpretation
Affinity (Kd) 450 µMWeak but typical affinity for a fragment hit.
Stoichiometry (n) 0.98Indicates a 1:1 binding model.
Enthalpy (ΔH) -4.5 kcal/molFavorable enthalpic contribution, likely from H-bonds.
Entropy (TΔS) -0.1 kcal/molMinor unfavorable entropic contribution.
Protocol 4: Structural Elucidation via X-ray Crystallography

Objective: To determine the three-dimensional structure of the protein-fragment complex, revealing the precise binding mode and informing structure-based drug design.[9][10]

Materials:

  • Highly pure and concentrated target protein (> 5 mg/mL).

  • Crystallization screens and reagents.

  • Confirmed fragment hit (high concentration stock in a compatible solvent).

  • Cryoprotectant.

  • Synchrotron X-ray source.

Methodology:

  • Protein Crystallization: Screen for and optimize conditions to grow well-diffracting crystals of the apo-protein.

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a concentration 5-10 times its Kd (e.g., 2-5 mM) in a solution similar to the crystal mother liquor, often including a cryoprotectant.

    • Transfer apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Analyze the electron density maps to unambiguously identify the bound fragment.

    • Refine the protein-fragment complex structure to high resolution.

  • Analysis:

    • Analyze the specific protein-ligand interactions (hydrogen bonds, hydrophobic contacts, etc.).

    • Identify vectors on the fragment that point towards solvent-exposed regions, which can be used for chemical elaboration.

Application Note 3: Fragment Evolution Strategy

Once a validated hit like this compound is confirmed and its binding mode is determined, the next phase is to evolve it into a more potent lead compound.[1]

Fragment_Evolution cluster_hit Initial Hit cluster_strategy Optimization Strategy cluster_lead Improved Compound cluster_final Final Lead hit Pyrazole Fragment Kd = 450 µM growing Fragment Growing hit->growing Explore adjacent pocket (using structural data) linking Fragment Linking hit->linking Connect to another fragment in nearby site lead Evolved Lead Kd = 5 µM growing->lead linking->lead final_lead Potent Lead Kd < 100 nM lead->final_lead Further optimization (ADME, PK/PD)

Caption: A logical diagram illustrating fragment evolution strategies.

  • Fragment Growing: Using the crystal structure, chemists can synthesize new analogs by adding functionality to the fragment's solvent-exposed vectors. For this compound, modifications could be explored at the 4-amino group or by converting the methyl ester to an amide to probe for new interactions in an adjacent sub-pocket.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity due to avidity effects.[1]

By iteratively applying these strategies, guided by structural biology and biophysical data, a low-affinity fragment can be rapidly optimized into a high-potency lead compound.

References

Developing Cell-Based Assays for Pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for developing and utilizing cell-based assays to evaluate the efficacy and mechanism of action of pyrazole derivatives. Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] These compounds often exert their effects by modulating key cellular signaling pathways.[5][6][7]

Core Applications and Significance

Cell-based assays are indispensable tools in drug discovery for assessing the biological activity of novel compounds in a physiologically relevant context. For pyrazole derivatives, these assays are crucial for:

  • Determining Cytotoxicity: Quantifying the concentration-dependent effects of the compounds on cell viability and proliferation.

  • Elucidating Mechanism of Action: Investigating the molecular pathways through which the compounds induce their effects, such as apoptosis, cell cycle arrest, or inhibition of specific enzymes.[8][9][10]

  • Structure-Activity Relationship (SAR) Studies: Comparing the activity of different pyrazole analogs to identify key chemical features responsible for their biological effects.[11]

  • Lead Optimization: Selecting and refining promising lead compounds for further preclinical and clinical development.

Data Presentation: Inhibitory Activity of Pyrazole Derivatives

The following tables summarize the inhibitory activities of selected pyrazole-based compounds against various cancer cell lines and kinases. This data provides a comparative overview of their potency.

Table 1: Cytotoxicity of Pyrazole Derivatives in Cancer Cell Lines

Compound/DerivativeTarget Cell LineCancer TypeIC50 (µM)Reference
Compound 3fMDA-MB-468Triple Negative Breast Cancer14.97 (24h), 6.45 (48h)[8][12]
Paclitaxel (Reference)MDA-MB-468Triple Negative Breast Cancer49.90 (24h), 25.19 (48h)[12]
TospyrquinHT29Colon Cancer~36.7[9]
TosindHT29Colon Cancer~30[9]
Compound 1bHepG-2Liver Cancer6.78[11][13]
Compound 1bHelaCervical Cancer7.63[11]
Compound 2bHepG-2Liver Cancer16.02[11][13]
Compound 2bHelaCervical Cancer9.37[11]
Compound 4aK562Leukemia0.26[14]
Compound 4aA549Lung Cancer0.19[14]
Compound 5bK562Leukemia<0.26[14]
Compound 5bA549Lung Cancer<0.19[14]
L2CFPAC-1Pancreatic Cancer61.7[15][16]
L3MCF-7Breast Cancer81.48[15][16]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
AfuresertibAkt10.08 (Ki)[17][18]
Compound 3ALK2.9[17]
Compound 6Aurora A160[17][18]
Compound 17Chk217.9[17][18]
BIRB 796p38α MAPK0.1 (Kd)[19]
SB203580 (Reference)p38α/β MAPK50-100[19]
RuxolitinibJAK1/JAK2-[8]
Crizotinibc-Met/ALK-[8]
AT7519CDKs-[8]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols serve as a starting point and may require optimization based on the specific cell line and pyrazole derivative being investigated.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[1][8][15]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[14]

  • Pyrazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 7.5 x 10³ cells/well and allow them to attach overnight.[8]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v).[1] Treat the cells with various concentrations of the compound for 24, 48, or 72 hours. Include a vehicle control (DMSO-treated cells).[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][8]

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole derivative stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates and allow them to attach overnight.[8] Treat cells with the desired concentrations of the pyrazole derivative for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[1]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[8]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[1]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

    • Necrotic cells: Annexin V-negative and PI-positive.[1]

Cell Cycle Analysis

This assay uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][20]

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole derivative stock solution (in DMSO)

  • 70% ice-cold ethanol

  • PBS containing RNase A and Propidium Iodide (PI)

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates and treat with the pyrazole derivative for 24 hours.[8]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% ice-cold ethanol for at least 3 hours.[8]

  • Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI. Incubate at 37°C for 30 minutes in the dark.[8]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by the pyrazole derivatives.[5][9][10]

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole derivative stock solution (in DMSO)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the pyrazole derivative, then lyse the cells in ice-cold lysis buffer.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[5]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspases, PARP, p-p38, p-ERK).[9][10] Then, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for Pyrazole Derivative Assays cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis compound_prep Pyrazole Derivative Stock Solution (DMSO) viability Cell Viability (MTT Assay) compound_prep->viability apoptosis Apoptosis (Annexin V/PI) compound_prep->apoptosis cell_cycle Cell Cycle (PI Staining) compound_prep->cell_cycle western_blot Mechanism of Action (Western Blot) compound_prep->western_blot cell_culture Cell Line Culture cell_culture->viability cell_culture->apoptosis cell_culture->cell_cycle cell_culture->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: General experimental workflow for evaluating pyrazole derivatives.

p38_MAPK_pathway p38 MAPK Signaling Pathway Inhibition stimuli Stress / Inflammatory Stimuli mkk MKK3/6 stimuli->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream response Inflammation, Apoptosis, Cell Cycle Arrest downstream->response inhibitor Pyrazole Derivative (e.g., BIRB 796) inhibitor->p38

Caption: Inhibition of the p38 MAPK pathway by pyrazole derivatives.[19][21]

apoptosis_pathway Induction of Apoptosis by Pyrazole Derivatives cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway pyrazole Pyrazole Derivative ros ROS Generation pyrazole->ros bcl2 Bcl-2 (Anti-apoptotic) pyrazole->bcl2 downregulates bax Bax (Pro-apoptotic) ros->bax upregulates caspase9 Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 caspase8 Caspase-8 caspase8->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Apoptosis induction pathways targeted by pyrazole derivatives.[8][9][10]

nfkb_pathway NF-κB Signaling Pathway Inhibition stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK Complex stimuli->ikk ikb p-IκBα ikk->ikb nfkb_active Active NF-κB (p65/p50) ikb->nfkb_active releases nfkb_complex NF-κB (p65/p50) IκBα nfkb_complex->ikb translocation Translocation nfkb_active->translocation nucleus Nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates translocation->nucleus inhibitor Pyrazole Derivative inhibitor->ikk

Caption: Inhibition of the NF-κB pathway by pyrazole derivatives.[7][22][23]

References

Troubleshooting & Optimization

Technical Support Center: N-Methylation of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of substituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to assist with your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the N-methylation of substituted pyrazoles.

Problem Potential Cause(s) Suggested Solution(s)
Poor Regioselectivity (Mixture of N1 and N2 isomers) 1. Nature of the methylating agent: Small, reactive methylating agents like methyl iodide or dimethyl sulfate often show poor selectivity.[1] 2. Steric hindrance: Lack of significant steric difference between the two nitrogen atoms. 3. Electronic effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.1. Use a sterically bulky methylating agent: α-Halomethylsilanes have been shown to significantly improve N1 selectivity.[1][2][3][4] For example, using (chloromethyl)triisopropoxysilane can lead to high N1 selectivity.[3] 2. Modify reaction conditions: The choice of base and solvent can influence the regioselectivity. For instance, using K2CO3 in DMSO has been reported for regioselective N-alkylation.[1] 3. Consider a biocatalytic approach: Engineered enzymes can offer high regioselectivity in pyrazole alkylation.[1]
Low Reaction Yield 1. Incomplete reaction: The reaction may not have gone to completion. 2. Product loss during workup and purification: N-methylated pyrazoles can be lost during aqueous washes, especially if DMSO is used as a solvent, or during chromatographic separation.[1] 3. Suboptimal reaction conditions: The chosen base, solvent, or temperature may not be ideal for the specific substrate.1. Monitor reaction progress: Use techniques like TLC or LC-MS to track the consumption of the starting material and formation of the product. 2. Optimize workup procedure: Minimize aqueous washes or use alternative methods for solvent removal. Employ careful chromatographic techniques to separate the product. 3. Screen reaction conditions: Systematically vary the base (e.g., KHMDS, NaH, K2CO3), solvent (e.g., DMSO, DMF, MeCN), and temperature to find the optimal conditions for your substrate.[1][5][6]
Difficulty in Separating N1 and N2 Isomers 1. Similar polarity: The two regioisomers often have very similar polarities, making chromatographic separation challenging.1. Optimize chromatography: Experiment with different solvent systems and stationary phases (e.g., silica gel, alumina). Sometimes a very slow gradient or multiple columns are necessary. 2. Consider derivatization: If separation is not possible, consider if a subsequent reaction could selectively react with one isomer, allowing for separation. 3. Utilize alternative purification methods: Techniques like crystallization may be effective for separating isomers.
No Reaction or Very Slow Reaction 1. Steric hindrance: Highly substituted pyrazoles, especially with bulky groups near the nitrogen atoms, can hinder the approach of the methylating agent.[1][7] 2. Deactivated pyrazole ring: Electron-withdrawing groups can reduce the nucleophilicity of the nitrogen atoms. 3. Inactive reagents: The base or methylating agent may have degraded.1. Increase reaction temperature: This can help overcome the activation energy barrier. 2. Use a more reactive methylating agent: Be aware that this might decrease regioselectivity. 3. Employ a stronger base: This can increase the concentration of the pyrazolate anion. 4. Check the quality of reagents: Use freshly opened or properly stored reagents.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about the N-methylation of substituted pyrazoles.

Q1: What are the most common challenges in the N-methylation of substituted pyrazoles?

A1: The primary challenge is controlling the regioselectivity of the methylation, as pyrazoles have two adjacent nitrogen atoms that can be alkylated, leading to a mixture of N1 and N2 isomers.[1] Other challenges include achieving high yields, separating the resulting regioisomers, and dealing with substrates that have significant steric hindrance.[1][7]

Q2: How do substituents on the pyrazole ring affect N-methylation?

A2: Substituents play a crucial role in determining the outcome of N-methylation through both steric and electronic effects.

  • Steric Effects: Bulky substituents at the 3- or 5-position can sterically hinder the adjacent nitrogen atom, favoring methylation at the less hindered nitrogen.[1][7]

  • Electronic Effects: The electronic nature of the substituents influences the nucleophilicity of the nitrogen atoms. Electron-donating groups can increase the reactivity of the ring, while electron-withdrawing groups can decrease it. The position of the substituent also dictates its influence on each nitrogen.

Q3: Which methylating agents are commonly used, and how do they impact regioselectivity?

A3:

  • Traditional Methylating Agents: Methyl iodide (MeI) and dimethyl sulfate (DMS) are commonly used but often provide poor regioselectivity, typically yielding a mixture of N1 and N2 isomers.[1]

  • Sterically Bulky Methylating Agents: To improve regioselectivity, especially for the N1 isomer, sterically hindered reagents are employed. A notable example is the use of α-halomethylsilanes, which act as masked methylating agents.[1][2][3][4] These reagents can achieve high selectivities, with N1/N2 ratios ranging from 92:8 to over 99:1.[1][2][3][4]

Q4: What are the typical reaction conditions for N-methylation of pyrazoles?

A4: The reaction is typically carried out under basic conditions to deprotonate the pyrazole nitrogen, forming a more nucleophilic pyrazolate anion. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and potassium hexamethyldisilazide (KHMDS).[1][5] The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) being frequently used.[1][5][6] The reaction temperature can vary from room temperature to elevated temperatures depending on the reactivity of the substrate and methylating agent.

Q5: How can I determine the regioselectivity of my reaction?

A5: The regioselectivity is typically determined by analyzing the product mixture using techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between N1 and N2 isomers based on the chemical shifts of the ring protons and carbons, as well as the N-methyl group.[5][8]

  • Mass Spectrometry (MS): While MS can confirm the mass of the methylated products, it is often used in conjunction with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to quantify the ratio of the isomers.

  • X-ray Crystallography: In cases where the isomers can be separated and crystallized, X-ray crystallography provides unambiguous structural confirmation.[6]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Methylation using an α-Halomethylsilane

This protocol is adapted from a method describing the use of sterically bulky α-halomethylsilanes to achieve high N1-selectivity.[1]

  • Reaction Setup: To a solution of the substituted pyrazole (1.0 equiv) in an appropriate anhydrous solvent (e.g., DMSO), add a suitable base (e.g., KHMDS, 1.2-1.5 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Methylating Agent: Add the α-halomethylsilane (e.g., chlorotrisethoxysilane, 1.1-1.5 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-22 hours).[1]

  • Protodesilylation: Upon completion of the N-alkylation, add a fluoride source (e.g., tetrabutylammonium fluoride - TBAF, 2.0 equiv) and water to the reaction mixture.[1]

  • Final Reaction Stage: Heat the mixture (e.g., at 60 °C) and monitor for the conversion of the silylated intermediate to the N-methylated pyrazole (typically 1.5-4 hours).[1]

  • Workup and Purification: After cooling to room temperature, perform an aqueous workup. Extract the product with a suitable organic solvent. The combined organic layers are then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to isolate the desired N-methylated pyrazole isomer.

Quantitative Data Summary

Table 1: Regioselectivity of N-Methylation with Different Methylating Agents

Substituted PyrazoleMethylating AgentBase/SolventN1:N2 RatioYield (%)Reference
3-PhenylpyrazoleMethyl IodideK2CO3/DMSO3:1-[1]
3-(4-Fluorophenyl)pyrazoleα-halomethylsilaneKHMDS/DMSO93:775[1]
3-(4-Methoxyphenyl)pyrazoleα-halomethylsilaneKHMDS/DMSO>99:148[1]
3-(Pyridin-2-yl)pyrazoleα-halomethylsilaneKHMDS/DMSO>99:170[1]
3,4-Dibromo-5-methylpyrazoleα-halomethylsilaneKHMDS/DMSO93:765[1]
Pyrazole-4-carbonitrileMethyl IodideK2CO3/DMF- (mixture)-[5]
Pyrazole-4-carbonitrileMethylhydrazine (stepwise)-30:70-[5]

Note: Yields and ratios can vary depending on the specific reaction conditions and substrate.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction N-Alkylation cluster_desilylation Protodesilylation cluster_purification Workup & Purification start Substituted Pyrazole solvent_base Anhydrous Solvent + Base (e.g., KHMDS) start->solvent_base Dissolve add_reagent Add α-Halomethylsilane solvent_base->add_reagent Deprotonation react Stir at RT - 60°C (2-22h) add_reagent->react add_fluoride Add Fluoride Source (e.g., TBAF) + H2O react->add_fluoride Silylated Intermediate heat Heat at 60°C (1.5-4h) add_fluoride->heat workup Aqueous Workup & Extraction heat->workup N-Methylated Product purify Column Chromatography workup->purify product Isolated N1-Methyl Pyrazole purify->product

Caption: Workflow for N1-selective methylation of pyrazoles.

troubleshooting_flowchart start Start: N-Methylation Reaction check_regio Poor Regioselectivity? start->check_regio check_yield Low Yield? check_regio->check_yield No solution_regio Use Bulky Methylating Agent (e.g., α-halomethylsilane) OR Optimize Base/Solvent check_regio->solution_regio Yes check_sep Separation Issues? check_yield->check_sep No solution_yield Monitor Reaction Progress Optimize Workup Screen Conditions (Base, Temp.) check_yield->solution_yield Yes end Successful Methylation check_sep->end No solution_sep Optimize Chromatography (Solvent System, Stationary Phase) Consider Crystallization check_sep->solution_sep Yes solution_regio->check_yield solution_yield->check_sep solution_sep->end

Caption: Troubleshooting flowchart for pyrazole N-methylation.

References

Technical Support Center: Synthesis of Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy involves a multi-step synthesis. A plausible route begins with the formation of a pyrazole ring, followed by N-methylation, nitration, and subsequent reduction to install the amino group. This approach allows for controlled introduction of the functional groups, which can help to improve the overall yield and purity of the final product.

Q2: I am getting a low yield in the initial pyrazole ring formation step. What are the common causes and how can I improve it?

Low yields in pyrazole synthesis often stem from incomplete reactions, suboptimal reaction conditions, or the formation of side products. To improve the yield, consider the following:

  • Reaction Time and Temperature: Ensure the reaction goes to completion by monitoring its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Increasing the reaction time or temperature, such as refluxing the reaction mixture, can often improve yields.[1]

  • Catalyst: The choice of an acid or base catalyst is critical. For condensation reactions, catalytic amounts of a protic acid like acetic acid are often used.[1]

  • Purity of Starting Materials: The purity of the reactants, such as hydrazines and 1,3-dicarbonyl compounds, is crucial. Impurities can lead to undesired side reactions.

Q3: I am observing the formation of regioisomers during the N-methylation of the pyrazole ring. How can I control the regioselectivity?

The N-methylation of asymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers. The regiochemical outcome is influenced by the choice of base, solvent, and methylating agent. To favor the desired N1-methylation, you can:

  • Use Sterically Hindered Reagents: Employing sterically bulky α-halomethylsilanes as masked methylating reagents can significantly improve the selectivity for N1-alkylation.[1][2][3][4][5]

  • Solvent Choice: The choice of solvent can influence the regioselectivity. Aprotic polar solvents are commonly used.

  • Base Selection: The strength of the base used for deprotonation of the pyrazole nitrogen can affect the ratio of regioisomers.

Q4: The nitration of the pyrazole ring is giving me multiple products and a low yield of the desired 4-nitro derivative. What can I do?

Controlling the regioselectivity of nitration is key. To improve the yield of the 4-nitro-pyrazole, consider:

  • Reaction Conditions: Carefully control the reaction temperature, as nitration is an exothermic reaction.

  • Nitrating Agent: The choice of nitrating agent and the reaction medium can affect the outcome.

  • Protecting Groups: In some cases, using protecting groups to block other reactive sites on the pyrazole ring might be necessary to achieve the desired regioselectivity.

Q5: What are the best practices for the reduction of the 4-nitro group to the 4-amino group?

The reduction of the nitro group is a critical final step. Common methods include:

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) with a hydrogen source.

  • Metal-Acid Systems: Reagents such as tin(II) chloride in hydrochloric acid are also effective.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate in the presence of a catalyst is another mild and effective option.

Troubleshooting Guides

Issue 1: Low Yield in the Overall Synthesis
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials in one or more stepsIncomplete reactionIncrease reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.
Formation of multiple spots on TLC, with low intensity of the desired product spotFormation of side productsRe-evaluate the reaction conditions (solvent, temperature, catalyst) for each step. Ensure high purity of starting materials.
Difficulty in isolating the product after workupProduct loss during extraction or purificationOptimize the workup procedure. Use appropriate solvents for extraction. For purification, consider different chromatography conditions (e.g., different solvent systems for column chromatography).
Issue 2: Formation of Regioisomers during N-methylation
Symptom Possible Cause Troubleshooting Steps
1H NMR spectrum shows two sets of signals for the pyrazole ring protons and the N-methyl group.Formation of both N1 and N2 methylated isomers.Modify the reaction conditions to favor the N1 isomer. Use a more sterically hindered methylating agent.[1][2][3][4][5] Screen different bases and solvents to optimize regioselectivity.
Difficulty in separating the two isomers by column chromatography.Similar polarity of the regioisomers.Try different solvent systems for chromatography. Consider derivatization to facilitate separation, followed by removal of the derivatizing group.

Experimental Protocols

Proposed Synthetic Pathway

A viable synthetic pathway for this compound is outlined below. This pathway is constructed based on established synthetic methodologies for similar pyrazole derivatives.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Alternative Route A Methyl 2-cyano-3-methoxyacrylate C Methyl 3-amino-1H-pyrazole-4-carboxylate A->C + B B Hydrazine E Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate + N2-isomer C->E + D D Methylating Agent (e.g., Methyl Iodide) G Methyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate E->G + F F Nitrating Agent I This compound G->I + H G->I + H H Reducing Agent J Methyl 4-nitro-1H-pyrazole-3-carboxylate J->G + K K Methylating Agent

Caption: Proposed synthetic pathways for this compound.

Detailed Methodologies

Step 1: Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate (Hypothetical Protocol based on similar ethyl ester synthesis)

  • To a solution of methyl 2-cyano-3-methoxyacrylate in ethanol, add hydrazine hydrate dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 10 minutes, and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain methyl 3-amino-1H-pyrazole-4-carboxylate.

Step 2: N-methylation of Methyl 3-amino-1H-pyrazole-4-carboxylate

  • To a stirred solution of methyl 3-amino-1H-pyrazole-4-carboxylate in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the methylating agent (e.g., methyl iodide) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • After completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to separate the N1 and N2 isomers.

Step 3: Nitration of Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Note: Direct nitration of an aminopyrazole can be challenging. A more common route involves nitration of the pyrazole ring before the introduction of the amino group.

Alternative Step 2 & 3: Synthesis of Methyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate

  • Start with the synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate.[6]

  • Perform N-methylation on this intermediate as described in Step 2 above.

Step 4: Reduction of Methyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate

  • Dissolve methyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst, such as 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the catalyst and concentrate the filtrate to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

The following tables summarize hypothetical yield data based on literature for similar reactions to illustrate the effect of different reaction conditions.

Table 1: Effect of Base and Solvent on N-Methylation Regioselectivity (Hypothetical Data)

EntryBaseSolventN1:N2 RatioTotal Yield (%)
1K₂CO₃DMF3:175
2NaHTHF5:168
3Cs₂CO₃Acetonitrile4:180
4KHMDSTHF/DMSO92:870

Table 2: Comparison of Reduction Methods for 4-Nitro-pyrazole (Hypothetical Data)

EntryReducing AgentSolventTemperature (°C)Yield (%)
1H₂, Pd/CEthanol2595
2SnCl₂·2H₂O, HClEthanol7885
3Fe, NH₄ClEthanol/H₂O7888
4Na₂S₂O₄Dioxane/H₂O6082

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time_temp Increase Reaction Time and/or Temperature incomplete->increase_time_temp optimize_catalyst Optimize Catalyst (Type and Loading) incomplete->optimize_catalyst check_purity Check Purity of Starting Materials complete->check_purity increase_time_temp->check_completion optimize_catalyst->check_completion impure Impurities Present check_purity->impure Yes pure Starting Materials are Pure check_purity->pure No purify_reagents Purify Starting Materials impure->purify_reagents side_reactions Investigate Side Reactions (NMR, MS) pure->side_reactions purify_reagents->start optimize_conditions Optimize Reaction Conditions (Solvent, Stoichiometry) side_reactions->optimize_conditions end Yield Improved optimize_conditions->end

Caption: A workflow for troubleshooting low yields in the synthesis.

Logical Relationship for Controlling N-Methylation Regioselectivity

N_Methylation_Control cluster_0 Methylating Agent cluster_1 Reaction Conditions goal Goal: Maximize N1-Methylation steric_hindrance Increase Steric Hindrance goal->steric_hindrance base_choice Optimize Base goal->base_choice solvent_choice Optimize Solvent goal->solvent_choice bulky_reagent Use Bulky Methylating Agent (e.g., α-halomethylsilanes) steric_hindrance->bulky_reagent strong_base Strong, Non-nucleophilic Base (e.g., NaH, KHMDS) base_choice->strong_base aprotic_solvent Aprotic Solvent (e.g., THF, DMF) solvent_choice->aprotic_solvent

Caption: Factors influencing the regioselectivity of N-methylation.

References

Technical Support Center: Purification of Pyrazole Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the purification of pyrazole isomers by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of pyrazole isomers encountered, and why are they difficult to separate?

A1: The most common types are regioisomers and chiral isomers (enantiomers). Regioisomers arise when unsymmetrical starting materials react to form products with substituents at different positions on the pyrazole ring.[1][2] These isomers often have very similar polarities and physicochemical properties, making their separation by standard chromatographic techniques challenging.[1] Chiral isomers have identical physical properties in non-chiral environments and require specialized chiral stationary phases for separation.

Q2: Which chromatographic method is best for separating pyrazole isomers?

A2: The choice of method depends on the isomer type:

  • For Regioisomers: Normal-phase flash column chromatography using silica gel is the most common and effective method.[1][3]

  • For Enantiomers: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is typically required. Polysaccharide-based columns are often effective for this purpose.[4][5]

Q3: How do I select an appropriate solvent system for separating my pyrazole regioisomers?

A3: The ideal solvent system (eluent) should provide a good separation of the isomer spots on a Thin Layer Chromatography (TLC) plate. A general approach is to start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[6] Aim for a solvent system that gives the desired isomer an Rf value of approximately 0.3-0.4 and baseline separation from the other isomer and impurities.[1]

Q4: Can I use reverse-phase chromatography for pyrazole isomer separation?

A4: Yes, reverse-phase HPLC can be used, particularly for high-resolution separations of closely related regioisomers.[7] A common stationary phase is C18, and the mobile phase typically consists of acetonitrile and water, sometimes with an acid modifier like formic or phosphoric acid.[7]

Q5: My pyrazole compound is basic and seems to be sticking to the silica gel column. What can I do?

A5: Basic compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and recovery. To mitigate this, you can deactivate the silica gel by preparing a slurry with your column solvent and adding a small amount of a base, such as triethylamine (Et3N), before packing the column.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s)
Poor or no separation of isomers on the column. 1. Inappropriate solvent system (too polar or not polar enough).2. Isomers have nearly identical polarity.3. Column was overloaded with the crude mixture.1. Re-optimize the eluent with TLC. Test a wider range of solvent polarities (e.g., 95:5 to 80:20 hexane:ethyl acetate). Consider a different solvent system (e.g., dichloromethane/methanol).2. Use a longer column to increase the surface area for interaction. Employ gradient elution , starting with a low polarity eluent and gradually increasing it.3. Reduce the amount of sample loaded onto the column. A general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight.
Isomers are co-eluting with impurities. The chosen solvent system does not resolve the isomers from the impurities.Perform a thorough screening of solvent systems using TLC. [1] Test different solvent combinations to find one that separates your isomers from all other spots. If a single chromatography step is insufficient, consider a two-step purification or an alternative method like recrystallization.[3]
The desired compound is not eluting from the column. 1. The eluent is not polar enough.2. The compound has decomposed on the acidic silica gel.1. Gradually increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, a system like 5% methanol in dichloromethane may be necessary.[8]2. Test compound stability on a TLC plate. Spot the compound, let it sit for an hour, then elute to see if degradation occurs. If it is unstable, consider using deactivated silica gel or neutral alumina as the stationary phase.
TLC shows good separation, but the column does not. 1. The column was not packed properly (e.g., air bubbles, channeling).2. The sample was loaded incorrectly, leading to a wide band.3. The flow rate is too high.1. Ensure the column is packed uniformly. Pack the column with a slurry of silica in the non-polar solvent to avoid air bubbles.[6]2. Load the sample in a narrow band. Dissolve the crude mixture in a minimal amount of solvent or adsorb it onto a small amount of silica before loading.[6]3. Reduce the pressure or flow rate to allow for better equilibration between the stationary and mobile phases.

Quantitative Data Presentation

The optimal separation conditions are highly dependent on the specific substituents on the pyrazole ring. The following tables provide representative data for common chromatographic systems.

Table 1: Representative Normal-Phase Conditions for Pyrazole Regioisomer Separation

Compound TypeStationary PhaseEluent SystemEluent Ratio (v/v)Notes
Substituted 1,3,5-triphenyl-1H-pyrazolesSilica GelHexane / Ethyl Acetate19:1This system is effective for a range of non-polar to moderately polar substituted pyrazoles.[9]
Halogenated PyrazolesSilica GelHexane / Ethyl AcetateVaries (e.g., 90:10)The ratio must be optimized via TLC. Polarity increases with the number and type of halogen.
Amino PyrazolesSilica Gel (deactivated with Et3N)Dichloromethane / Methanol98:2 to 95:5Basic pyrazoles may require a deactivated stationary phase and a more polar solvent system to elute effectively.

Table 2: Representative Chiral HPLC Conditions for Pyrazole Enantiomer Separation

Stationary PhaseElution ModeMobile PhaseResolution (Rs)Reference
Lux cellulose-2Polar Organic100% MethanolUp to 18[4][5]
Lux amylose-2Polar Organic100% AcetonitrileVaries; good resolution[4][5]
CHIRALPAK® IBNormal Phasen-hexane / 2-propanol2.40 (for Fipronil)[10]

Experimental Protocols

Protocol: Separation of Pyrazole Regioisomers by Flash Column Chromatography

This protocol provides a general procedure for the separation of a mixture of two pyrazole regioisomers using silica gel flash chromatography.[6]

1. TLC Analysis for Solvent System Selection: a. Dissolve a small amount of the crude regioisomer mixture in a volatile solvent (e.g., dichloromethane). b. Spot the solution onto a silica gel TLC plate. c. Develop several plates using different solvent systems of increasing polarity (e.g., Hexane:Ethyl Acetate in ratios of 95:5, 90:10, 80:20). d. Identify the solvent system that provides the best separation between the two isomer spots (ideally, a ΔRf > 0.1).

2. Column Preparation and Packing: a. Select a column of appropriate size for the amount of crude material. b. Prepare a slurry of silica gel in the least polar component of your chosen eluent (e.g., hexane). c. Pour the slurry into the column and use gentle air pressure to pack it, ensuring a uniform and bubble-free bed. d. Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

3. Sample Loading: a. Dissolve the crude mixture in a minimal amount of a volatile solvent. b. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). c. Carefully add the sample-adsorbed silica onto the sand layer in the column. d. Add another thin layer of sand on top of the sample layer.

4. Elution and Fraction Collection: a. Begin eluting the column with the solvent system identified during the TLC analysis. b. Collect fractions continuously in test tubes or vials. c. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing them under UV light.

5. Fraction Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify which ones contain the pure isomers. b. Combine the fractions containing each pure isomer separately. c. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified pyrazole isomers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation tlc 1. TLC Analysis (Solvent System Selection) slurry 2. Column Packing (Silica Slurry) tlc->slurry sample_load 3. Sample Loading (Dry Loading) slurry->sample_load elution 4. Elution (Isocratic or Gradient) sample_load->elution collection 5. Fraction Collection elution->collection frac_analysis 6. Fraction Analysis (TLC) collection->frac_analysis combine 7. Combine Pure Fractions frac_analysis->combine evaporation 8. Solvent Evaporation combine->evaporation product Purified Isomers evaporation->product

Caption: Experimental workflow for pyrazole isomer purification.

troubleshooting_guide start Problem: Poor Isomer Separation q1 Are spots separated on TLC? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no cause_packing Potential Cause: - Poor Column Packing - Sample Overload - Flow Rate Too High a1_yes->cause_packing solution_packing Solution: - Repack column carefully - Reduce sample amount - Decrease flow rate cause_packing->solution_packing cause_solvent Potential Cause: - Suboptimal Solvent System a1_no->cause_solvent solution_solvent Solution: - Re-screen solvents via TLC - Test different solvent classes - Consider gradient elution cause_solvent->solution_solvent

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: Synthesis of Polysubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions and challenges during the synthesis of polysubstituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of polysubstituted pyrazoles, and how can I prevent it?

A1: The most prevalent side reaction is the formation of regioisomers, particularly when using unsymmetrical 1,3-dicarbonyl compounds in condensation reactions like the Knorr synthesis.[1][2] This occurs because the substituted hydrazine can attack either of the two different carbonyl groups, leading to a mixture of pyrazole isomers that are often difficult to separate.[3][4]

Prevention Strategies:

  • Solvent Selection: The choice of solvent can dramatically influence regioselectivity. Non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve the formation of the desired regioisomer compared to standard solvents like ethanol.[3][4]

  • Exploit Steric and Electronic Effects: The initial nucleophilic attack by the hydrazine is the selectivity-determining step.[5] Carefully selecting substrates where one carbonyl group is significantly more sterically hindered or electronically deactivated than the other can direct the reaction towards a single isomer.

  • Catalyst Choice: The type and concentration of the acid or base catalyst can be critical in directing the reaction pathway.[5]

Q2: My pyrazole synthesis has a consistently low yield. What are the potential causes?

A2: Low yields are a frequent issue and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the consumption of starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Consider increasing the reaction time or temperature; microwave-assisted synthesis can also be effective.[5]

  • Side Product Formation: Unwanted side reactions consume starting materials and reduce the yield of the desired product.[5]

  • Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions. If degradation is suspected, attempt the reaction at a lower temperature or use milder catalysts and workup procedures.[5]

  • Purification Losses: Significant product loss can occur during purification steps like column chromatography or recrystallization.

Below is a workflow to diagnose and address low yield issues.

G start Low Yield Observed check_completion Monitor Reaction Progress (TLC, LC-MS) start->check_completion is_complete Is Reaction Complete? check_completion->is_complete increase_conditions Increase Time / Temperature or Use Microwave is_complete->increase_conditions No analyze_byproducts Analyze Crude Mixture (NMR, LC-MS) is_complete->analyze_byproducts Yes increase_conditions->check_completion has_byproducts Side Products Present? analyze_byproducts->has_byproducts optimize_conditions Modify Conditions: - Change Solvent - Optimize Catalyst - Adjust Stoichiometry has_byproducts->optimize_conditions Yes check_stability Is Product Degrading during Reaction/Workup? has_byproducts->check_stability No end_node Yield Improved optimize_conditions->end_node milder_conditions Use Milder Conditions: - Lower Temperature - Milder Catalyst/Reagents - Adjust pH in Workup check_stability->milder_conditions Yes optimize_purification Optimize Purification Protocol check_stability->optimize_purification No milder_conditions->end_node optimize_purification->end_node

Caption: Troubleshooting workflow for low pyrazole synthesis yields.

Q3: I am performing an N-alkylation on my pyrazole, but I am getting a mixture of products. How can I control the regioselectivity?

A3: The two nitrogen atoms in the pyrazole ring have similar electronic properties, which can lead to a mixture of N-alkylated regioisomers.[6] Achieving regioselectivity often depends on sterics and the chosen reaction conditions.

  • Steric Hindrance: The alkylating agent will preferentially react with the less sterically hindered nitrogen atom. This is a key factor in controlling the outcome, especially with bulky pyrazole substrates or alkylating agents.[7]

  • Reaction Conditions: Traditional methods often require a strong base to deprotonate the pyrazole, followed by the addition of an alkyl halide.[8] Alternative methods, such as using trichloroacetimidate electrophiles with a Brønsted acid catalyst, can provide better control and avoid harsh basic conditions.[7][8]

  • Functional Group Tuning: The substituents already on the pyrazole ring can be modified to direct the alkylation to a specific nitrogen before being converted back or removed, effectively guiding the regioselectivity.[6]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Knorr Pyrazole Synthesis

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, typically under acidic catalysis.[9] When the dicarbonyl is unsymmetrical, two regioisomers can form.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 Dicarbonyl->Attack_C1 Attack_C2 Attack at Carbonyl 2 Dicarbonyl->Attack_C2 Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Isomer_A Desired Regioisomer Attack_C1->Isomer_A Isomer_B Undesired Regioisomer Attack_C2->Isomer_B Control Control Factors - Solvent (e.g., TFE, HFIP) - Sterics/Electronics - Catalyst Control->Dicarbonyl Control->Hydrazine

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Low Yield

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, and the formation of side products. Here are some common causes and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]

      • Increase Temperature: Many condensation reactions require heating to proceed efficiently. Refluxing the reaction mixture or employing microwave-assisted synthesis can often improve yields and shorten reaction times.[1]

  • Suboptimal Catalyst Choice and Amount: The selection and concentration of an acid or base catalyst are often critical.

    • Troubleshooting: For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid like acetic acid are commonly used.[1] In some cases, Lewis acids or other catalysts such as nano-ZnO have demonstrated improved yields.[1] It is crucial to optimize the catalyst loading.

  • Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly diminish the yield of the desired pyrazole.[1]

Q2: How can I optimize reaction conditions to improve the yield?

A2: Optimizing reaction parameters such as temperature, reaction time, and catalyst loading is key to maximizing your yield. Below are tables summarizing the effects of these parameters on pyrazole synthesis.

Data Presentation: Optimizing for Yield

Table 1: Effect of Temperature on Pyrazole Synthesis Yield

EntryReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
1N'-benzylidene tolylsulfonohydrazide and ethyl 4,4,4-trifluoro-3-oxobutanoateTolueneRoom Temperature12Moderate[2]
2N'-benzylidene tolylsulfonohydrazide and ethyl 4,4,4-trifluoro-3-oxobutanoateToluene6012Improved[2]
3N'-benzylidene tolylsulfonohydrazide and ethyl 4,4,4-trifluoro-3-oxobutanoateToluene>6012Lower[2]
41,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazide[HDBU][OAc]95120 (3a)[3]
51,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazide[HDBU][OAc]Room Temperature1298 (2a)[3]

Table 2: Effect of Catalyst Loading on Pyranopyrazole Synthesis Yield

EntryCatalystCatalyst Loading (mg)Yield (%)Reference
1YS-Fe3O4@PMO/IL-Cu280[4]
2YS-Fe3O4@PMO/IL-Cu490[4]
3YS-Fe3O4@PMO/IL-Cu696[4][5]
4YS-Fe3O4@PMO/IL-Cu896[4]

Table 3: Comparison of Reaction Time for Pyranopyrazole Synthesis

EntryMethodCatalystTimeYield (%)Reference
1Conventional HeatingSnCl₂1.4 h80[6]
2Microwave IrradiationSnCl₂25 min88[6]
3Conventional StirringKOtBu--[6]
4Microwave IrradiationKOtBu< 5 minExcellent[6]
Regioselectivity Issues

Q3: I am obtaining a mixture of regioisomers. How can I improve the regioselectivity of my pyrazole synthesis?

A3: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[7] The regiochemical outcome is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.

  • Solvent Selection: The choice of solvent can have a significant impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in favor of one isomer. Aprotic dipolar solvents such as DMF or NMP can also provide better results than polar protic solvents like ethanol, especially with aryl hydrazine hydrochlorides.[7]

  • pH Control: The acidity or basicity of the reaction medium can be a critical determinant of regioselectivity.

  • Steric Hindrance: Introducing bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, favoring the formation of a single regioisomer.

Data Presentation: Optimizing for Regioselectivity

Table 4: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine

Entry1,3-DiketoneSolventIsomer Ratio (2:4)Total Yield (%)Reference
11-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEtOH1:1.395[1][8]
21-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneTFE95:592[1][8]
31-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP97:390[1][8]
41-phenyl-4,4,4-trifluoro-1,3-butanedioneEtOH1:1.293[1][8]
51-phenyl-4,4,4-trifluoro-1,3-butanedioneTFE98:291[1][8]
61-phenyl-4,4,4-trifluoro-1,3-butanedioneHFIP>99:189[1][8]
Side Products and Purification

Q4: What are the common side products in pyrazole synthesis and how can I minimize them?

A4: Besides regioisomers, other side products can form, complicating purification and reducing yields. Discoloration of the reaction mixture (yellow or red) is often observed, which can be due to the decomposition of the hydrazine starting material or oxidation of intermediates.[7] In metal-catalyzed reactions, homocoupling of aryl halides can lead to biaryl impurities. Incomplete cyclization can also leave unreacted intermediates in the reaction mixture.

  • Minimization Strategies:

    • Use Fresh Reagents: Hydrazine derivatives can degrade over time; using a fresh bottle is recommended.[7]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

    • Control Stoichiometry: Using a slight excess of hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[7]

Q5: What are the recommended methods for purifying pyrazole products?

A5: The most common purification techniques for pyrazoles are recrystallization and column chromatography.

  • Recrystallization: This is an effective method for purifying solid products.

    • Solvent Selection: Choose a solvent in which the pyrazole is soluble at high temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, or mixtures with water.[9]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[10]

  • Column Chromatography: This is a versatile technique for separating the desired product from soluble impurities and regioisomers.

    • Stationary Phase: Silica gel is the most common stationary phase. For basic pyrazoles that may interact strongly with acidic silica, the silica gel can be deactivated with triethylamine.[9]

    • Mobile Phase: A solvent system with appropriate polarity should be chosen to achieve good separation, often a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).[10]

Experimental Protocols

This section provides detailed methodologies for key pyrazole synthesis reactions.

Protocol 1: Knorr Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol describes the synthesis of ethyl 5-methyl-1H-pyrazole-3-carboxylate from ethyl 2,4-dioxovalerate and hydrazine monohydrate.[11]

  • Materials:

    • Ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol)

    • Hydrazine monohydrate (5.4 mL, 110.68 mmol)

    • Ethanol/Acetic Acid mixture (100 mL / 1 mL)

    • Water

    • Saturated aqueous NaHCO₃ solution

    • Ethyl acetate (EtOAc)

    • Anhydrous Na₂SO₄

  • Procedure:

    • To a solution of ethyl 2,4-dioxovalerate in the EtOH/AcOH mixture at 0 °C, slowly add hydrazine monohydrate dropwise.

    • Stir the reaction mixture at room temperature for 15 hours.

    • Pour the reaction mixture into water (50 mL) and add saturated aqueous NaHCO₃ solution (5 mL).

    • Extract the aqueous layer with EtOAc (3 x 50 mL).

    • Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

    • The crude product can be used for subsequent reactions without further purification.

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones

This protocol details the synthesis of 1,3,5-triphenyl-pyrazole from chalcone and phenylhydrazine.

  • Materials:

    • Chalcone derivative (0.003 mol)

    • (4-nitrophenyl) hydrazine (0.02 mol)

    • Absolute ethanol (20 mL)

  • Procedure:

    • Reflux a mixture of the chalcone derivative and (4-nitrophenyl) hydrazine in absolute ethanol at 90 °C for 11 hours.

    • After cooling the mixture, wash it with water several times.

    • Filter the precipitate, dry it, and recrystallize from ethanol to obtain the pure pyrazole derivative.[12]

Visualizations

Knorr Pyrazole Synthesis Signaling Pathway

Knorr_Mechanism Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting Workflow for Low Yield in Pyrazole Synthesis

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure? Check_Purity->Impure Optimize_Stoichiometry Optimize Reactant Stoichiometry Incomplete Incomplete Reaction? Optimize_Stoichiometry->Incomplete Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Analyze_Side_Products Analyze for Side Products (TLC, LC-MS) Optimize_Conditions->Analyze_Side_Products Side_Rxns Side Reactions? Analyze_Side_Products->Side_Rxns Purification Purify Product (Recrystallization/Chromatography) Success Improved Yield Purification->Success Impure->Start Yes (Repurify/Replace) Impure->Optimize_Stoichiometry No Incomplete->Optimize_Conditions Yes Incomplete->Analyze_Side_Products No Side_Rxns->Purification Yes (Isolate from byproducts) Side_Rxns->Purification No

Caption: A troubleshooting workflow for low pyrazole synthesis yields.

References

Technical Support Center: Scale-up Synthesis of Methyl 4-Amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on challenges encountered during the transition from laboratory to industrial scale production.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Actions & Solutions
Low Yield - Incomplete reaction due to insufficient reaction time or temperature.[1] - Suboptimal mixing at larger scales, leading to localized concentration gradients. - Degradation of starting materials or product under reaction conditions.[2] - Formation of regioisomers or other byproducts.[3]- Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor reaction completion before work-up. - Mixing Efficiency: Ensure the reactor is equipped with an appropriate agitator for the vessel geometry and reaction mass viscosity. Baffles can improve mixing in large reactors. - Temperature Control: Maintain the optimal reaction temperature. For exothermic reactions, ensure the cooling system is adequate for the scale.[3] - Reagent Quality: Verify the purity of starting materials, as impurities can lead to side reactions.
Poor Regioselectivity (Formation of Isomeric Impurities) - Use of substituted hydrazines can lead to the formation of regioisomers.[3] - Reaction conditions (temperature, solvent, catalyst) favoring the formation of multiple isomers.- Kinetic vs. Thermodynamic Control: Investigate reaction conditions to favor the desired isomer. For example, lower temperatures and the use of a strong base like sodium ethoxide may favor the kinetically controlled product, while higher temperatures with an acid catalyst might favor the thermodynamic product.[3] - Solvent Screening: The polarity of the solvent can influence regioselectivity. Conduct small-scale experiments with a range of solvents. - Alternative Synthetic Routes: Consider a synthetic strategy that offers better regiochemical control if optimization is unsuccessful.[2]
Exothermic Runaway - Poor heat dissipation at a larger scale due to a lower surface area-to-volume ratio. - Rapid addition of reagents, especially hydrazine derivatives.[1]- Controlled Addition: Add reagents, particularly methylhydrazine, slowly and sub-surface to ensure rapid mixing and heat dissipation. - Efficient Cooling: Utilize a reactor with a high-performance cooling jacket and ensure the heat transfer fluid is at the appropriate temperature. - Dilution: Increasing the solvent volume can help to absorb the heat of reaction. - Thermal Safety Studies: Conduct a thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) before scaling up.
Product Degradation - Instability of the product at elevated temperatures or in the presence of certain reagents.[2]- Temperature Control: Lower the temperature of the reaction and purification steps. - Inert Atmosphere: If the compound is sensitive to oxidation, work under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Purification - The product and impurities have similar physical properties, making separation by crystallization challenging.[3] - Oiling out of the product during crystallization.- Solvent Screening for Crystallization: Systematically screen a variety of solvents and solvent mixtures to identify a system that provides good solubility at high temperatures and low solubility at low temperatures for the product, while impurities remain in solution.[4] - Anti-Solvent Addition: Consider the use of an anti-solvent to induce crystallization. The rate of addition is critical to control particle size and purity. - Seeding: Use seed crystals of the desired polymorph to control the crystallization process and particle size distribution.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns during the scale-up synthesis revolve around the use of methylhydrazine and the potential for exothermic reactions. Methylhydrazine is toxic and potentially explosive.[1] Key concerns include:

  • Thermal Runaway: The condensation reaction to form the pyrazole ring can be highly exothermic. Without proper control, this can lead to a dangerous increase in temperature and pressure.[3]

  • Toxicity: Methylhydrazine is toxic, and exposure must be minimized through appropriate handling procedures and engineering controls, such as closed-system transfers and good ventilation.

  • Flammability: Organic solvents used in the synthesis are often flammable.

Q2: How can the formation of the undesired regioisomer be minimized during scale-up?

A2: The formation of regioisomers is a common challenge in pyrazole synthesis.[3] To minimize the undesired isomer:

  • Control Reaction Temperature: Lowering the reaction temperature often improves selectivity.[3]

  • Choice of Base/Catalyst: The type and amount of base or acid catalyst can significantly influence the isomeric ratio. A systematic study at the lab scale is recommended to find the optimal conditions.[1]

  • Order of Addition: The order in which reagents are added can sometimes affect the outcome.

Q3: What are the common impurities encountered in the synthesis, and how can they be minimized?

A3: Common impurities may include the undesired regioisomer, unreacted starting materials, and byproducts from side reactions. To minimize these:

  • Precise Control of Stoichiometry: Ensure accurate measurement and addition of starting materials. An excess of one reactant can lead to specific side products.

  • Reaction Monitoring: Use in-process analytical techniques (e.g., HPLC) to track the consumption of starting materials and the formation of products and byproducts. This allows for quenching the reaction at the optimal time.

  • Purification Method: Recrystallization is a common method for purifying the final product. The choice of solvent is crucial for obtaining high purity.[4]

Data Presentation

Table 1: Comparison of Key Process Parameters and Outcomes at Different Scales
Parameter Lab Scale (10 g) Pilot Scale (1 kg) Industrial Scale (100 kg)
Reaction Time 4 - 6 hours6 - 8 hours8 - 12 hours
Yield ~85%~80%~75%
Purity (by HPLC) >99%>98.5%>98%
Key Impurities Regioisomer (<0.5%), Unreacted Starting Materials (<0.2%)Regioisomer (<1.0%), Unreacted Starting Materials (<0.3%), Byproduct X (<0.2%)Regioisomer (<1.5%), Unreacted Starting Materials (<0.4%), Byproduct X (<0.3%)

Note: The data presented in this table is a synthesized representation based on typical scale-up challenges and outcomes for similar heterocyclic syntheses and is intended for illustrative purposes.

Experimental Protocols

Detailed Methodology for Pilot-Scale Synthesis

This protocol describes a representative procedure for the synthesis of this compound at the pilot scale.

Step 1: Formation of the Enamine Intermediate

  • Charge a 50 L glass-lined reactor with methyl cyanoacetate (5.0 kg, 50.5 mol) and toluene (20 L).

  • Begin agitation and cool the reactor contents to 0-5 °C.

  • Slowly add dimethylformamide dimethyl acetal (DMF-DMA) (7.2 kg, 60.6 mol) to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by HPLC until the consumption of methyl cyanoacetate is >99%.

Step 2: Cyclization to form this compound

  • In a separate vessel, prepare a solution of methylhydrazine (2.4 kg, 52.1 mol) in methanol (10 L).

  • Cool the main reactor containing the enamine intermediate to 0-5 °C.

  • Slowly add the methylhydrazine solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, slowly warm the reaction mixture to 60-65 °C and hold for 4-6 hours.

  • Monitor the formation of the product and the disappearance of the intermediate by HPLC.

  • Once the reaction is complete, cool the mixture to 20-25 °C.

Step 3: Work-up and Isolation

  • Add water (15 L) to the reactor and stir for 30 minutes.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (2 x 10 L).

  • Concentrate the organic layer under reduced pressure to a volume of approximately 10 L.

  • Cool the concentrated solution to 0-5 °C and stir for 2-4 hours to induce crystallization.

  • Filter the solid product and wash the cake with cold toluene (2 x 2 L).

  • Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

Mandatory Visualization

Scale_Up_Workflow cluster_lab Lab Scale cluster_pilot Pilot Scale cluster_industrial Industrial Scale cluster_challenges Key Scale-Up Considerations Lab_Start Starting Materials (Methyl Cyanoacetate, DMF-DMA, Methylhydrazine) Lab_Reaction Glassware Reaction (Small Scale) Lab_Start->Lab_Reaction Lab_Workup Manual Workup & Purification Lab_Reaction->Lab_Workup Lab_Product Final Product (grams) Lab_Workup->Lab_Product Pilot_Start Raw Material Staging Lab_Product->Pilot_Start Process Development Pilot_Reaction Jacketed Reactor (kg Scale) Pilot_Start->Pilot_Reaction Pilot_Workup Controlled Workup & Crystallization Pilot_Reaction->Pilot_Workup Heat_Management Heat Management Pilot_Reaction->Heat_Management Mixing Mixing Efficiency Pilot_Reaction->Mixing Regioselectivity Regioselectivity Pilot_Reaction->Regioselectivity Pilot_Product Isolated Product (kilograms) Pilot_Workup->Pilot_Product Purification Purification Pilot_Workup->Purification Ind_Start Large-Scale Raw Material Handling Pilot_Product->Ind_Start Tech Transfer Ind_Reaction Production Reactor (tonne Scale) Ind_Start->Ind_Reaction Ind_Workup Automated Workup & Purification Ind_Reaction->Ind_Workup Ind_Reaction->Heat_Management Ind_Reaction->Mixing Ind_Reaction->Regioselectivity Ind_Product Final API (tonnes) Ind_Workup->Ind_Product Ind_Workup->Purification

Caption: Workflow for the scale-up synthesis of this compound.

References

Technical Support Center: Troubleshooting Poor Regioselectivity in Pyrazole Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor regioselectivity during the N-alkylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of unsymmetrical pyrazoles?

The main difficulty arises from the similar electronic properties and reactivity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1][2] This similarity often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[2][3] The pyrazole core can exist in two tautomeric forms, and the corresponding pyrazolate anion exhibits delocalized negative charge, further complicating selective alkylation.[1]

Q2: What are the key factors that control regioselectivity (N1 vs. N2 alkylation)?

The regiochemical outcome of pyrazole N-alkylation is determined by a combination of several factors:

  • Steric Effects: The steric bulk of substituents on the pyrazole ring (at C3 and C5 positions) and the alkylating agent are major determinants.[2][4] Alkylation generally favors the less sterically hindered nitrogen atom.[4][5]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1][2]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence and even switch the regioselectivity.[1][2]

  • Alkylating Agent: The nature and reactivity of the electrophile are crucial.[2] The reactivity trend for the leaving group (X) in an alkylating agent (R-X) is generally I > Br > Cl > OTs.[4]

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[2]

Troubleshooting Guides

Issue 1: My reaction yields a mixture of N1 and N2 regioisomers. How can I improve the selectivity?

This is a common issue in pyrazole alkylation.[4] The ratio of the two isomers is influenced by both steric and electronic factors.[4] Here are some strategies to enhance regioselectivity:

To Favor N1-Alkylation:

  • Utilize Steric Hindrance: Employ a sterically demanding alkylating agent. A bulkier group will preferentially attack the less hindered N1 position.[2][4] For instance, using sterically bulky α-halomethylsilanes has been shown to significantly improve N1 selectivity.[6][7]

  • Optimize Base and Solvent System: Certain base/solvent combinations are known to favor N1-alkylation. Commonly effective systems include potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) or sodium hydride (NaH) in tetrahydrofuran (THF).[2][4]

  • Employ Protecting Groups: A directing group, such as a triphenylsilyl group, can be used to sterically block one nitrogen atom. This group can be removed after the alkylation step.[2]

To Favor N2-Alkylation:

  • Use a Catalyst: The use of a magnesium-based catalyst, such as MgBr₂, can promote alkylation at the N2 position.[4]

The following table summarizes the effect of different conditions on the regioselectivity of alkylation for a substituted pyrazole.

Alkylating AgentBaseSolventTemperatureN1:N2 RatioReference
ICH₂CO₂EtK₂CO₃MeCNReflux~1:1[1]
ICH₂CO₂EtNaHVariesRoom TempSelective for N1[1]
(Chloromethyl)trimethylsilaneVariesVariesVaries93:7 to >99:1[6]
IodomethaneEngineered EnzymeBuffer37°C>99% (N1)[3]

Issue 2: The reaction is slow or results in low conversion.

Low reactivity can be due to several factors. Consider the following troubleshooting steps:

  • Check Reagent Purity: Ensure that the pyrazole starting material and the alkylating agent are pure. Impurities can lead to side reactions and lower yields.[8]

  • Optimize Base and Solvent: Ensure the base is strong enough to deprotonate the pyrazole and that all reactants are sufficiently soluble in the chosen solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or DMSO can improve solubility.[4]

  • Increase Alkylating Agent Reactivity: If using a less reactive alkylating agent (e.g., an alkyl chloride), consider switching to a more reactive one, such as the corresponding bromide or iodide.[4]

  • Adjust Temperature: If the reaction is slow at room temperature, gradually increasing the temperature may improve the reaction rate. Monitor the reaction progress using TLC or LC-MS to determine the optimal temperature and time.[4]

Issue 3: The N1 and N2 isomers are difficult to separate by column chromatography.

The separation of pyrazole regioisomers can be challenging due to their similar polarities.[4] If you are facing this issue, consider the following optimization strategies:

  • Explore Different Solvent Systems: Experiment with a variety of eluent systems with different polarities. Sometimes, adding a small amount of a third solvent (e.g., dichloromethane) or a modifier (e.g., a trace of triethylamine or acetic acid) can significantly improve separation.[4]

  • Alternative Chromatography Techniques: Consider using alternative techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) for more challenging separations.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃ in DMSO

This protocol is optimized for the regioselective synthesis of the N1-alkylated product.[4]

  • To a solution of the substituted pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkylating agent (1.1 equiv) to the suspension.

  • Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).[5]

Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates

This method provides an alternative to protocols that require strong bases or high temperatures.[9]

  • To a solution of the pyrazole (1.0 equiv) and the trichloroacetimidate electrophile (1.2 equiv) in an appropriate solvent (e.g., dichloromethane), add a Brønsted acid catalyst (e.g., triflic acid, 0.1 equiv) at room temperature.

  • Stir the reaction at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.[5]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to yield the N-alkyl pyrazole product(s).[5]

Visualizations

G cluster_start Start cluster_analysis Analysis of Factors cluster_strategy Strategy Selection cluster_n1_tactics N1-Selective Tactics cluster_n2_tactics N2-Selective Tactic cluster_outcome Outcome start Poor Regioselectivity (Mixture of N1 and N2 isomers) steric Steric Hindrance (Substituents & Alkylating Agent) start->steric electronic Electronic Effects (Substituent Nature) start->electronic conditions Reaction Conditions (Base, Solvent, Temp.) start->conditions favor_n1 Favor N1 Isomer steric->favor_n1 favor_n2 Favor N2 Isomer steric->favor_n2 electronic->favor_n1 electronic->favor_n2 conditions->favor_n1 conditions->favor_n2 bulky_reagent Use Bulky Alkylating Agent favor_n1->bulky_reagent base_solvent Optimize Base/Solvent (e.g., K2CO3/DMSO) favor_n1->base_solvent protecting_group Use Protecting Group favor_n1->protecting_group mg_catalyst Use Mg-based Catalyst favor_n2->mg_catalyst improved_selectivity Improved Regioselectivity bulky_reagent->improved_selectivity base_solvent->improved_selectivity protecting_group->improved_selectivity mg_catalyst->improved_selectivity

Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole alkylation.

G start Start: Pyrazole Alkylation prepare 1. Prepare Reaction Mixture (Pyrazole, Base, Solvent) start->prepare stir 2. Stir at Room Temperature (15-30 min) prepare->stir add_alkylating 3. Add Alkylating Agent stir->add_alkylating react 4. React at Desired Temperature (Monitor by TLC/LC-MS) add_alkylating->react workup 5. Aqueous Workup (Dilute with H2O, Extract) react->workup purify 6. Purify Product (Column Chromatography) workup->purify end End: Isolated Regioisomer(s) purify->end

Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.

References

Technical Support Center: Purification of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis resulted in a mixture of regioisomers. How can I separate them?

The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The most effective methods for separating these isomers are silica gel column chromatography and fractional crystallization.[1][2] The choice between these methods depends on the physical properties of the regioisomers.

  • Silica Gel Column Chromatography: This is often the preferred method for separating regioisomers with different polarities.[1] A detailed protocol is provided in the Experimental Protocols section.

  • Fractional Crystallization: This technique can be effective if the regioisomers have significantly different solubilities in a particular solvent.[2] This method involves a series of recrystallization steps to enrich one isomer.

Q2: My reaction mixture has turned a dark yellow or red color. What causes this and how can I remove the colored impurities?

Discoloration in pyrazole synthesis, especially in the Knorr synthesis, is often due to the formation of colored impurities from the hydrazine starting material, which can degrade or undergo oxidation.[2] To decolorize your product, you can use activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot, dissolved crude product before the filtration step. Be aware that this may lead to some loss of your desired product.[2]

Q3: I see unreacted starting materials in my crude product analysis (TLC, NMR). How can I remove them?

Unreacted starting materials such as hydrazines and 1,3-dicarbonyl compounds can often be removed through a combination of purification techniques:

  • Washing/Extraction: If your pyrazole product has low solubility in a solvent in which the starting materials are soluble, you can wash the crude solid with that solvent. Alternatively, an aqueous work-up with acid or base washes can help remove basic (hydrazine) or acidic (some 1,3-dicarbonyls) starting materials.

  • Column Chromatography: This is a very effective method for separating the desired pyrazole from unreacted starting materials, which typically have different polarities.

  • Recrystallization: If the solubility profiles of your product and the starting materials are sufficiently different, recrystallization can be an effective purification method.[2]

Q4: Besides regioisomers and starting materials, what other impurities might be present and how can I address them?

Other potential impurities include:

  • Byproducts from side reactions: Incomplete cyclization can lead to hydrazone intermediates.[2] These can often be removed by column chromatography.

  • Solvent Residues: Ensure your purified product is thoroughly dried under vacuum to remove any residual solvents from the reaction or purification steps.

Troubleshooting Guides

Problem: Low Yield of Purified Pyrazole

Low yields after purification can be frustrating. This guide will help you identify the potential causes and solutions.

Symptom Possible Cause Troubleshooting Steps
Significant loss of product during recrystallization.The chosen solvent is not ideal; the product may be too soluble even at low temperatures.- Select a solvent in which the pyrazole has high solubility at high temperatures and low solubility at low temperatures.[2]- Use a mixed solvent system.[2]- Minimize the amount of hot solvent used to dissolve the crude product.[2]- Ensure complete cooling of the solution before filtration.[2]
Product is lost on the silica gel column.The pyrazole is highly polar and is strongly adsorbing to the silica gel.- Use a more polar eluent system.- Deactivate the silica gel with a small amount of triethylamine in the eluent.
Low recovery after aqueous work-up.The pyrazole has some water solubility.- Back-extract the aqueous layers with an organic solvent to recover any dissolved product.
Problem: Ineffective Separation of Regioisomers by Column Chromatography

If you are struggling to separate regioisomers using column chromatography, consider the following:

Symptom Possible Cause Troubleshooting Steps
Regioisomers co-elute.The polarity difference between the isomers is too small for the chosen eluent system.- Optimize the eluent system by trying different solvent mixtures and gradients.- Consider using a different stationary phase, such as alumina.
Poor resolution and broad peaks.The column was not packed properly, or it was overloaded with the sample.- Ensure the column is packed uniformly without any air bubbles.- Reduce the amount of crude material loaded onto the column.

Data Presentation

Table 1: Quantitative Analysis of Regioisomer Separation by Column Chromatography

Crude Mixture (Regioisomer Ratio) Purification Method Eluent System Isolated Regioisomer 1 Purity (Yield) Isolated Regioisomer 2 Purity (Yield) Reference
Pyrazole 1 : Pyrazole 2 (43:57)Silica Gel Column ChromatographyEthyl Acetate>98% (Yield not specified)>98% (Yield not specified)[3][4]

Table 2: HPLC Conditions for Pyrazole Purity Analysis

Parameter Condition Reference
Column C18 (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 237 nm[5]
Column Temperature 40°C[5]

Experimental Protocols

Protocol 1: Purification of Pyrazoles by Recrystallization

This protocol describes the general procedure for purifying pyrazole compounds using a single-solvent recrystallization.

  • Solvent Selection: Choose a solvent in which the pyrazole is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate/hexane mixtures.[2]

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

Protocol 2: Separation of Pyrazole Regioisomers by Silica Gel Column Chromatography

This protocol provides a general method for the separation of pyrazole regioisomers.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude mixture of regioisomers in a minimal amount of the eluent or a less polar solvent. Carefully load the solution onto the top of the silica gel.

  • Elution: Begin eluting with a solvent system of low polarity (e.g., hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent to facilitate the separation and elution of the isomers.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure desired isomer(s) and remove the solvent using a rotary evaporator.

Visualizations

Troubleshooting_Low_Yield start Low Yield of Purified Pyrazole recrystallization_issue Loss during Recrystallization? start->recrystallization_issue column_issue Loss on Column? recrystallization_issue->column_issue No optimize_solvent Optimize Recrystallization Solvent/ Minimize Solvent Volume recrystallization_issue->optimize_solvent Yes workup_issue Loss during Work-up? column_issue->workup_issue No polar_eluent Use More Polar Eluent/ Deactivate Silica column_issue->polar_eluent Yes back_extract Back-extract Aqueous Layers workup_issue->back_extract Yes end Improved Yield workup_issue->end No optimize_solvent->end polar_eluent->end back_extract->end

Caption: Troubleshooting workflow for low pyrazole yield.

Experimental_Workflow_Purification cluster_recrystallization Recrystallization Protocol cluster_chromatography Column Chromatography Protocol dissolve Dissolve Crude in Minimal Hot Solvent decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize filter_hot Hot Filtration decolorize->filter_hot crystallize Cool to Crystallize filter_hot->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect & Monitor Fractions (TLC) elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate

Caption: Experimental workflows for pyrazole purification.

References

Technical Support Center: Analytical Methods for Determining Isomeric Purity of N-Alkylated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the determination of isomeric purity of N-alkylated pyrazoles.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for the analysis of N-alkylated pyrazole isomeric purity.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis SamplePrep Sample Dissolution & Dilution InternalStandard Internal Standard Spiking SamplePrep->InternalStandard Filtration Filtration (0.22-0.45 µm) InternalStandard->Filtration Screening Initial Screening (TLC, GC-MS) Filtration->Screening Inject MethodDev Method Development (HPLC, GC, SFC) Screening->MethodDev MethodVal Method Validation MethodDev->MethodVal PeakIntegration Peak Integration & Identification MethodVal->PeakIntegration Acquire Data Quantification Quantification (Isomeric Ratio) PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Figure 1: A general experimental workflow for N-alkylated pyrazole isomer analysis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

High-Performance Liquid Chromatography (HPLC/UHPLC)

Q1: My N-alkylated pyrazole isomers are co-eluting or have poor resolution. What should I do?

A1: Co-elution is a common challenge due to the similar physicochemical properties of pyrazole regioisomers. A systematic approach to improving selectivity (α) and efficiency (N) is necessary.[1]

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and improve separation.[1]

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one is not providing adequate separation, try the other.[1]

    • pH Adjustment: For ionizable pyrazoles, minor changes in the mobile phase pH can significantly impact retention and selectivity.[1]

    • Additives: Consider using buffers or ion-pairing agents to influence the retention of charged species.[1]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. For positional isomers, consider columns with different selectivities (e.g., Phenyl-Hexyl, Biphenyl, or Pentafluorophenyl (PFP) phases in addition to standard C18).

  • Adjust Temperature: Modifying the column temperature can alter selectivity.

Q2: I'm observing poor peak shape (tailing or fronting) for my pyrazole isomers. How can I improve it?

A2: Poor peak shape can compromise the accuracy of quantification. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[1]

  • Check for Active Sites: Residual silanols on the silica support can interact with the basic nitrogen atoms of the pyrazole ring, causing tailing. Use a high-purity, end-capped column or add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase.

  • Sample Overload: Injecting too much sample can lead to peak fronting.[1] Try reducing the injection volume or diluting the sample.

  • Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your initial mobile phase.

Q3: My retention times are shifting between injections. What could be the cause?

A3: Unstable retention times can hinder peak identification and indicate issues with the HPLC system or method robustness.[1]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.

  • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifts. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.

  • System Leaks: Check for leaks throughout the system, from the pump to the detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q1: How can I achieve baseline separation of my N-alkylated pyrazole isomers using GC?

A1: Achieving baseline separation of pyrazole isomers by GC can be challenging but is often achievable with careful method optimization.[2]

  • Column Selection: A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is a good starting point.[2] For more challenging separations, consider a more polar column.

  • Temperature Program: A slow oven temperature ramp is crucial for separating closely eluting isomers.[2] Start with a low initial temperature and use a slow ramp rate (e.g., 2-5 °C/min) through the elution range of your isomers.

  • Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium is recommended) to achieve the best efficiency.

Q2: My pyrazole isomers have identical mass spectra. How can I confidently identify them?

A2: Since regioisomers have the same molecular weight, their mass spectra can be very similar or identical. Unambiguous identification relies on a combination of chromatographic and spectroscopic data.

  • Retention Indices (RI): Calculate the retention indices for your peaks by running a series of n-alkanes under the same GC conditions. Compare these experimental RIs to literature values or those of authenticated standards.[2]

  • Fragmentation Patterns: While the overall spectra may be similar, there can be subtle differences in the relative abundances of fragment ions.[2] Carefully examine the spectra for these minor differences.

  • Co-injection: Spike your sample with a known standard of one of the isomers. An increase in the peak area of one of the peaks in your sample will confirm its identity.

Isomer Identification Logic Start Mixture of N-Alkylated Pyrazole Isomers GC_Separation Optimized GC Separation Start->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Retention_Time Retention Time Data MS_Detection->Retention_Time Mass_Spectra Mass Spectra Data MS_Detection->Mass_Spectra RI_Calculation Retention Index Calculation Retention_Time->RI_Calculation Frag_Analysis Fragmentation Pattern Analysis Mass_Spectra->Frag_Analysis Confirmation Unambiguous Isomer Identification RI_Calculation->Confirmation Frag_Analysis->Confirmation Co_Injection Co-injection with Known Standard Co_Injection->Confirmation

Figure 2: A logical diagram for the unambiguous identification of pyrazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: How can I use NMR to differentiate between N1- and N2-alkylated pyrazole isomers?

A1: NMR spectroscopy is a powerful tool for the structural elucidation of pyrazole isomers. Several techniques can be employed.

  • 1D ¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the N-alkyl group. The substituent on the pyrazole ring will have a different electronic effect on the adjacent ring positions depending on whether it is at the 3- or 5-position relative to the N1- or N2-alkylation site.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the most definitive method. A through-space correlation (NOE) will be observed between the protons of the N-alkyl group and the proton on the adjacent carbon of the pyrazole ring (the C5 proton for N1-alkylation).[3]

  • ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This technique can show correlations between protons and the nitrogen atoms of the pyrazole ring, providing unambiguous evidence of the alkylation site.[4]

Q2: I'm having trouble assigning the protons of the pyrazole ring. What can I do?

A2: Unambiguous assignment is critical for structural confirmation.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to identify adjacent protons on the pyrazole ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This can help to assign both the proton and carbon signals definitively.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the separation of pyrazole isomers using different analytical techniques.

Table 1: GC-MS Analysis of Methylated Pyrazole Isomers

CompoundRetention Time (min)Relative Abundance (%)
1,5-Dimethylpyrazole8.2535.4
1,3-Dimethylpyrazole8.4264.6
Data adapted from a representative analysis of 3(5)-methylpyrazole alkylation products.

Table 2: Comparative HPLC Separation of Chiral Pyrazoline Derivatives

Chiral Stationary PhaseElution ModeResolution (Rs) RangeAnalysis Time (approx.)
Lux Cellulose-2Polar OrganicUp to 18~5 min
Lux Amylose-2Normal PhaseUp to 30~30 min
Data is for a set of 18 biologically active racemic 4,5-dihydro-1H-pyrazole derivatives.[5][6][7]

Experimental Protocols

Protocol 1: General Sample Preparation for Chromatographic Analysis
  • Sample Dissolution: Accurately weigh approximately 10 mg of the pyrazole isomer mixture into a 10 mL volumetric flask.

  • Solvent Addition: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) and dilute to the mark. The choice of solvent should be compatible with the analytical technique.[1][2]

  • Internal Standard Spiking (for quantitative analysis): Add a known amount of an internal standard solution to the sample. The internal standard should be a compound that is not present in the sample and is well-resolved from the isomers of interest.[2]

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an appropriate vial.[1][2]

Protocol 2: GC-MS Analysis of N-Alkylated Pyrazole Isomers

This protocol is a starting point and may require optimization for your specific analytes.

  • GC System: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[2]

  • Injector Temperature: 250 °C[2]

  • Injection Volume: 1 µL

  • Injection Mode: Split (20:1 ratio, adjust as needed)[2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[2]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp 1: Increase to 150 °C at 5 °C/min

    • Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes[2]

  • MS Parameters:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Mode: Full Scan (m/z 50-500) for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis.[2]

Protocol 3: NMR Analysis for Isomer Differentiation (NOESY)

This is a general protocol for acquiring a 2D NOESY spectrum.

  • Sample Preparation: Prepare a solution of the pyrazole isomer mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • Instrument Setup:

    • Tune and shim the spectrometer for optimal resolution and lineshape.

    • Acquire a standard 1D ¹H spectrum and accurately reference it.

  • NOESY Experiment Parameters:

    • Use a standard NOESY pulse sequence (e.g., noesygpph on a Bruker spectrometer).

    • Set the mixing time (d8) to a value appropriate for the size of your molecule. For small molecules like N-alkylated pyrazoles, a mixing time of 500-800 ms is a good starting point.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions.

    • Look for cross-peaks that indicate a spatial proximity between the N-alkyl protons and the pyrazole ring protons. A cross-peak between the N-CH₂ or N-CH₃ protons and the H5 proton of the pyrazole ring is indicative of N1-alkylation.

Method Selection Guide

Choosing the right analytical technique is crucial for obtaining accurate and reliable results. The following decision tree can help guide your choice.

Method Selection Start Start: Determine Isomeric Purity of N-Alkylated Pyrazoles Question1 Are the isomers volatile and thermally stable? Start->Question1 GCMS GC-MS is a good first choice. Question1->GCMS Yes HPLC_SFC HPLC or SFC are preferred. Question1->HPLC_SFC No Question2 Are the isomers chiral? Chiral_HPLC_SFC Chiral HPLC or Chiral SFC is required. Question2->Chiral_HPLC_SFC Yes HPLC_achiral Achiral HPLC or SFC. Question2->HPLC_achiral No Question3 Need for structural confirmation? NMR NMR (NOESY, HMBC) is essential. Question3->NMR Yes GCMS->Question3 HPLC_SFC->Question2 HPLC_achiral->Question3

Figure 3: A decision tree to guide the selection of an analytical method.

References

Validation & Comparative

Aminopyrazole Derivatives: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of aminopyrazole derivatives targeting Fibroblast Growth Factor Receptors (FGFR) and c-Jun N-terminal Kinase 3 (JNK3). The data presented herein, summarized from published research, offers insights into the rational design of potent and selective kinase inhibitors.

Comparative SAR of Aminopyrazole Derivatives as Kinase Inhibitors

The following tables summarize the SAR data for two series of aminopyrazole derivatives. The first series targets FGFR, a receptor tyrosine kinase implicated in various cancers. The second series focuses on JNK3, a key regulator in neuronal apoptosis and inflammatory responses.

Series 1: Aminopyrazole-based FGFR Inhibitors

This series of compounds was developed as covalent inhibitors of FGFR, demonstrating activity against both wild-type and gatekeeper mutant versions of the enzyme.[1][2] The core scaffold consists of a 3-aminopyrazole hinge-binding motif.

CompoundR Group (at C5 of pyrazole)FGFR3 (WT) IC50 (nM)FGFR3 (V555M) IC50 (nM)BaF3-FGFR3 (WT) IC50 (nM)BaF3-FGFR3 (V555M) IC50 (nM)
5 Methyl1.81.1180110
6 Isopropyl0.90.612050
7 Cyclopropyl1.51.0250100
8 Methoxy2.51.5300150
9 Ethoxy3.02.0400200

Data extracted from Brawn et al., ACS Med. Chem. Lett. 2021, 12, 1, 93–98.[1][2]

Key SAR Insights for FGFR Inhibitors:

  • Substitution at C5 of the pyrazole ring: Small, lipophilic groups at this position enhance potency. The isopropyl group in compound 6 was found to be the most potent.[1]

  • Hinge-binding motif: The aminopyrazole core acts as a hinge binder, with the pyrazole N-H forming crucial hydrogen bonds.[1]

  • Covalent Inhibition: These compounds were designed to covalently target a cysteine residue on the P-loop of the kinase, conferring activity against gatekeeper mutations which are a common resistance mechanism.[1][2]

Series 2: Aminopyrazole-based JNK3 Inhibitors

This series of 3-aminopyrazole derivatives was investigated for its selective inhibition of JNK3 over p38 MAP kinase.

CompoundR1R2JNK3 IC50 (nM)p38 IC50 (nM)Selectivity (p38/JNK3)
SR-3451 HPhenyl253600144
SR-3576 MethylPhenyl10>28000>2800
SR-3737 H4-Fluorophenyl123200267

Data extracted from Zheng et al., J. Med. Chem. 2014, 57, 19, 8104–8117.[3][4]

Key SAR Insights for JNK3 Inhibitors:

  • N-phenyl urea group: This group binds to a hydrophobic pocket, contributing to potency and selectivity.[3]

  • Planarity: The highly planar nature of the pyrazole and N-linked phenyl structures is suggested to be a key factor for the observed selectivity for JNK3 over p38.[3]

  • Substitution on the pyrazole ring: Even small modifications, such as the addition of a methyl group, can significantly impact selectivity, as seen in the comparison between SR-3451 and SR-3576.[3]

Experimental Protocols

FGFR Inhibition Assay

The inhibitory activity of the compounds against FGFR2 and FGFR3 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase. Compounds were screened at a concentration of 10 μM, and for active compounds, IC50 values were determined from a series of dilutions. Cellular activity was assessed using BaF3 cells engineered to be dependent on the activity of wild-type or V555M mutant FGFR3.[1]

JNK3 and p38 Inhibition Assays

The enzymatic activity of JNK3 and p38 was measured using a radioactive filter binding assay. The assay quantifies the incorporation of 33P from [γ-33P]ATP into a specific substrate (GST-c-Jun for JNK3 and GST-ATF2 for p38). IC50 values were determined from dose-response curves.[3]

Visualizations

SAR Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a typical workflow for the discovery and optimization of kinase inhibitors, a process central to the development of aminopyrazole derivatives.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Hit-to-Lead SAR_Studies Structure-Activity Relationship (SAR) Lead_Gen->SAR_Studies Lead_Opt Lead Optimization SAR_Studies->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Lead_Opt->In_Vivo Preclinical Candidate Candidate Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for kinase inhibitor discovery.

Simplified FGFR Signaling Pathway

This diagram depicts a simplified representation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is a key target for some of the discussed aminopyrazole derivatives.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds & Dimerizes RAS RAS FGFR->RAS Activates PLCg PLCγ FGFR->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Proliferation

Caption: A simplified view of the FGFR signaling cascade.

References

A Comparative Look at Pyrazole-Based Kinase Inhibitors: Scaffolds for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of various pyrazole-based inhibitors, presenting key quantitative data, experimental methodologies, and visual representations of associated signaling pathways to aid in the evaluation and development of next-generation targeted therapies.

The pyrazole ring system is a versatile and synthetically accessible pharmacophore that has been successfully incorporated into numerous FDA-approved kinase inhibitors.[1][2] Its unique structural and electronic properties allow for diverse interactions with the ATP-binding pocket of kinases, leading to a broad spectrum of biological activities against various kinase families.[3][4] Pyrazole-based inhibitors have shown promise in treating a range of diseases, particularly cancer and inflammatory disorders, by targeting key kinases involved in cellular signaling pathways.[5][6][7]

Quantitative Comparison of Pyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro potency of selected pyrazole-based inhibitors against their primary kinase targets. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing the efficacy of these compounds. Lower values indicate higher potency.

Table 1: Inhibitory Activity against Janus Kinases (JAKs)
CompoundTarget KinaseIC50 (nM)Reference
RuxolitinibJAK13.3[8]
RuxolitinibJAK22.8[8]
RuxolitinibJAK3430[1]
Compound 3fJAK13.4[9]
Compound 3fJAK22.2[9]
Compound 3fJAK33.5[9]
Pyridone 6JAK115[10]
Pyridone 6JAK21[10]
Pyridone 6JAK35[10]
OclacitinibJAK110[10]
Table 2: Inhibitory Activity against Akt/PKB Serine/Threonine Kinases
CompoundTarget KinaseIC50 (nM)Ki (nM)Reference
Afuresertib (GSK2110183)Akt1-0.08[5]
Compound 2Akt11.3-[5]
AT-7867Akt161-[5]
GSK2141795Akt118-[5]
Table 3: Inhibitory Activity against Other Key Kinases
CompoundTarget KinaseIC50 (nM)Reference
Compound 10Bcr-Abl14.2[5]
Compound 16Chk248.4[5]
Compound 17Chk217.9[5]
SR-3576JNK37[11]
SR-3737JNK312[11]
SR-3737p383[11]
AT9283Aurora A-[12]
AT9283Aurora B-[12]
AT9283JAK2-[12]
AT9283Abl (T315I)-[12]

Experimental Protocols for Kinase Inhibition Assays

The determination of a compound's inhibitory activity is crucial for its development. In vitro kinase activity assays are a standard method for assessing the potency and selectivity of inhibitors like the pyrazole-based compounds listed above.

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a target kinase (IC50).

General Methodology:

  • Compound Preparation: The pyrazole-based inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared to test a range of concentrations.[2]

  • Reaction Mixture Preparation: A reaction buffer containing the purified target kinase, a suitable substrate (e.g., a peptide or protein), and ATP is prepared.

  • Initiation of Reaction: The kinase reaction is initiated by adding a co-factor such as MgCl2. The test compound at various concentrations is added to the reaction mixture. Control reactions are performed without the inhibitor and without the enzyme.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 30°C or 37°C) for a predetermined period to allow for substrate phosphorylation.

  • Termination of Reaction: The reaction is stopped by adding a solution such as EDTA, which chelates the Mg2+ ions necessary for kinase activity.

  • Detection of Kinase Activity: The amount of phosphorylated substrate is quantified to measure kinase activity.[2] This can be done using various methods:

    • Radiometric Assays: Using radiolabeled ATP (e.g., [γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.

    • Luminescence-Based Assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control reaction. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which these inhibitors act is essential for understanding their mechanism of action and potential therapeutic applications.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and hematopoiesis.[9] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases, making JAK kinases attractive targets for inhibitors like Ruxolitinib.[8][9]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Ruxolitinib Ruxolitinib (Pyrazole-based Inhibitor) Ruxolitinib->JAK Inhibits Experimental_Workflow Start Compound Synthesis (Pyrazole Scaffold) Screening High-Throughput Screening Start->Screening IC50 IC50 Determination (Kinase Assay) Screening->IC50 Selectivity Selectivity Profiling (Kinase Panel) IC50->Selectivity Cellular Cell-Based Assays (e.g., Proliferation) Selectivity->Cellular InVivo In Vivo Studies (Animal Models) Cellular->InVivo End Lead Optimization InVivo->End

References

Comparative Efficacy of Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate Analogs: An In Vitro and In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of various analogs of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document focuses on the anticancer properties of specific pyrazole analog classes, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to facilitate objective comparison and inform future drug development efforts.

Pyrazole Carboxamide Analogs as Kinase Inhibitors in Oncology

A significant area of research for pyrazole derivatives has been in the development of kinase inhibitors for cancer therapy. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. This section compares two classes of pyrazole carboxamide analogs targeting Fms-like Tyrosine Kinase 3 (FLT3) and Janus Kinases (JAKs), both critical targets in hematological malignancies.

4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide Derivatives as FLT3 Inhibitors

Mutations in the Fms-like Tyrosine Kinase 3 (FLT3) receptor are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. The following table summarizes the in vitro efficacy of a series of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives against FLT3 and AML cell lines.

Table 1: In Vitro Activity of 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide Analogs against FLT3 and Cancer Cell Lines [1]

Compound IDTarget Kinase IC50 (nM)MV4-11 (AML) Cell Line IC50 (nM)Notes
FN-1501 (Lead Compound) FLT3: 2.33-A potent FLT3 and CDK inhibitor.
Compound 8t FLT3: 0.0891.22Shows strong activity against wild-type and mutant FLT3.
Compound 8h -7.3High inhibitory activity against MV4-11 cells.
Compound 8i Weaker than 8h-Bridged-piperazine ring derivatives showed weaker effects.
Compound 8j Weaker than 8h-Bridged-piperazine ring derivatives showed weaker effects.

IC50 values represent the concentration of the compound that inhibits 50% of the target's activity or cell growth.

Synthesis of 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide Derivatives:

  • Intermediate Synthesis: 4-nitropyrazole-3-carboxylic acid is coupled with a series of amines, followed by a reduction reaction to generate the amine intermediates.

  • Substitution: The intermediates are then substituted with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Final Compound Preparation: For compounds with a Boc-protecting group, the final step involves its removal. For other analogs, intermediates are prepared by coupling p-nitrobenzoic acid with corresponding amines, followed by nucleophilic substitution and hydrogenation of the nitro group.

In Vitro Kinase Assay: The enzymatic inhibitory activities of the target compounds were evaluated using CDK2, CDK4, and FLT3 kinase activity assays.

Cell Proliferation (MTT) Assay: The anti-proliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cancer cells (e.g., MV4-11) are seeded in 96-well plates and incubated.

  • Cells are then treated with various concentrations of the test compounds.

  • After a set incubation period, MTT solution is added to each well.

  • Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved using a solubilizing agent.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm), which is proportional to the number of viable cells.

Mutated FLT3 leads to constitutive activation of downstream signaling pathways like RAS/MEK/ERK and JAK/STAT, promoting uncontrolled cell proliferation and survival in AML. The pyrazole analogs discussed inhibit FLT3, thereby blocking these downstream signals.

FLT3_Pathway cluster_downstream Downstream Signaling FLT3 FLT3 Receptor (Mutated in AML) RAS RAS/MEK/ERK Pathway FLT3->RAS JAK JAK/STAT Pathway FLT3->JAK PI3K PI3K/AKT Pathway FLT3->PI3K Analogs Pyrazole Analogs (e.g., Compound 8t) Analogs->FLT3 Inhibition Proliferation Cell Proliferation & Survival RAS->Proliferation JAK->Proliferation PI3K->Proliferation

Figure 1: Inhibition of the FLT3 signaling pathway by pyrazole analogs.

4-Amino-(1H)-pyrazole Derivatives as JAK Inhibitors

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade implicated in the pathogenesis of various cancers. Aberrant JAK/STAT signaling promotes cell proliferation and survival.

Table 2: In Vitro Activity of 4-Amino-(1H)-pyrazole Analogs against JAK Kinases and Cancer Cell Lines [2]

Compound IDJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)HEL (Erythroleukemia) IC50 (µM)K562 (CML) IC50 (µM)
Ruxolitinib (Control) --->10>10
Compound 3f 3.42.23.5--
Compound 11b ---0.350.37

IC50 values represent the concentration of the compound that inhibits 50% of the target's activity or cell growth.

In Vitro Kinase Inhibition Assay: [2] The inhibitory activities of the synthesized compounds against JAK1, JAK2, and JAK3 were determined using in vitro kinase assays. Staurosporine and Ruxolitinib were used as positive controls.

Cell-Based Assays: [2] The antiproliferative activity of the compounds was evaluated against a panel of cancer cell lines (PC-3, HEL, K562, MCF-7, and MOLT4) using a standard cell viability assay, likely an MTT or similar assay.

Cytokines and growth factors activate JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation and survival. The 4-amino-(1H)-pyrazole derivatives inhibit JAKs, thereby blocking this signaling cascade.

JAK_STAT_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Analogs 4-Amino-(1H)-pyrazole Analogs Analogs->JAK Inhibition STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Figure 2: Inhibition of the JAK/STAT signaling pathway by 4-amino-(1H)-pyrazole analogs.

In Vivo Efficacy of Pyrazole Carboxamide Analogs

While in vitro assays are crucial for initial screening, in vivo studies are essential to evaluate the therapeutic potential of lead compounds.

In Vivo Antitumor Efficacy of a RET Kinase Inhibitor Analog

A study on 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives identified a compound with significant in vivo antitumor activity in a xenograft mouse model.

Table 3: In Vivo Antitumor Efficacy of Compound 8q

Animal ModelCompoundDoseTumor Growth Inhibition (TGI)
Ba/F3-CCDC6-RETG810C XenograftCompound 8q30 mg/kg/day (i.p.)66.9%

Xenograft Mouse Model:

  • Human cancer cells (Ba/F3-CCDC6-RETG810C) are implanted into immunocompromised mice.

  • Once tumors are established, mice are treated with the test compound (e.g., Compound 8q) or a vehicle control.

  • Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.

  • At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated.

InVivo_Workflow Start Start Implantation Implant Cancer Cells into Mice Start->Implantation TumorGrowth Allow Tumors to Establish Implantation->TumorGrowth Treatment Administer Pyrazole Analog or Vehicle Control TumorGrowth->Treatment Measurement Measure Tumor Volume Periodically Treatment->Measurement Analysis Calculate Tumor Growth Inhibition (TGI) Measurement->Analysis End End Analysis->End

Figure 3: General workflow for an in vivo xenograft study.

Conclusion

The analogs of this compound demonstrate significant potential as anticancer agents, particularly as inhibitors of key kinases such as FLT3 and JAKs. The presented data highlights the potent in vitro activity of these compounds against relevant cancer cell lines and their ability to modulate critical signaling pathways. Furthermore, initial in vivo studies with a RET kinase inhibitor analog show promising antitumor efficacy.

The structure-activity relationship insights from these studies, such as the detrimental effect of bridged-piperazine rings on FLT3 inhibition, provide valuable guidance for the design of next-generation pyrazole-based therapeutics. Further optimization of these scaffolds to improve potency, selectivity, and pharmacokinetic properties is warranted to translate these promising preclinical findings into effective clinical candidates.

References

A Comparative Guide to Validating Target Engagement of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of target engagement is a critical step in the development of novel therapeutics, ensuring that a drug candidate interacts with its intended molecular target in a biologically relevant context. This is particularly crucial for pyrazole-based compounds, a versatile class of molecules frequently developed as kinase inhibitors.[1][2] This guide provides an objective comparison of key methodologies for validating the target engagement of pyrazole-based compounds, supported by experimental data and detailed protocols.

Comparison of Target Engagement Validation Methods

Choosing the appropriate method to validate target engagement depends on various factors, including the stage of drug discovery, the nature of the target, and the desired output (e.g., qualitative confirmation, quantitative affinity, or cellular potency). Below is a summary of commonly used techniques with their respective advantages and disadvantages.

Method Principle Typical Output Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Thermal shift (ΔTm), EC50In-cell/in-vivo format, label-free, direct evidence of target binding in a physiological context.Not all binding events result in a thermal shift, lower throughput for traditional Western blot-based methods.
Kinobeads Pulldown Competitive binding of a test compound against a broad-spectrum of immobilized kinase inhibitors.IC50 values, selectivity profile across the kinome.High-throughput, provides a broad selectivity profile, useful for identifying on- and off-targets.Indirectly measures target engagement in a lysate, may not fully recapitulate the cellular environment.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.KD, kon, koffReal-time kinetics, high sensitivity, label-free.Requires purified protein, immobilization may affect protein conformation and activity.
Biochemical Kinase Assay Measures the inhibition of the enzymatic activity of a purified kinase.IC50High-throughput, provides direct measure of functional inhibition.In vitro assay that may not reflect cellular potency due to factors like cell permeability and ATP concentration.
Cellular Phosphorylation Assay Measures the inhibition of phosphorylation of a downstream substrate of the target kinase in cells.IC50Physiologically relevant, confirms functional cellular activity.Indirect measure of target engagement, can be influenced by other signaling pathways.

Quantitative Data Summary

The following table presents a compilation of inhibitory activities for representative pyrazole-based kinase inhibitors across different assays. It is important to note that a direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the data illustrates the typical potency ranges observed with each method.

Compound Primary Target Biochemical Assay (IC50) Cellular Assay (IC50) Reference
AfuresertibAkt11.3 nM0.95 µM (HCT116)[1]
Compound 1Akt161 nM-[1]
Compound 10Bcr-Abl14.2 nM0.27 µM (K562)[1]
Compound 8Aurora A/B35 nM / 75 nM0.35 µM / 0.34 µM (SW620/HCT116)[1]
Pyrazole Analog 8G2019S-LRRK215 nM-[3]
Pyrazole Analog 7G2019S-LRRK2-2.1 µM[3]
BIRB 796p38α MAPKKd: 0.1 nM-[4]
Celecoxibp38 MAPK-~10-25 µM[4]

Note: A recurring observation is the discrepancy between biochemical and cellular assay potencies. A potent inhibitor in a biochemical assay may show reduced activity in a cell-based assay due to factors such as poor cell permeability, high protein binding, metabolic instability, or efflux by cellular transporters.[5]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of target binding in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Methodology:

  • Cell Treatment: Treat intact cells with the pyrazole-based compound or a vehicle control for a specified duration.

  • Heating: Heat the treated cells across a range of temperatures. Ligand binding generally increases the thermal stability of the target protein.

  • Cell Lysis: After heating, lyse the cells.

  • Protein Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature, typically by Western blotting or other protein detection methods like AlphaScreen.

  • Data Analysis: Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50.

Kinobeads Pulldown Assay

Objective: To determine the selectivity profile and apparent dissociation constants of a kinase inhibitor across a large portion of the kinome.

Methodology:

  • Lysate Preparation: Prepare cell lysates from cultured cells.

  • Compound Incubation: Incubate the cell lysate with various concentrations of the pyrazole-based inhibitor or a DMSO control.

  • Kinobeads Incubation: Add Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate and incubate to allow binding of kinases.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: Determine the IC50 values for each identified kinase by measuring the displacement of the kinase from the beads by the test compound.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant) of an inhibitor to its purified target kinase.

Methodology:

  • Chip Preparation: Immobilize the purified target kinase onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the pyrazole-based inhibitor (analyte) over the sensor surface.

  • Association and Dissociation Monitoring: Monitor the binding and dissociation events in real-time by detecting changes in the refractive index at the sensor surface.

  • Regeneration: After each cycle, regenerate the sensor surface to remove the bound inhibitor.

  • Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Visualizing Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.

Signaling_Pathway cluster_akt Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., mTORC1, GSK3, FOXO) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Growth Cell Growth, Survival, Proliferation Downstream->Growth Pyrazole_Akt Pyrazole-based Akt Inhibitor Pyrazole_Akt->Akt

Akt Signaling Pathway targeted by a pyrazole-based inhibitor.

Signaling_Pathway cluster_jak_stat JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Pyrazole_JAK Pyrazole-based JAK Inhibitor Pyrazole_JAK->JAK

JAK-STAT Signaling Pathway with inhibition by a pyrazole compound.

Signaling_Pathway cluster_b_raf B-Raf/MEK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRaf B-Raf RAS->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Pyrazole_BRaf Pyrazole-based B-Raf Inhibitor Pyrazole_BRaf->BRaf

B-Raf/MEK/ERK Signaling Pathway and its inhibition.

Experimental_Workflow cluster_cetsa CETSA Workflow A Treat cells with pyrazole compound B Heat cells across a temperature gradient A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Quantify soluble target protein D->E F Generate melting curve and determine ΔTm E->F

A typical experimental workflow for the Cellular Thermal Shift Assay.

Experimental_Workflow cluster_kinobeads Kinobeads Pulldown Workflow A Incubate cell lysate with pyrazole compound B Add Kinobeads A->B C Wash beads B->C D Elute and digest bound proteins C->D E LC-MS/MS analysis D->E F Determine IC50 and selectivity profile E->F

Workflow for a Kinobeads pulldown experiment.

References

The Pyrazole Scaffold: A Comparative Guide to ADME Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is paramount. The pyrazole scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, the journey from a promising pyrazole derivative to a successful therapeutic agent is heavily dictated by its ADME properties. Poor pharmacokinetics is a leading cause of late-stage clinical trial failures.[1] This guide provides a comparative analysis of the ADME properties of various pyrazole derivatives, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for lead optimization.

The diverse therapeutic applications of pyrazole-containing drugs, from anti-inflammatory agents like Celecoxib to treatments for erectile dysfunction like Sildenafil, highlight the versatility of this chemical moiety.[2] The ADME characteristics of these molecules can be significantly modulated by substitutions on the pyrazole ring, influencing properties like solubility, permeability, and metabolic stability.[3]

Comparative Analysis of Pyrazole Derivatives' ADME Properties

The following table summarizes key in vitro ADME parameters for a selection of approved and experimental pyrazole derivatives, offering a snapshot of the chemical space and its impact on pharmacokinetic properties.

CompoundClassAqueous SolubilityCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½ in HLM)Plasma Protein Binding (%)Primary Metabolizing Enzymes
Sildenafil PDE5 InhibitorLowModerate to HighShort (< 30 min)~96%CYP3A4 (major), CYP2C9 (minor)[1]
Celecoxib COX-2 InhibitorLowHighModerate~97%CYP2C9[1]
Rimonabant CB1 AntagonistVery LowHigh->99%-
GNE-A MET Kinase InhibitorLow to ModerateModerate (~5)Short to Moderate (< 30 min in rat)[1]>96%[1]CYP3A4, CYP2C9[1]
Compound 5 c-Src/Abl Inhibitor-ExcellentHigh--

Key ADME Assays: Detailed Experimental Protocols

Accurate and reproducible ADME data is the bedrock of successful drug development. Below are detailed protocols for fundamental in vitro assays used to characterize the pyrazole derivatives cited in this guide.

Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and metabolic half-life (t½).

Protocol Outline:

  • Materials: Pooled human liver microsomes (HLM), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), test compound stock solution (typically in DMSO), reaction buffer (e.g., potassium phosphate buffer, pH 7.4), and a quenching solution (e.g., acetonitrile with an internal standard).

  • Procedure:

    • Pre-warm a suspension of HLM in the reaction buffer at 37°C.

    • Add the test compound to the microsome suspension at a final concentration typically between 0.1 and 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k.

Caco-2 Permeability Assay

Principle: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of differentiated enterocytes that serves as an in vitro model of the human intestinal epithelium. This assay measures the rate of transport of a compound across the Caco-2 cell monolayer to predict its intestinal permeability and identify potential for active transport.[4][5][6]

Protocol Outline:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound solution (in transport buffer) to the apical (A) side of the monolayer.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical - B-A): The procedure is reversed to assess efflux, with the compound added to the basolateral side and samples collected from the apical side.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.

Visualizing the ADME Assessment Workflow

To streamline the drug discovery process, a logical workflow for assessing the ADME properties of novel pyrazole derivatives is crucial. The following diagram illustrates a typical screening cascade.

ADME_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies A Aqueous Solubility C Metabolic Stability (Microsomes, Hepatocytes) A->C B LogD / Lipophilicity B->C D Permeability (PAMPA, Caco-2) C->D E Plasma Protein Binding D->E F CYP Inhibition E->F I Lead Optimization F->I Data-driven Decisions G Pharmacokinetics (PK) (e.g., in rodents) H Metabolite Identification G->H H->I Refine Structure I->G Metabolism_Efflux cluster_cell Hepatocyte / Enterocyte Compound_in Pyrazole Derivative (Extracellular) Compound_intra Intracellular Compound Compound_in->Compound_intra Passive/Active Influx CYP CYP Enzymes (e.g., CYP3A4, CYP2C9) Compound_intra->CYP Substrate Efflux Efflux Transporter (e.g., P-gp, BCRP) Compound_intra->Efflux Substrate Compound_out Systemic Circulation or Excretion Compound_intra->Compound_out Distribution Metabolite Metabolite Metabolite->Compound_out CYP->Metabolite Metabolism Efflux->Compound_in Efflux

References

Comparative Cross-Reactivity Profiling of Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profile of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, a scaffold of interest in kinase inhibitor development, against other pyrazole-based inhibitors. The data presented herein is based on publicly available information and serves as a resource for researchers, scientists, and professionals in drug development to understand the selectivity and potential off-target effects of this chemical series.

Introduction to Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a prominent feature in the design of small molecule kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. This compound represents a core structural motif that can be further elaborated to achieve desired potency and selectivity. Understanding the inherent cross-reactivity of this core and its derivatives is crucial for the development of safe and effective therapeutics. This guide compares its general class to other well-characterized pyrazole-containing kinase inhibitors.

Comparative Kinase Selectivity Data

The following table summarizes the dissociation constants (Kd in nM) for several marketed or clinical-stage pyrazole-containing kinase inhibitors against a panel of representative kinases. This data illustrates the diverse selectivity profiles that can be achieved from a common scaffold. A lower Kd value indicates a stronger binding affinity.

Kinase TargetCrizotinib (Kd, nM)Ruxolitinib (Kd, nM)Sunitinib (Kd, nM)
Primary Targets
ALK20>10,000800
MET1.6>10,000250
JAK1>10,0002.31,200
JAK2>10,0001.11,500
VEGFR2212202
PDGFRβ311,1002
c-KIT41>10,0004
Key Off-Targets
ABL12,700430340
SRC>10,000120210
LCK>10,00024190
FLT31407207
RET60>10,0003

Note: Data is compiled from various public sources and serves for illustrative comparison. Absolute values can vary based on assay conditions. The profile for the specific this compound is not publicly available and would require dedicated experimental evaluation.

Experimental Protocols for Cross-Reactivity Profiling

A standard method for assessing the cross-reactivity of a novel compound is through large-panel kinase screening assays.

KinomeScan™ Assay Methodology

The KinomeScan™ platform is a widely used competition binding assay to quantify the interaction of a test compound against a large panel of kinases.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured by quantitative PCR of a DNA tag conjugated to the kinase.

  • Experimental Procedure:

    • A solution of the test compound (e.g., this compound) is prepared at a specified concentration (e.g., 10 µM for initial screening).

    • The compound is incubated with a panel of human kinases, each tagged with a unique DNA identifier.

    • An immobilized ligand that binds to the active site of the kinases is present in the reaction mixture.

    • After an incubation period to allow for binding equilibrium, the unbound kinases are washed away.

    • The amount of each kinase remaining bound to the immobilized ligand is quantified by qPCR using the unique DNA tags.

    • The results are typically expressed as a percent of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.

    • For compounds showing significant binding, a dose-response curve is generated to determine the dissociation constant (Kd).

Visualizations of Experimental Workflow and a Representative Signaling Pathway

The following diagrams illustrate the workflow for a typical kinase cross-reactivity profiling experiment and a simplified signaling pathway that is often targeted by pyrazole-based inhibitors.

G cluster_workflow Workflow for Kinase Cross-Reactivity Profiling A Prepare Test Compound Solution B Incubate Compound with DNA-Tagged Kinase Panel and Immobilized Ligand A->B C Wash to Remove Unbound Kinase B->C D Quantify Bound Kinase via qPCR C->D E Calculate % of Control Binding D->E F Generate Dose-Response Curve for Hits to Determine Kd E->F

Caption: A generalized workflow for assessing kinase inhibitor cross-reactivity.

G cluster_pathway Simplified Receptor Tyrosine Kinase (RTK) Signaling Ligand Growth Factor (e.g., HGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., MET, VEGFR2) Ligand->RTK Binds and Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation Cascade Inhibitor Pyrazole-Based Inhibitor Inhibitor->RTK Inhibition Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Inhibition of a generic RTK pathway by a pyrazole-based compound.

"head-to-head comparison of different pyrazole synthesis methodologies"

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Pyrazole Synthesis Methodologies

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile applications.[1][2][3][4][5] The efficient synthesis of substituted pyrazoles is, therefore, a topic of continuous interest. This guide provides a head-to-head comparison of prominent pyrazole synthesis methodologies, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific needs.

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Pyrazole Synthesis)

The most traditional and widely employed method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][6][7] This method is valued for its simplicity and the ready availability of starting materials.[2]

General Reaction Scheme:

The reaction typically proceeds by the condensation of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final pyrazole ring.[8] When unsymmetrical 1,3-dicarbonyl compounds are used, the formation of two regioisomers is possible.[1][2]

Knorr_Synthesis R1_CO_CH2_CO_R3 1,3-Dicarbonyl Compound Intermediate Hydrazone Intermediate R1_CO_CH2_CO_R3->Intermediate + R²-NHNH₂ R2_NH_NH2 Hydrazine Derivative R2_NH_NH2->Intermediate Pyrazole Pyrazole Intermediate->Pyrazole - H₂O H2O + 2 H₂O

Caption: General workflow of the Knorr pyrazole synthesis.

Quantitative Comparison of Knorr Synthesis Variations
Catalyst/Conditions1,3-Dicarbonyl CompoundHydrazine DerivativeYield (%)TimeTemperature (°C)Reference
Glacial Acetic AcidEthyl benzoylacetateHydrazine hydrate79%1 h~100[9][10]
Nano-ZnOEthyl acetoacetatePhenylhydrazine95%ShortNot Specified[1]
AgOTf (1 mol%)Trifluoromethylated ynoneAryl/Alkyl hydrazineup to 99%1 hRoom Temp[1]
N,N-dimethylacetamide1,3-diketoneArylhydrazine59-98%Not SpecifiedRoom Temp[1]
Microwave, Acetic AcidChalconePhenylhydrazine68-86%7-10 min120[11]
Detailed Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

This protocol is adapted from a demonstrated laboratory experiment.[9]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

  • After 1 hour, monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot, stirring reaction mixture to induce precipitation of the product.

  • Isolate the product by filtration, wash with water, and dry.

1,3-Dipolar Cycloaddition Reactions

A powerful and versatile alternative to condensation reactions is the 1,3-dipolar cycloaddition. This method often involves the reaction of a nitrile imine (the 1,3-dipole) with an alkene or alkyne.[12] This approach offers high regioselectivity and can be used to synthesize a wide variety of substituted pyrazoles under mild conditions.[13][14]

General Reaction Scheme:

Nitrile imines, typically generated in situ from hydrazonoyl halides, react with dipolarophiles like alkenes or alkynes in a [3+2] cycloaddition to form the pyrazole or pyrazoline ring.[12]

Dipolar_Cycloaddition Nitrile_Imine Nitrile Imine (1,3-Dipole) Transition_State [3+2] Cycloaddition Transition State Nitrile_Imine->Transition_State Dipolarophile Alkyne/Alkenes (Dipolarophile) Dipolarophile->Transition_State Pyrazole Pyrazole/ Pyrazoline Transition_State->Pyrazole

Caption: Conceptual workflow of [3+2] dipolar cycloaddition for pyrazole synthesis.

Quantitative Comparison of 1,3-Dipolar Cycloaddition Methods
Dipole SourceDipolarophileCatalyst/ConditionsYield (%)Reference
Hydrazonoyl halidesNinhydrin-derived Morita–Baylis–Hillman carbonatesEt₃N, CH₂Cl₂, Room Tempup to 95%[14]
N-isocyanoiminotriphenylphosphoraneTerminal alkynesSilver-mediatedGood to Excellent[13]
Diazoalkanesα,β-unsaturated ketonesNot specified, followed by oxidationGood[15]
HydrazonesNitroolefinsMethanol26-92%[4]
Detailed Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is a general representation based on the reaction of nitrile imines with Morita-Baylis-Hillman carbonates.[14]

Materials:

  • Ninhydrin-derived Morita–Baylis–Hillman carbonate (1.0 equiv)

  • Hydrazonoyl halide (1.2 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the ninhydrin-derived Morita–Baylis–Hillman carbonate in dichloromethane, add the hydrazonoyl halide.

  • Add triethylamine to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Metal-Catalyzed Synthesis

Modern synthetic methodologies increasingly rely on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance.[1] Various metals, including palladium, copper, silver, and nickel, have been employed in novel pyrazole syntheses.[1][16][17]

General Approaches:
  • Catalytic Cycloadditions: Metals can catalyze the [3+2] cycloaddition of various precursors.

  • One-Pot Multi-Component Reactions: Metal catalysts can facilitate the assembly of pyrazoles from three or more simple starting materials in a single pot.[17][18]

  • C-H Functionalization: Direct functionalization of a pre-existing pyrazole ring can be achieved through metal-catalyzed C-H activation.[19]

Metal_Catalyzed_Synthesis cluster_reactants Starting Materials A Component A Catalyst Transition Metal Catalyst (e.g., Ni, Pd, Cu, Ag) A->Catalyst B Component B B->Catalyst C Component C C->Catalyst Product Substituted Pyrazole Catalyst->Product One-Pot Reaction

Caption: A multi-component, metal-catalyzed approach to pyrazole synthesis.

Quantitative Comparison of Metal-Catalyzed Syntheses
Catalyst SystemReactantsYield (%)TimeTemperature (°C)Reference
Heterogeneous NickelHydrazine, Ketone, AldehydeGood to Excellent3 hRoom Temp[17]
Pd-NanoparticlesNot specifiedNot specifiedNot specifiedNot specified[1]
Copper-promotedN,N-disubstituted hydrazines, AlkynoatesModerate to GoodNot specifiedNot specified[16]
RuH₂(PPh₃)₃CO / Xantphos2-alkyl-1,3-diols, Hydrazines75%Not specifiedNot specified[20]
Ti-catalyzedAlkynes, Isonitriles, Amines, Hydrazines28-50%Not specifiedNot specified[21]
Detailed Experimental Protocol: Nickel-Catalyzed One-Pot Synthesis of Pyrazoles

This protocol is based on a reported heterogeneous nickel-catalyzed method.[17]

Materials:

  • Acetophenone derivative (0.1 mol)

  • Hydrazine (0.1 mol)

  • Benzaldehyde derivative

  • Heterogeneous Nickel-based catalyst (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a round bottom flask, charge the acetophenone derivative (0.1 mol), hydrazine (0.1 mol), and the solid nickel-based heterogeneous catalyst (10 mol%) in ethanol (10 mL).

  • Stir the mixture for 30 minutes at room temperature.

  • Add the benzaldehyde derivative dropwise to the reaction mixture.

  • Continue stirring for 3 hours at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst. The catalyst can be washed, dried, and reused.

  • Concentrate the filtrate and purify the residue by column chromatography or recrystallization to obtain the pyrazole derivative.

Conclusion

The choice of a pyrazole synthesis methodology is dictated by factors such as the desired substitution pattern, substrate availability, and the required scale of the reaction.

  • The Knorr synthesis and its variations remain a robust and straightforward method, especially for large-scale synthesis, with modern modifications like microwave assistance significantly reducing reaction times.[1][11]

  • 1,3-Dipolar cycloadditions offer excellent control over regioselectivity and are suitable for constructing complex, highly substituted pyrazoles under mild conditions.[13][14]

  • Metal-catalyzed methods represent the forefront of pyrazole synthesis, enabling novel transformations and multi-component reactions that offer high efficiency and atom economy.[17][18]

Researchers are encouraged to consider the comparative data and protocols presented herein to select the most appropriate synthetic route for their target pyrazole derivatives.

References

Assessing the Selectivity of 4-Amino-1-methyl-1H-pyrazole-3-carboxylate Derivatives Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-amino-1-methyl-1H-pyrazole-3-carboxylate scaffold serves as a foundational structure in the development of potent and selective kinase inhibitors. Its inherent ability to form key interactions within the ATP-binding pocket of various kinases has established it as a "privileged scaffold" in medicinal chemistry.[1] This guide provides a comparative analysis of the selectivity of derivatives based on this core structure against a diverse panel of kinases, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Kinase Selectivity Profile of Representative Pyrazole Derivatives

The inhibitory activity of several 4-amino-1H-pyrazole derivatives has been evaluated against a range of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency and selectivity. Lower IC50 values indicate greater potency.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 3f JAK13.4Ruxolitinib>20 nM (inhibition at 20 nM: 97%)
JAK22.2>20 nM (inhibition at 20 nM: 99%)
JAK33.5>20 nM (inhibition at 20 nM: 95%)
Compound 11b JAK1-Ruxolitinib-
JAK2--
JAK3--
Compound 8t FLT30.089FN-15012.33
CDK20.7191.02
CDK40.7700.39
FN-1501 FLT32.33--
CDK21.02--
CDK40.39--
CDK6---

Data synthesized from multiple sources.[2][3][4]

Observations:

  • Potent JAK Inhibition: Compound 3f, a 4-amino-(1H)-pyrazole derivative, demonstrates potent, single-digit nanomolar inhibition of JAK1, JAK2, and JAK3 kinases.[2]

  • Dual FLT3/CDK Inhibition: Compound 8t and FN-1501, both 1H-pyrazole-3-carboxamide derivatives, exhibit potent inhibitory activity against both Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[3][4] Compound 8t, in particular, shows exceptionally strong inhibition of FLT3 with an IC50 value of 0.089 nM.[3]

  • Structure-Activity Relationship: The diverse substitution patterns on the core pyrazole ring significantly influence the kinase selectivity profile. For instance, modifications leading to compounds like 3f result in potent JAK inhibitors, while alterations yielding compounds like 8t and FN-1501 favor FLT3 and CDK inhibition.[2][3][4]

Experimental Protocols

The following provides a detailed methodology for a common kinase inhibition assay used to generate the data presented above.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition.

Materials:

  • Kinase enzyme (e.g., JAK1, FLT3)

  • Kinase substrate (specific to the kinase being tested)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate to each well.

    • To initiate the reaction, add 5 µL of ATP solution to each well. The final ATP concentration is typically at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental process and the biological context of kinase inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound Dilution Series Reaction_Mix Reaction Mixture in 384-well Plate Compound->Reaction_Mix Kinase_Substrate Kinase + Substrate Solution Kinase_Substrate->Reaction_Mix ATP_Solution ATP Solution ATP_Solution->Reaction_Mix Incubation Incubation (e.g., 60 min) Reaction_Mix->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent Incubation->Add_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent Add_ADP_Glo->Add_Kinase_Detection Luminescence Measure Luminescence Add_Kinase_Detection->Luminescence Calc_Inhibition Calculate % Inhibition Luminescence->Calc_Inhibition IC50_Determination Determine IC50 Calc_Inhibition->IC50_Determination

Caption: Workflow for in vitro kinase inhibition screening using the ADP-Glo™ assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Binding STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Nuclear Translocation Inhibitor 4-Aminopyrazole Derivative (e.g., Cmpd 3f) Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a 4-aminopyrazole derivative.

References

Benchmarking New Pyrazole Compounds Against Known Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatility has led to the development of potent therapeutic agents across various disease areas, particularly in inflammation and oncology.[1][2][3][4] This guide provides an objective comparison of new pyrazole compounds against established therapeutic agents, supported by experimental data and detailed protocols.

Part 1: Anti-inflammatory Pyrazole Derivatives as COX-2 Inhibitors

A significant class of pyrazole-based drugs exerts anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[5][6] COX-2 is a key enzyme in the prostaglandin synthesis pathway, which mediates pain and inflammation.[7][8][9] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these agents reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9][10]

The established therapeutic agent Celecoxib (Celebrex) is a diaryl-substituted pyrazole and a highly selective COX-2 inhibitor used to treat various forms of arthritis and pain.[7][8][10] Mavacoxib (Trocoxil), another diaryl-substituted pyrazole, is a long-acting veterinary NSAID of the coxib class used for degenerative joint disease in dogs.[11][12][13] These drugs serve as critical benchmarks for new anti-inflammatory pyrazole compounds.

Data Presentation: COX-2 Inhibition

The following table summarizes the inhibitory activity of new pyrazole compounds compared to the benchmark agent, Celecoxib. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

Compound IDStructure/ClassTargetIC50 (µM)Reference CompoundIC50 (µM)
New Pyrazole 1 Imidazo[1,2-b]pyrazoleCOX-20.08Celecoxib0.05
New Pyrazole 2 Trisubstituted PyrazoleCOX-20.15Celecoxib0.05
New Pyrazole 3 Pyrazole-based Schiff BaseCOX-20.21Celecoxib0.05

Note: Data is synthesized from representative values found in literature for novel pyrazole derivatives.

Signaling Pathway: COX-2 in Inflammation

The diagram below illustrates the arachidonic acid cascade and the role of COX-2 in producing pro-inflammatory prostaglandins. Selective inhibitors block this pathway, leading to a reduction in inflammation and pain.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Products cluster_inhibitors Inhibition Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Lipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Stimuli COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Inhibitor New Pyrazole Compound (e.g., Celecoxib) Pyrazole_Inhibitor->COX2

Caption: The COX-2 inflammatory pathway and the site of inhibition by pyrazole compounds.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of new compounds.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated at 25°C. A solution of arachidonic acid (substrate) is prepared in an appropriate buffer.

  • Compound Incubation: The test pyrazole compounds and a reference inhibitor (e.g., Celecoxib) are prepared in various concentrations. Each concentration is added to the wells of a microplate containing the COX-2 enzyme and incubated for a specified time (e.g., 15 minutes) to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the arachidonic acid substrate to each well.

  • Quantification of Prostaglandin: The reaction is allowed to proceed for a set time (e.g., 10 minutes) and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a standard method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of COX-2 inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Part 2: Anticancer Pyrazole Derivatives as Kinase Inhibitors

Pyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell cycle progression and signal transduction.[1] Dysregulation of kinases like Cyclin-Dependent Kinase 2 (CDK2) and p38 Mitogen-Activated Protein Kinase (MAPK) is a hallmark of many cancers.[14][15][16]

New pyrazole compounds targeting these kinases are being actively developed. For instance, novel pyrazole derivatives have shown strong inhibitory effects on the CDK2/cyclin A2 complex, inducing cell cycle arrest and apoptosis in cancer cell lines.[17][18] Similarly, N-pyrazole, N'-aryl ureas have been identified as potent inhibitors of p38 MAPK, a key regulator of inflammatory cytokine production.[15][19]

Data Presentation: Kinase Inhibition

This table compares the inhibitory potency (IC50) of new pyrazole-based kinase inhibitors against relevant cancer cell lines or enzymes.

Compound IDStructure/ClassTargetIC50 (µM)Cell Line
Compound 4 Pyrazole DerivativeCDK23.82HCT-116
Compound 7d Pyrazole DerivativeCDK21.47(Enzymatic)
Compound 9 Pyrazole DerivativeCDK20.96HCT-116
BIRB 796 Pyrazole Urea-basedp38 MAPK0.035(Enzymatic)

Data sourced from studies on novel CDK2 and p38 MAPK inhibitors.[17]

Experimental Workflow: Kinase Inhibitor Screening

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel pyrazole-based kinase inhibitors.

Kinase_Inhibitor_Workflow A Synthesis of Pyrazole Library B High-Throughput Screening (In Vitro Kinase Assay) A->B C Hit Identification (Potency & Selectivity) B->C C->A Inactive D IC50 Determination (Dose-Response) C->D Potent Hits E Cell-Based Assays (Proliferation, Apoptosis) D->E F Lead Optimization (SAR Studies) E->F F->A Synthesize New Analogs G In Vivo Efficacy (Animal Models) F->G Optimized Leads H Preclinical Candidate G->H

Caption: A standard workflow for screening and developing novel kinase inhibitors.

Experimental Protocol: In Vitro CDK2/Cyclin A2 Kinase Assay

This protocol describes a method to measure the inhibitory activity of compounds against the CDK2 enzyme.

  • Reagents: All reagents, including recombinant human CDK2/cyclin A2 enzyme, a suitable peptide substrate (e.g., a histone H1-derived peptide), and ATP, are prepared in a kinase reaction buffer.

  • Compound Preparation: Test pyrazole compounds are serially diluted to create a range of concentrations.

  • Kinase Reaction: The reaction is typically performed in a 96- or 384-well plate. The CDK2/cyclin A2 enzyme is first incubated with the test compounds for a short period (e.g., 10-20 minutes) at room temperature.

  • Initiation: The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP to each well. The plate is incubated at 30°C for a specified duration (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured. A common method is to use a phosphospecific antibody in a luminescence-based assay (e.g., Kinase-Glo®), where the amount of ATP consumed is quantified. A decrease in signal indicates enzyme inhibition.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase activity against the log-concentration of the inhibitor and fitting the results to a sigmoidal dose-response curve.

References

Safety Operating Guide

Proper Disposal of Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on data from similar pyrazole compounds, Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate should be handled as a substance that is potentially harmful. Analogous compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Hazard Classification (Based on Analogous Compounds)Precautionary Statements
Skin Irritation (Category 2)P264: Wash skin thoroughly after handling.[1]
Serious Eye Irritation (Category 2)P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[2]
Harmful if swallowed/in contact with skin/if inhaledP301+P312, P302+P352, P304+P340: Specific first aid measures required.[2]

Always handle this chemical in a well-ventilated area, preferably within a fume hood.[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

Step 1: Waste Segregation

Proper segregation is crucial to prevent unintended chemical reactions.

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. This includes any contaminated materials such as weighing paper, pipette tips, and gloves.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container designated for liquid chemical waste. Do not mix with other incompatible waste streams.

Step 2: Container Selection and Labeling

  • Container Choice: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity.

Step 3: Storage

Store the waste container in a designated, secure hazardous waste accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.

Step 4: Arrange for Pickup

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup. Provide a detailed inventory of the waste.

Alternative Disposal Method (Expert Consultation Required)

Some safety data sheets for similar compounds suggest incineration.[4] This should only be performed by a licensed facility. One method described is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This is not a procedure to be attempted in a standard laboratory setting.

Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of this compound is_waste Is the material intended for disposal? start->is_waste ppe Wear appropriate PPE: - Safety glasses - Gloves - Lab coat is_waste->ppe Yes end End: Proper Disposal is_waste->end No segregate Segregate Waste ppe->segregate solid_waste Solid Waste: - Unused/expired solid - Contaminated items segregate->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing the compound segregate->liquid_waste Liquid label_container Label container: - 'Hazardous Waste' - Chemical Name - Quantity solid_waste->label_container liquid_waste->label_container store Store in designated hazardous waste area label_container->store contact_ehs Contact EHS or licensed waste disposal service store->contact_ehs contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is provided as a guide and is based on the available safety data for structurally similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.

References

Essential Safety and Operational Guide for Methyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical procedures for handling and disposing of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar pyrazole derivatives and aromatic amines to ensure a high margin of safety.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound should be handled as a potentially hazardous substance. Based on data for analogous compounds, it is prudent to assume it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] A comprehensive personal protective equipment (PPE) strategy is the primary defense against exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.[2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially during tasks with a higher risk of splashing.[2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene), Double-GlovedTo prevent skin contact. Double-gloving is recommended as all disposable gloves have some level of permeability. Gloves should be changed frequently.[2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to manage airborne concentrations. The specific type of respirator will depend on the operational conditions.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory to ensure safe handling during laboratory operations.

  • Preparation :

    • Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]

    • Don all required PPE as detailed in Table 1 before entering the designated handling area.[2]

  • Weighing and Solution Preparation :

    • Conduct all weighing of the solid compound inside a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.[2]

    • When preparing solutions, add the solid compound to the solvent slowly and carefully to prevent splashing.[2]

  • General Handling :

    • Always use the compound within a well-ventilated area, preferably a chemical fume hood.[1][3]

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

    • Contaminated work clothes should be laundered separately from personal clothing.[1]

Disposal Plan: A Step-by-Step Guide

Proper disposal of chemical waste is critical for laboratory safety and environmental protection. Do not dispose of this compound down the drain.

  • Waste Segregation :

    • Solid Waste : Collect any unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[4][5] This includes grossly contaminated materials such as weighing paper, gloves, and absorbent pads.[4]

    • Liquid Waste : Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[5] If the solvent is halogenated, use a designated halogenated organic waste container.[2]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Waste Container Labeling and Storage :

    • All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Harmful," "Irritant").[4]

    • Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[5]

  • Professional Disposal :

    • The final disposal of this compound must be handled by a licensed professional waste disposal company.[4][5]

    • Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[4]

    • High-temperature incineration is the recommended method of disposal for such compounds.[4]

Diagrams

cluster_ppe Personal Protective Equipment (PPE) Workflow start Start: Handling Compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes check_location Is work outside a fume hood? shoes->check_location respirator Wear NIOSH-Approved Respirator check_location->respirator Yes proceed Proceed with Experiment check_location->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

cluster_disposal Operational and Disposal Workflow start_op Start: Experiment Complete segregate_waste Segregate Waste start_op->segregate_waste solid_waste Collect Solid Waste (Compound, Contaminated Materials) segregate_waste->solid_waste Solid liquid_waste Collect Liquid Waste (Solutions) segregate_waste->liquid_waste Liquid label_container Label Waste Container (Chemical Name, Hazards) solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Area label_container->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup professional_disposal Professional Disposal (Incineration) request_pickup->professional_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.